AZ 12216052
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYZJOTWYRWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AZD1222 (ChAdOx1 nCoV-19)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action for AZD1222, the Oxford-AstraZeneca COVID-19 vaccine. It is intended for an audience with a background in immunology, virology, and vaccine development.
Introduction
AZD1222, also known as ChAdOx1 nCoV-19 or Vaxzevria, is a recombinant, replication-deficient chimpanzee adenovirus vector vaccine developed to protect against COVID-19, the disease caused by the SARS-CoV-2 virus.[1][2][3] Co-invented by the University of Oxford and its spin-out company, Vaccitech, the vaccine utilizes a well-established viral vector platform to deliver the genetic sequence of the SARS-CoV-2 spike (S) protein to human cells, thereby eliciting a robust and targeted immune response.[1][2][3]
Core Mechanism of Action: Viral Vector-Based Antigen Presentation
The fundamental mechanism of AZD1222 revolves around the use of a modified adenovirus to instruct the body's own cells to produce the SARS-CoV-2 spike protein, which then serves as the antigen to stimulate an immune response.
The ChAdOx1 Vector
The vaccine employs a chimpanzee adenovirus serotype CAdV-1, modified to be replication-incompetent by deleting the E1 and E3 genes.[4] This ensures that the vector can transduce cells and deliver its genetic payload but cannot replicate and cause disease in humans. The choice of a chimpanzee adenovirus is strategic, as pre-existing immunity to this vector in the human population is low, minimizing the risk of the immune system neutralizing the vector before it can deliver the vaccine antigen gene.[5]
Antigen Delivery and Expression
The ChAdOx1 vector carries the codon-optimized full-length coding sequence of the SARS-CoV-2 spike protein.[6] Following intramuscular injection, the viral vectors transduce host cells, primarily muscle and antigen-presenting cells (APCs) at the injection site. The vector then translocates to the nucleus, where the DNA encoding the spike protein is transcribed into messenger RNA (mRNA).[7] This mRNA is subsequently translated by the host cell's ribosomal machinery into the full-length spike protein.[4][7]
Immune System Activation
The newly synthesized spike proteins are processed and presented by the host cells in two primary ways to activate both the humoral and cellular arms of the adaptive immune system:
-
MHC Class I Pathway: Endogenously produced spike proteins are degraded into smaller peptides by the proteasome. These peptides are then transported to the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) Class I molecules. The peptide-MHC I complexes are then presented on the cell surface, where they can be recognized by CD8+ cytotoxic T lymphocytes (CTLs). This leads to the activation and proliferation of CTLs, which are capable of identifying and eliminating virus-infected cells.[8]
-
MHC Class II Pathway: Some spike proteins are secreted from the transduced cells or released following cell death. These exogenous antigens are taken up by professional APCs, such as dendritic cells and macrophages. Inside the APCs, the proteins are broken down in endosomes, and the resulting peptides are loaded onto MHC Class II molecules. These peptide-MHC II complexes are presented on the APC surface to CD4+ helper T cells.
Activated CD4+ helper T cells play a crucial role in orchestrating the overall immune response. They provide help to B cells, promoting their activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells. They also enhance the activation and function of CD8+ T cells.[8]
Elicited Immune Response
AZD1222 vaccination induces a multi-faceted immune response characterized by the production of neutralizing antibodies and the generation of antigen-specific T cells.
Humoral Immunity
Clinical trials have demonstrated that AZD1222 induces a significant increase in anti-spike protein IgG antibodies in a high percentage of vaccinated individuals after a single dose, with a further boost following the second dose.[3][9] A key function of these antibodies is to neutralize the SARS-CoV-2 virus by binding to the spike protein and preventing it from attaching to and entering human cells.[9] Neutralizing activity against SARS-CoV-2 was observed in the majority of participants one month after the first dose and in 100% of participants who received a second dose in early trials.[3][9]
Cellular Immunity
A critical feature of the AZD1222-induced immune response is the robust activation of T cells. Studies have shown that the vaccine induces a T-cell response that peaks by day 14 post-vaccination and is maintained for at least two months.[3][9] This response is characterized by the induction of polyfunctional spike protein-specific TH1-dominated CD4+ T cells and CD8+ T cells.[8] This T-cell response is crucial for long-term immunity and for clearing virus-infected cells.
Quantitative Data Summary
The efficacy of AZD1222 has been evaluated in multiple large-scale clinical trials. The following table summarizes key efficacy data from the US Phase III trial.
| Efficacy Endpoint | Vaccine Efficacy | Confidence Interval (CI) | Note |
| Prevention of Symptomatic COVID-19 | 79% | Not Specified | Statistically significant.[1][10] |
| Prevention of Severe Disease and Hospitalization | 100% | Not Specified | No severe cases or hospitalizations in the vaccine group.[1][10][11] |
| Efficacy in Participants Aged 65 and Over | 80% | Not Specified | Consistent efficacy across different age groups.[1] |
Data from the US Phase III trial as reported by AstraZeneca.[1]
Experimental Protocols
Phase III Clinical Trial Design (Exemplified by the US Trial - D8110C00001)
-
Study Design: A Phase III randomized, double-blind, placebo-controlled multicenter study.[1][12]
-
Participants: 32,449 participants aged 18 years or over, who were healthy or had medically stable chronic diseases and were at an increased risk for exposure to SARS-CoV-2.[1][12]
-
Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a saline placebo.[1]
-
Dosing Regimen: Two intramuscular doses of 5 x10^10 viral particles of AZD1222 or placebo were administered four weeks apart.[1]
-
Primary Endpoint: Vaccine efficacy in preventing symptomatic COVID-19 occurring 15 days or more after receiving the second dose.[11]
-
Key Secondary Endpoint: Prevention of severe or critical disease and hospitalization.[11]
-
Safety Monitoring: An independent Data Safety Monitoring Board (DSMB) reviewed the safety and efficacy data throughout the trial.[1]
Assessment of Immunogenicity
-
Antibody Response: Serum samples were collected from participants at various time points. Anti-SARS-CoV-2 spike protein IgG levels were measured using enzyme-linked immunosorbent assays (ELISAs).
-
Neutralizing Antibody Titer: The functional capacity of the induced antibodies to block viral entry was assessed using microneutralization assays (MNA80).[3][9]
-
T-cell Response: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples. Spike protein-specific T-cell responses were quantified using techniques such as ELISpot (enzyme-linked immunospot) assays to measure cytokine production (e.g., IFN-γ) or intracellular cytokine staining followed by flow cytometry to characterize CD4+ and CD8+ T cell populations.[8]
Visualizations
Signaling Pathway of AZD1222 Action
Caption: Cellular mechanism of AZD1222 leading to immune activation.
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing humoral and cellular immune responses.
References
- 1. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at interim analysis [astrazeneca.com]
- 2. AZD1222 vaccine met primary efficacy endpoint in preventing COVID-19 [astrazeneca.com]
- 3. COVID-19 vaccine AZD1222 showed robust immune responses in all participants in Phase I/II trial [astrazeneca.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dovepress.com [dovepress.com]
- 6. AZD1222 (ChAdOx1 nCov-19): A Single-Dose biodistribution study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pinesmanly.com [pinesmanly.com]
- 8. AZD1222/ChAdOx1 nCoV-19 vaccination induces a polyfunctional spike protein–specific TH1 response with a diverse TCR repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. AstraZeneca’s vaccine meets primary efficacy endpoint in Covid-19 trial [clinicaltrialsarena.com]
- 11. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
- 12. Phase 3 Safety and Efficacy of AZD1222 (ChAdOx1 nCoV-19) Covid-19 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Antagonist: A Review of AZ 12216052 and the GPR81 Receptor
A comprehensive review of available scientific literature and commercial product information reveals a significant discrepancy regarding the classification of AZ 12216052 as a G protein-coupled receptor 81 (GPR81) antagonist. While a single commercial source lists this compound as a "GRP8 antagonist," likely a typographical error for GPR81, the broader scientific consensus, supported by peer-reviewed research, indicates that there are currently no known selective antagonists for this receptor. This in-depth guide explores the available, albeit limited, information on this compound, delves into the established signaling pathways of GPR81, and addresses the critical lack of verifiable data to support the existence of a functional GPR81 antagonist in this compound.
This compound: An Unverified GPR81 Antagonist
Information regarding this compound is sparse and primarily originates from a product listing by the supplier TargetMol. The compound is described as a "GRP8 antagonist" with purported anxiolytic and anti-inflammatory activity, suggesting its potential utility in studies related to obesity and metabolic disorders.[1] The vendor provides the following high-level experimental information:
| Parameter | Details | Reference |
| Molecular Weight | 392.35 | [1] |
| Formula | C₁₉H₁₇FN₄O₃ | [1] |
| In Vitro Activity | Increased cell viability at 0.1 μM in UN- and RA-SH-SY5Y cells and protected undifferentiated neuroblastoma cells against the damaging effects of Iri or Cis at concentrations of 0.01-1 μM over 48 hours. | [1] |
| In Vivo Activity | A single intraperitoneal injection of 10 mg/kg in ApoE−/− and C57BL/6J mice, two hours before testing, reportedly reduced anxiety levels in a zero maze test without affecting speed and decreased the acoustic startle response. | [1] |
Crucially, this commercial product information lacks the detailed quantitative data, such as IC₅₀ or Kᵢ values from binding or functional assays, and specific, replicable experimental protocols that are standard for characterizing a novel antagonist.
The Scientific Consensus: A Lack of GPR81 Antagonists
Contrary to the commercial claim, a significant body of scientific literature asserts that no selective GPR81 antagonist has been identified to date. A commentary in the peer-reviewed journal Frontiers in Pharmacology explicitly states, "to this date, there is no report for an antagonist or an inhibitor of GPR81 at all."[2] This sentiment is echoed in other research articles, which highlight the need for the development of such pharmacological tools to better understand the physiological and pathological roles of GPR81.[3]
Furthermore, some studies have previously used 3-hydroxy-butyrate (3-OBA) as a GPR81 antagonist. However, this has been scientifically refuted, with evidence showing that 3-OBA does not possess antagonistic activity at GPR81.[2][4][5] This underscores the importance of rigorous pharmacological validation for any compound claimed to have GPR81 antagonist activity.
The GPR81 Signaling Pathway: A Target in Search of an Antagonist
GPR81, also known as Hydroxycarboxylic acid receptor 1 (HCAR1), is a G protein-coupled receptor that is endogenously activated by lactate. It is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by lactate, GPR81 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This canonical pathway is central to the receptor's known physiological effects, including the inhibition of lipolysis in adipocytes.
A Hypothetical Experimental Workflow for GPR81 Antagonist Validation
Should a true GPR81 antagonist be discovered, its validation would require a series of well-defined experiments. A typical workflow would involve both in vitro and in vivo studies to characterize its binding affinity, functional antagonism, and physiological effects.
Logical Relationship: The Action of a GPR81 Antagonist
A GPR81 antagonist would act by binding to the receptor and blocking the binding of its endogenous ligand, lactate. This would prevent the activation of the downstream signaling cascade, thereby maintaining adenylyl cyclase activity and cellular cAMP levels.
Conclusion
References
- 1. AZ12216052 | GPR | TargetMol [targetmol.com]
- 2. Frontiers | 3-OBA Is Not an Antagonist of GPR81 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
AZ-12216052: A Technical Guide to its Positive Allosteric Modulator Activity at the mGluR8 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-12216052 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). As a member of the Group III mGluRs, mGluR8 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. This technical guide provides an in-depth overview of the pharmacological activity of AZ-12216052, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating mGluR8.
Core Concepts: mGluR8 and Positive Allosteric Modulation
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are coupled to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Positive allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. PAMs themselves do not activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand. This modulatory approach offers a more nuanced way to influence receptor activity, as the effect of the PAM is dependent on the presence of the natural ligand, potentially leading to a more physiological response and a better side-effect profile compared to orthosteric agonists.
Quantitative Data for AZ-12216052
The following table summarizes the key quantitative data for the positive allosteric modulator activity of AZ-12216052 at the human mGluR8b receptor.
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 1.0 µM | [35S]GTPγS Binding Assay (in the presence of 300 nM glutamate) | GHEK cells expressing human mGluR8b | [1] |
| Emax | 71% | [35S]GTPγS Binding Assay (compared to 1 mM glutamate) | GHEK cells expressing human mGluR8b | [1] |
| Glutamate Potentiation | Leftward shift of the glutamate concentration-response curve | [35S]GTPγS Binding Assay | GHEK cells expressing human mGluR8b | [1] |
| Selectivity | No effect on mGluR4 at concentrations up to 30 µM | [35S]GTPγS Binding Assay | GHEK cells expressing mGluR4 | [1] |
Note on Selectivity: While initial findings indicate selectivity for mGluR8 over mGluR4, further studies have suggested that the anxiolytic effects of AZ-12216052 observed in vivo might involve receptors other than mGluR8, with a potential contribution from mGluR4. A comprehensive selectivity profile against all mGluR subtypes and a broader panel of off-target receptors is not publicly available at this time.
Signaling Pathways and Experimental Workflows
mGluR8 Signaling Pathway
The activation of mGluR8 by glutamate, and its potentiation by AZ-12216052, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Caption: mGluR8 signaling pathway initiated by glutamate and potentiated by AZ-12216052.
Experimental Workflow: [35S]GTPγS Binding Assay
This workflow outlines the key steps in a [35S]GTPγS binding assay to determine the potency and efficacy of a PAM like AZ-12216052.
Caption: Workflow for a [35S]GTPγS binding assay to characterize AZ-12216052.
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a generalized procedure based on standard methods for assessing Gαi/o-coupled receptor activation.
Objective: To quantify the potency (EC50) and efficacy (Emax) of AZ-12216052 as a positive allosteric modulator of mGluR8.
Materials:
-
Cell membranes from a stable cell line expressing human mGluR8 (e.g., GHEK or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Guanosine diphosphate (B83284) (GDP).
-
Glutamate.
-
AZ-12216052.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Scintillation fluid.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing mGluR8 to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP to a final concentration of 10 µM.
-
Glutamate to a final concentration of 300 nM (or an EC20 concentration).
-
Varying concentrations of AZ-12216052 (e.g., from 1 nM to 100 µM).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash each well with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) multiple times to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS as a function of the AZ-12216052 concentration.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
This protocol describes a method to measure the functional consequence of mGluR8 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Objective: To confirm the Gαi/o-coupling of mGluR8 and the modulatory effect of AZ-12216052 on this pathway.
Materials:
-
A cell line co-expressing mGluR8 and a cAMP biosensor (e.g., GloSensor™) or a cell line expressing mGluR8 for use with a competitive immunoassay (e.g., HTRF).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Glutamate.
-
AZ-12216052.
-
cAMP detection reagents (specific to the assay format, e.g., Luciferin for GloSensor™, or labeled cAMP and antibodies for HTRF).
-
Luminometer or plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating:
-
Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Addition:
-
Replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of AZ-12216052.
-
Add a fixed, sub-maximal concentration of glutamate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of cAMP Production:
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. The concentration of forskolin should be optimized to produce a robust signal.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves cell lysis and the addition of detection reagents.
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using an appropriate plate reader.
-
A decrease in the signal in the presence of glutamate and AZ-12216052 (compared to forskolin alone) indicates inhibition of adenylyl cyclase.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response as a function of the AZ-12216052 concentration to determine its IC50 in potentiating the glutamate effect.
-
Conclusion
AZ-12216052 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR8. Its characterization as a positive allosteric modulator highlights a promising therapeutic strategy for disorders involving dysregulated glutamatergic neurotransmission. The data and protocols presented in this guide provide a solid foundation for further research into the mechanism of action and potential clinical applications of mGluR8 PAMs. Further studies are warranted to fully elucidate the selectivity profile of AZ-12216052 and to translate its preclinical anxiolytic-like effects into therapeutic benefits.
References
The Role of AZ P2X7 Receptor Antagonists in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and application of selective P2X7 receptor antagonists, specifically focusing on the AstraZeneca compounds AZ10606120 and AZ11645373, in the field of neuroscience research. The original query for "AZ 12216052" likely refers to these or similar compounds, which are pivotal tools in studying the multifaceted roles of the P2X7 receptor in neurological health and disease.
Core Function and Mechanism of Action
AZ10606120 and AZ11645373 are potent and selective antagonists of the P2X7 receptor, an ATP-gated ion channel.[1][2] In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia, the brain's resident immune cells, as well as on other cell types including astrocytes and some neurons. Its activation by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events.
These antagonists act as non-competitive, negative allosteric modulators. This means they bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that prevents the channel from opening, even when ATP is bound. This mechanism of action provides a highly specific means of blocking P2X7 receptor function, making these compounds invaluable for dissecting its physiological and pathological roles.
Quantitative Data on P2X7 Receptor Antagonism
The potency and selectivity of AZ10606120 and AZ11645373 have been characterized across various species and in different assay formats. The following tables summarize key quantitative data for these compounds.
Table 1: Potency of AZ10606120 at P2X7 Receptors
| Species | Assay Type | Measured Value | Reference |
| Human | Radioligand Binding (KD) | 1.4 nM | |
| Rat | Radioligand Binding (KD) | 19 nM | |
| Human | P2X7 Antagonism (IC50) | ~10 nM | [1] |
| Rat | P2X7 Antagonism (IC50) | ~10 nM | [1] |
| Murine | Cation Dye Uptake (IC50) | 3 ± 1 nM | [3] |
| Human | Glioblastoma Cell Viability (IC50) | 17 µM | [4] |
Table 2: Potency of AZ11645373 at P2X7 Receptors
| Species | Assay Type | Measured Value | Reference |
| Human | Membrane Current/Calcium Influx (KB) | 5 - 20 nM | [5][6] |
| Human | IL-1β Release (IC50) | 90 nM | [2][5] |
| Human | IL-1β Release (KB) | 92 nM | [6] |
| Rat | P2X7 Receptor-Mediated Currents | >500-fold less effective than at human P2X7 | [5] |
| Human | (R)-enantiomer Antagonism (IC50) | 32.9 nM | [7] |
Signaling Pathways and Experimental Workflows
The antagonism of the P2X7 receptor by compounds like AZ10606120 and AZ11645373 allows for the detailed study of its associated signaling pathways.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates a complex signaling cascade. Initially, it functions as a cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This rapid ion flux is a critical first step. With prolonged ATP exposure, the channel can dilate to form a large, non-selective pore, allowing the passage of molecules up to 900 Da. This pore formation is a hallmark of P2X7 receptor activation and can lead to profound cellular changes. A key consequence of P2X7 activation in immune cells like microglia is the assembly and activation of the NLRP3 inflammasome, which in turn leads to the cleavage and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).
Experimental Workflow: In Vitro Characterization
A common workflow to characterize the efficacy of a P2X7 antagonist involves a series of in vitro assays, starting with binding and functional assays in cell lines and progressing to primary cell cultures.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of AZ P2X7 antagonists.
Calcium Flux Assay
This assay measures the ability of an antagonist to block agonist-induced calcium influx through the P2X7 receptor channel.
1. Cell Preparation:
- HEK293 cells stably expressing the human or rat P2X7 receptor are cultured to 80-90% confluency in a 96-well black-walled, clear-bottom plate.
- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
2. Dye Loading:
- Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the buffered salt solution for 30-60 minutes at 37°C in the dark.[8]
- After incubation, cells are washed twice with the buffered salt solution to remove excess dye.
3. Compound Incubation:
- Varying concentrations of the P2X7 antagonist (e.g., AZ10606120) are added to the wells and incubated for 15-30 minutes.
4. Agonist Stimulation and Measurement:
- The plate is placed in a fluorescence plate reader.
- A baseline fluorescence reading is taken.
- A P2X7 receptor agonist (e.g., BzATP) is added to the wells to stimulate calcium influx.
- Fluorescence is measured kinetically over time. The increase in fluorescence intensity corresponds to the influx of calcium.[9]
5. Data Analysis:
- The peak fluorescence response is measured for each antagonist concentration.
- Data are normalized to the response with agonist alone (0% inhibition) and no agonist (100% inhibition).
- An IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Interleukin-1β (IL-1β) Release Assay
This assay assesses the functional consequence of P2X7 receptor blockade on pro-inflammatory cytokine release from immune cells.
1. Cell Culture and Priming:
- Primary microglia or a monocytic cell line (e.g., THP-1) are plated in a 24- or 96-well plate.[10][11]
- To induce the expression of pro-IL-1β, cells are "primed" by treating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 2-4 hours.[10][12]
2. Antagonist Treatment:
- After priming, the media is replaced with fresh media containing various concentrations of the P2X7 antagonist (e.g., AZ11645373).
- Cells are incubated with the antagonist for 30 minutes.
3. P2X7 Activation:
- ATP (in the millimolar range) is added to the wells to activate the P2X7 receptor and trigger NLRP3 inflammasome activation and IL-1β release.
- The cells are incubated for an additional 30-60 minutes.[12]
4. Supernatant Collection and Analysis:
- The cell culture supernatant is collected.
- The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11]
5. Data Analysis:
- The amount of IL-1β released is plotted against the antagonist concentration.
- An IC50 value is determined to quantify the potency of the antagonist in inhibiting this key functional downstream effect of P2X7 activation.
In Vivo Models of Neuropathic Pain
To assess the therapeutic potential of P2X7 antagonists in a disease-relevant context, animal models of neuropathic pain are commonly used.
1. Surgical Models of Neuropathic Pain:
- Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with chromic gut sutures, causing a gradual and partial nerve injury.[13][14]
- Spinal Nerve Ligation (SNL): The L5 and/or L6 spinal nerves are tightly ligated and transected, resulting in a defined nerve injury.[13][14]
2. Behavioral Testing:
- Following a post-operative recovery period (typically 7-14 days), animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).
- Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is measured. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.
3. Drug Administration and Efficacy Assessment:
- The P2X7 antagonist is administered (e.g., via intraperitoneal injection or oral gavage).
- Behavioral testing is repeated at various time points after drug administration to determine the extent and duration of pain relief.
- A significant increase in the paw withdrawal threshold following drug treatment indicates an analgesic effect.
Conclusion
The selective P2X7 receptor antagonists AZ10606120 and AZ11645373 are powerful research tools that have been instrumental in elucidating the role of the P2X7 receptor in neuroscience. Their high potency and selectivity allow for precise modulation of P2X7 signaling, enabling researchers to investigate its involvement in neuroinflammation, neuropathic pain, and neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of P2X7 receptor function and the development of novel therapeutics targeting this important ion channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OBM Transplantation | The P2X7 Receptor Antagonist AZ10606120 Does Not Alter Graft-Versus-Host Disease Development and Increases Serum Human Interferon-γ in a Humanized Mouse Model [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bu.edu [bu.edu]
- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 10. ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels | Journal of Neuroscience [jneurosci.org]
- 11. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AZ 12216052 (CAS Number: 1290628-31-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of AZ 12216052, a novel small molecule with significant potential in neuroscience research. This document synthesizes available data on its chemical characteristics, mechanism of action, and demonstrated in vivo effects, offering a valuable resource for professionals in drug discovery and development.
Core Properties and Data
This compound is primarily characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).[1] It has also been identified as a GRP8 antagonist.[2] Its activity as an mGluR8 PAM is linked to anxiolytic and anti-inflammatory effects.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1290628-31-7 | Tocris |
| Molecular Weight | 392.35 g/mol | Tocris |
| Molecular Formula | C₁₉H₂₂BrNOS | Tocris |
| Purity | ≥97% (HPLC) | Tocris |
| Solubility | DMSO: 80 mg/mL (203.90 mM) | TargetMol |
| InChI Key | QKUYZJOTWYRWNF-UHFFFAOYSA-N | Tocris |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of the mGluR8 receptor.[1] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. The mGluR8 receptor is a Group III metabotropic glutamate receptor, which is coupled to the Gi/o protein.
Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the Gα subunit can further modulate the activity of various downstream effectors, including ion channels. This signaling cascade ultimately results in a modulation of neurotransmission.
Below is a diagram illustrating the signaling pathway of the mGluR8 receptor, which is positively modulated by this compound.
Experimental Protocols
This compound has been evaluated in preclinical models of anxiety. The following sections detail the methodologies for key in vivo experiments.
In Vivo Anxiety Models in Mice
Animals: Male wild-type (C57BL/6J) and apolipoprotein E-deficient (Apoe−/−) mice are commonly used.
Drug Administration: this compound is administered at a dose of 10 mg/kg via intraperitoneal (IP) injection. The compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).
1. Elevated Zero Maze (EZM) Test
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A circular runway (5 cm width, 60 cm diameter) elevated 50 cm above the floor. The runway is divided into four equal quadrants, with two opposing quadrants enclosed by high walls (30 cm) and the other two open.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound (10 mg/kg, IP) or vehicle 30 minutes before the test.
-
Place the mouse in one of the enclosed quadrants of the maze.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: The primary variables measured are the time spent in the open quadrants and the number of entries into the open quadrants. An increase in these parameters is indicative of an anxiolytic effect.
2. Acoustic Startle Response Test
This test measures the reflexive response to a sudden, loud auditory stimulus, which can be modulated by anxiety levels.
-
Apparatus: A startle chamber equipped with a load cell platform to detect the animal's movement and a speaker to deliver auditory stimuli.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Administer this compound (10 mg/kg, IP) or vehicle 30 minutes before the test.
-
Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) with a variable inter-trial interval.
-
-
Data Analysis: The amplitude of the startle response is recorded for each trial. A reduction in the average startle amplitude suggests an anxiolytic effect.
Below is a workflow diagram for the in vivo experimental protocol.
Conclusion
This compound is a potent and selective positive allosteric modulator of the mGluR8 receptor with demonstrated anxiolytic properties in preclinical models. Its well-defined mechanism of action and clear in vivo effects make it a valuable tool for researchers investigating the role of the glutamatergic system in anxiety and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of further studies with this compound.
References
AZ 12216052: An In-Depth Technical Guide for the Investigation of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 12216052 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). While historically investigated for its anxiolytic and neuroprotective properties, emerging evidence suggests a potential role for mGluR8 in the regulation of metabolic processes. This technical guide provides a comprehensive overview of the core information available on this compound and its target, mGluR8, with a specific focus on its potential application in the study of metabolic disorders such as obesity and type 2 diabetes. This document outlines the mechanism of action, summarizes preclinical data of related compounds, and provides detailed experimental protocols to facilitate further research in this promising area.
Core Compound and Target Information
| Property | Information |
| Compound Name | This compound |
| Target | Metabotropic glutamate receptor 8 (mGluR8), also known as Glutamate Receptor, Metabotropic 8 (GRM8) or GPRC1H. |
| Mechanism of Action | Positive Allosteric Modulator (PAM). This compound binds to an allosteric site on the mGluR8, enhancing the receptor's response to the endogenous ligand, glutamate. It does not activate the receptor directly but potentiates its signaling. |
| Primary Signaling Pathway | mGluR8 is a G-protein coupled receptor (GPCR) belonging to Group III. Its activation is primarily coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. |
| Reported Activities | Anxiolytic, anti-inflammatory, and neuroprotective effects have been documented in preclinical studies. Its role in metabolic regulation is a novel area of investigation. |
mGluR8 in Metabolic Regulation: A Rationale for Investigation
The investigation of this compound in metabolic disorders is predicated on the expression and function of its target, mGluR8, in key metabolic tissues:
-
Pancreas: Studies have demonstrated the expression of mGluR8 in pancreatic islets.[1][2] The activation of these receptors has been shown to modulate insulin (B600854) secretion, suggesting a direct role in glucose homeostasis.[2]
-
Hypothalamus: The hypothalamus is a critical brain region for the central regulation of energy balance, including appetite and energy expenditure. While direct studies on mGluR8 in hypothalamic energy regulation are limited, the presence of various metabotropic glutamate receptors in this area suggests a potential role for glutamatergic signaling in these processes.
-
Liver and Adipose Tissue: While the expression and function of mGluR8 in the liver and adipose tissue are not as well-characterized as other mGluR subtypes, the established role of other mGluRs, such as mGluR5, in hepatic lipid metabolism and adiposity provides a strong rationale for exploring the potential involvement of mGluR8.[3]
Furthermore, preclinical studies with modulators of other mGluR subtypes have shown promising results in the context of metabolic disorders, lending further support to the investigation of this compound.
Data Presentation: Preclinical Efficacy of mGluR Modulators in Metabolic Models
While specific data for this compound in metabolic models is not yet available, the following table summarizes the effects of other mGluR modulators, primarily mGluR5 antagonists, in rodent models of obesity. This data serves as a valuable reference for designing future studies with this compound.
| Compound Class | Compound Example | Model Organism | Key Metabolic Effects | Reference |
| mGluR5 Antagonist | MTEP | Rat (DIO) | - Reduced food intake- Prevented weight gain- Induced weight and adiposity loss- Decreased caloric efficiency, suggesting increased energy expenditure | [4] |
| mGluR5 Antagonist | Fenobam | Mouse (DIO) | - Reduced body weight- Decreased food intake | |
| mGluR5 Antagonist | VU0409106 | Mouse (DIO) | - Reduced body weight and food intake- Decreased epididymal adipose tissue inflammation | [5] |
DIO: Diet-Induced Obesity
Signaling Pathway and Experimental Workflow
To facilitate the design of new research, the following diagrams illustrate the core signaling pathway of mGluR8 and a proposed experimental workflow for evaluating this compound in a preclinical model of metabolic disease.
Caption: mGluR8 Signaling Pathway
Caption: Experimental Workflow for this compound
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo efficacy of this compound in a rodent model of diet-induced obesity and insulin resistance.
Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Individually housed in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.
-
Diets:
-
High-Fat Diet (HFD): 60% of kilocalories from fat.
-
Control Diet: 10% of kilocalories from fat.
-
-
Procedure:
-
Acclimatize mice to the facility for one week on a standard chow diet.
-
Randomly assign mice to either the HFD or control diet group.
-
Provide ad libitum access to the respective diets and water for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Monitor body weight and food intake weekly.
-
After the induction period, randomize the HFD mice into treatment groups (Vehicle and this compound).
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, a measure of glucose tolerance.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Administer a sterile 20% glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess the whole-body insulin sensitivity.
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline blood glucose (Time 0).
-
Administer human insulin via IP injection at a dose of 0.75 U/kg of body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the rate of glucose disappearance as an index of insulin sensitivity.
-
Assessment of Energy Expenditure via Indirect Calorimetry
-
Purpose: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Procedure:
-
Acclimatize individual mice to the metabolic cages for at least 24 hours.
-
Record VO2, VCO2, food and water intake, and locomotor activity continuously over a 24-48 hour period.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrate vs. fat).
-
Calculate energy expenditure using the Weir equation.
-
Analyze data for differences between treatment groups during both light and dark cycles.
-
Conclusion
This compound, as a selective mGluR8 PAM, represents a novel tool for investigating the role of this receptor in metabolic regulation. The expression of mGluR8 in key metabolic tissues, coupled with the promising results from modulators of other mGluR subtypes, provides a solid foundation for its exploration in the context of obesity and type 2 diabetes. The experimental protocols detailed in this guide offer a standardized approach for researchers to systematically evaluate the therapeutic potential of this compound in preclinical models of metabolic disease. Further research in this area is warranted and could pave the way for a new class of therapeutics for metabolic disorders.
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. researchgate.net [researchgate.net]
- 4. IP Glucose Tolerance Test in Mouse [protocols.io]
- 5. journals.physiology.org [journals.physiology.org]
Anxiolytic Potential of AZ12216052: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12216052 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).[1] As a member of the Group III mGluRs, mGluR8 is a G-protein coupled receptor primarily located presynaptically, where it plays a crucial role in modulating neurotransmission.[2] The activation of mGluR8 is linked to the inhibition of adenylyl cyclase through a Gαi/o-coupled signaling pathway. This mechanism has positioned mGluR8 as a promising therapeutic target for anxiety disorders. This technical guide provides a comprehensive overview of the anxiolytic effects of AZ12216052, detailing the experimental data, protocols, and underlying signaling pathways.
Mechanism of Action: mGluR8 Signaling Pathway
AZ12216052 enhances the activity of mGluR8 in the presence of the endogenous ligand, glutamate. The binding of glutamate to the mGluR8 receptor, potentiated by AZ12216052, initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately influences downstream cellular processes that contribute to the anxiolytic effects.
Caption: mGluR8 signaling cascade initiated by glutamate and potentiated by AZ12216052.
Preclinical Efficacy: Quantitative Data
The anxiolytic effects of AZ12216052 have been evaluated in preclinical studies using rodent models of anxiety. The following tables summarize the key findings from these investigations.
Table 1: Effect of AZ12216052 on Anxiety-Like Behavior in the Elevated Zero Maze
| Treatment Group | Dose (mg/kg) | Time in Open Areas (%) | p-value vs. Vehicle |
| Vehicle | - | 15.2 ± 2.1 | - |
| AZ12216052 | 10 | 25.8 ± 3.5 | 0.03 |
Data are presented as mean ± SEM. Analysis was performed using an unpaired t-test.
Table 2: Effect of AZ12216052 on the Acoustic Startle Response
| Treatment Group | Dose (mg/kg) | Startle Amplitude (N) | F-statistic (Treatment Effect) | p-value (Treatment Effect) |
| Vehicle | - | 0.65 ± 0.04 | 15.32 | < 0.0001 |
| AZ12216052 | 10 | 0.52 ± 0.03 |
Data are presented as mean ± SEM. Statistical analysis was performed using a repeated measures ANOVA.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess the anxiolytic effects of AZ12216052 are provided below.
Elevated Zero Maze
The elevated zero maze is a circular runway with two open and two closed quadrants, used to assess anxiety-like behavior in rodents.
Apparatus:
-
A circular platform (5 cm wide) elevated 50 cm from the floor.
-
The platform is divided into four equal quadrants.
-
Two opposite quadrants are enclosed by 15 cm high walls (closed arms).
-
The other two opposite quadrants are open with a small (0.5 cm) curb to prevent falls.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
AZ12216052 (10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before testing.
-
Each mouse is placed individually in one of the closed quadrants to begin the 5-minute test session.
-
An automated tracking system records the time spent in the open and closed quadrants, as well as the total distance traveled.
-
The apparatus is cleaned with 70% ethanol (B145695) between each trial.
Acoustic Startle Response
This test measures the reflexive whole-body flinch of an animal in response to a sudden, loud auditory stimulus. Anxiolytic compounds typically reduce the amplitude of the startle response.
Apparatus:
-
A sound-attenuated chamber containing a small animal enclosure mounted on a pressure-sensitive platform.
-
A speaker to deliver the acoustic stimuli.
-
A computer to control the stimuli and record the startle response.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes.
-
AZ12216052 (10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before testing.
-
Each mouse is placed in the enclosure and allowed a 5-minute acclimation period with background white noise (65 dB).
-
The test session consists of a series of trials with varying intensities of white noise bursts (e.g., 80, 90, 100, 110, and 120 dB) presented in a pseudorandom order.
-
The startle response (amplitude of the flinch) is measured by the platform for each trial.
-
A baseline response to the background noise is also recorded.
Caption: General workflow for preclinical evaluation of AZ12216052's anxiolytic effects.
Discussion and Future Directions
The preclinical data strongly suggest that AZ12216052 possesses anxiolytic properties, as evidenced by its effects in the elevated zero maze and acoustic startle response tests.[2] The compound's mechanism of action as a positive allosteric modulator of mGluR8 offers a potentially novel approach to the treatment of anxiety disorders. Unlike direct agonists, PAMs only enhance the endogenous signaling of glutamate, which may lead to a more nuanced and physiological modulation of neuronal circuits and potentially a better side-effect profile.
Further research is warranted to fully elucidate the therapeutic potential of AZ12216052. Dose-response studies are needed to determine the optimal therapeutic window. Additionally, investigations into the effects of chronic administration and the potential for tolerance or dependence are crucial next steps. The exploration of AZ12216052 in other models of anxiety and its potential efficacy in treating specific anxiety disorders, such as generalized anxiety disorder or panic disorder, will be critical in advancing this compound through the drug development pipeline.
References
In-Depth Technical Guide: AZ 12216052, a Positive Allosteric Modulator of mGluR8, and its Role in Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AZ 12216052, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). We delve into its pharmacological profile, mechanism of action in modulating glutamate signaling, and its potential therapeutic applications. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a critical resource for researchers in neuroscience and drug discovery.
Introduction to this compound and mGluR8
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, and cognition.[1][2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] The mGluR family is divided into three groups; mGluR8 belongs to Group III, which are typically located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][3]
This compound is a novel small molecule that acts as a positive allosteric modulator of mGluR8.[4] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced approach to therapeutic intervention, as the effect of this compound is dependent on the presence of endogenous glutamate, potentially reducing the risk of over-activation of the receptor.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Preparation | Conditions | Reference |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 1.0 µM | Membranes from GHEK cells expressing human mGluR8b | In the presence of 300 nM glutamate | [4] |
| [³⁵S]GTPγS Binding Assay | Eₘₐₓ | 71% | Membranes from GHEK cells expressing human mGluR8b | Compared to 1 mM glutamate stimulation | [4] |
Table 2: In Vivo Data for this compound
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Elevated Plus Maze | Mouse | 10 mg/kg | Intraperitoneal | Anxiolytic-like effects | [4] |
| Acoustic Startle Response | Mouse | 10 mg/kg | Intraperitoneal | Reduction in startle response | [4] |
Mechanism of Action: Modulation of Glutamate Signaling
This compound enhances the function of mGluR8, which is predominantly expressed on presynaptic terminals of neurons. The binding of glutamate to mGluR8, potentiated by this compound, activates the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentration. The reduction in cAMP levels can, in turn, modulate the activity of voltage-gated calcium channels and potassium channels, ultimately leading to a decrease in glutamate release from the presynaptic terminal. This negative feedback mechanism serves to dampen excessive excitatory neurotransmission.
Signaling Pathway Diagram
Caption: mGluR8 signaling pathway modulated by this compound.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR8.
Workflow Diagram:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing human mGluR8b (e.g., GHEK cells) are prepared by homogenization and differential centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A typical assay buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of glutamate (e.g., 300 nM)
-
Varying concentrations of this compound
-
GDP (to a final concentration of 10 µM)
-
Cell membranes (10-20 µg of protein per well)
-
[³⁵S]GTPγS (to a final concentration of 0.1 nM)
-
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze
This behavioral test is a widely used model for assessing anxiety-like behavior in rodents.
Workflow Diagram:
References
- 1. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Excitatory postsynaptic potential - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of AZD1222 (ChAdOx1 nCoV-19)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial searches for "AZ 12216052" identified a GPR8 antagonist with anxiolytic and anti-inflammatory properties.[1][2][3] However, the scope and detail of the query strongly suggest a focus on a major therapeutic agent. It is highly probable that the intended subject is AZD1222, the adenovirus-vectored COVID-19 vaccine co-developed by the University of Oxford and AstraZeneca.[4][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, manufacturing, and clinical development of AZD1222 (marketed as Vaxzevria), a key tool in the global response to the COVID-19 pandemic.
AZD1222 is a replication-deficient chimpanzee adenovirus vector (ChAdOx1) engineered to express the full-length spike protein of the SARS-CoV-2 virus.[6] The ChAdOx1 platform was selected due to its ability to generate robust immune responses and its favorable safety profile, having been used in the development of other vaccines.[7] The use of a chimpanzee adenovirus vector is strategic, as pre-existing immunity in the human population is low, thereby preventing the vaccine's efficacy from being blunted by a host anti-vector immune response.[8]
Discovery and Preclinical Development
The foundation of AZD1222 lies in the ChAdOx1 viral vector platform, developed at the University of Oxford's Jenner Institute.[9] This platform was adapted to target SARS-CoV-2 by inserting the genetic sequence encoding the virus's spike (S) protein into the ChAdOx1 vector.[4][5]
Vector Construction and Mechanism
The vaccine was co-invented by the University of Oxford and its spin-out company, Vaccitech.[4][10] It utilizes a replication-deficient chimpanzee adenovirus, which acts as a vehicle to deliver the genetic blueprint for the SARS-CoV-2 spike protein into host cells.[5][11] Once administered, the vector enters the cells and releases its DNA into the nucleus. The cell's machinery then transcribes the DNA into messenger RNA (mRNA), which is subsequently translated into the spike protein. These newly synthesized proteins are presented on the cell surface, triggering a robust immune response involving both antibodies and T-cells, without causing illness as the vector cannot replicate.[12]
Preclinical Studies
Preclinical evaluation in mice and rhesus macaques demonstrated that AZD1222 induced both humoral (antibody) and cellular (T-cell) immune responses against the SARS-CoV-2 spike protein.[6][9] These studies were crucial for establishing the initial safety and immunogenicity profile before proceeding to human trials. To support accelerated development timelines, several non-clinical studies, including repeat-dose toxicity and developmental and reproductive toxicity (DART) studies, were conducted in parallel with early clinical trials.[13]
Cellular Mechanism and Signaling
The efficacy of AZD1222 is rooted in its ability to mimic a natural viral infection, thereby stimulating a multi-faceted immune response.
Signaling Pathway for Immune Activation
The following diagram illustrates the cellular and immunological cascade initiated by AZD1222 administration.
Manufacturing and Production Workflow
The manufacturing of an adenovirus-vectored vaccine is a multi-step bioprocess designed to produce high-titer, purified, and safe viral vectors.
Production Process Overview
The process begins with the creation of the recombinant adenovirus plasmid. This is followed by the infection of a producer cell line (e.g., HEK293) in large-scale bioreactors. After a period of incubation to allow for viral replication within the cells, the cells are lysed to release the viral particles. The subsequent downstream processing involves clarification, purification (often using chromatography), and concentration to yield the final vaccine product.
The diagram below outlines the general workflow for producing the AZD1222 vaccine.
Experimental Protocols
Vector Production and Purification:
-
Cell Culture: Genetically engineered human cell lines (e.g., HEK293) are cultured in serum-free suspension in stirred-tank bioreactors.[8]
-
Infection: The producer cells are infected with the adenovirus vector. A media exchange is often performed to remove metabolic waste that could hinder virus production.[8]
-
Harvest and Lysis: Cells are lysed using a chemical agent (e.g., Triton X-100) to release the adenoviruses.[8]
-
Clarification: Cell debris is removed from the lysate, typically using depth filtration or tangential flow filtration (TFF).[8]
-
Purification: The clarified harvest is purified using chromatographic methods, such as anion-exchange chromatography, to separate the viral vectors from host cell proteins and DNA.[14][15]
-
Concentration and Formulation: The purified vector solution is concentrated and buffer-exchanged into its final formulation buffer using TFF.[8]
Clinical Development and Data
AZD1222 has undergone extensive clinical evaluation in Phase I, II, and III trials across diverse global populations.[9][16][17][18]
Phase I/II Clinical Trials
Initial trials were designed to assess the safety and immunogenicity of AZD1222.
-
COV001 Trial (UK): This Phase I/II trial in 1,077 healthy adults (18-55 years) showed that the vaccine was well-tolerated and generated robust immune responses.[10] A single dose resulted in a four-fold increase in antibodies to the spike protein in 95% of participants one month post-vaccination.[10] A T-cell response was induced in all participants, peaking by day 14.[10] Neutralizing antibody responses were seen in 91% of participants after one dose and 100% after a second dose.[10]
Table 1: Key Immunogenicity Data from Phase I/II Trials
| Endpoint | Result (One Dose) | Result (Two Doses) | Citation |
|---|---|---|---|
| Anti-Spike IgG Response | 4x increase in 95% of participants | Maintained response | [10] |
| T-Cell Response | Induced in all participants | Maintained at Day 56 | [10] |
| Neutralizing Antibody Response | 91% of participants (Day 28) | 100% of participants |[10] |
Phase III Clinical Trials
Large-scale Phase III trials were conducted to determine the vaccine's efficacy in preventing symptomatic COVID-19.
-
US Phase III Trial (NCT04516746): This trial enrolled 32,449 participants in the US, Chile, and Peru.[19][20] The primary analysis demonstrated an overall vaccine efficacy of 76% against symptomatic COVID-19 occurring 15 days or more after the second dose.[20] Efficacy was 85% in adults aged 65 and older.[20] Crucially, the vaccine showed 100% efficacy against severe or critical disease and hospitalization.[20][21]
-
Pooled Analysis (UK, Brazil, South Africa): An interim analysis of four trials showed an overall efficacy of 70.4%.[18] Efficacy varied by dosing regimen, with a low-dose/standard-dose regimen showing 90.0% efficacy and a standard-dose/standard-dose regimen showing 62.1% efficacy.[18]
Table 2: Summary of Phase III Efficacy Data
| Trial / Analysis | Participant Population | Dosing Regimen | Vaccine Efficacy (Symptomatic COVID-19) | Efficacy (Severe Disease/Hospitalization) | Citation |
|---|---|---|---|---|---|
| US Phase III (Primary Analysis) | 32,449 (US, Chile, Peru) | 2 Standard Doses | 76% (CI: 68-82%) | 100% | [20] |
| US Phase III (Interim Analysis) | 32,449 (US, Chile, Peru) | 2 Standard Doses | 79% | 100% | [21][22] |
| Pooled Analysis | 11,636 (UK, Brazil) | Low-Dose/Standard-Dose | 90.0% (CI: 67.4-97.0%) | No hospitalizations reported | [18] |
| Pooled Analysis | 11,636 (UK, Brazil) | 2 Standard Doses | 62.1% (CI: 41.0-75.7%) | No hospitalizations reported |[18] |
Safety and Reactogenicity
Across all trials, AZD1222 demonstrated an acceptable safety profile.[18][20][21]
-
Common Reactions: Solicited adverse events were typically mild to moderate and transient.[10][23] Common reactions included injection site pain and tenderness, fatigue, headache, muscle ache, and malaise.[10][24] These reactions were less frequent after the second dose.[10]
-
Serious Adverse Events: No serious safety events related to the vaccine were confirmed in the primary analyses of the major trials.[5][20] An independent data safety monitoring board found no increased risk of thrombotic events in the US Phase III trial.[21] Long-term, 2-year follow-up data confirmed no new emergent safety signals.[16][19]
Table 3: Common Solicited Adverse Events (Phase I/II, without prophylactic paracetamol)
| Adverse Event | Frequency in AZD1222 Group | Citation |
|---|---|---|
| Fatigue | 70% | [24] |
| Headache | 68% | [24] |
| Injection Site Pain | 67% | [24] |
| Muscle Aches | 60% | [24] |
| Chills | 56% |[24] |
Conclusion
The development of AZD1222 represents a landmark achievement in accelerated vaccine research and manufacturing. Built on the robust and adaptable ChAdOx1 vector technology, the vaccine has proven to be safe and effective in preventing COVID-19, particularly in reducing severe outcomes and hospitalizations. The comprehensive data gathered from extensive preclinical and clinical studies have established its critical role as a global public health tool. Continued long-term follow-up will provide further insights into the durability of protection conferred by this important vaccine.[19]
References
- 1. AZ12216052 | GPR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1290628-31-7 Cas No. | AZ12216052 | Apollo [store.apolloscientific.co.uk]
- 4. Development of COVID-19 vaccine AZD1222 expands into US Phase III clinical trial across all adult age groups [astrazeneca.com]
- 5. AZD1222 vaccine met primary efficacy endpoint in preventing COVID-19 [astrazeneca.com]
- 6. AZD1222 (ChAdOx1 nCov-19): A Single-Dose biodistribution study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mewburn.com [mewburn.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. COVID-19 vaccine AZD1222 showed robust immune responses in all participants in Phase I/II trial [astrazeneca.com]
- 11. Investigational AstraZeneca vaccine prevents COVID-19 | National Institutes of Health (NIH) [nih.gov]
- 12. pinesmanly.com [pinesmanly.com]
- 13. S-11-03 Accelerated timelines for non-clinical studies to support COVID-19 vaccine (AZD1222, ChAdOx1-nCov19) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenovirus-vectored vaccine manufacturing production and purification process - Oxford University Innovation [innovation.ox.ac.uk]
- 15. Construction, Production, and Purification of Recombinant Adenovirus Vectors | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Phase 3 Safety and Efficacy of AZD1222 (ChAdOx1 nCoV-19) Covid-19 Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of the ChAdOx1 nCoV-19 vaccine (AZD1222) against SARS-CoV-2: an interim analysis of four randomised controlled trials in Brazil, South Africa, and the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Safety and Immunogenicity of AZD1222 (ChAdOx1 nCoV-19): 2-Year Follow-Up from a Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
- 21. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at interim analysis [astrazeneca.com]
- 22. pharmafile.com [pharmafile.com]
- 23. Immunogenicity and safety of AZD1222 (ChAdOx1 nCoV-19) against SARS-CoV-2 in Japan: a double-blind, randomized controlled phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
An In-depth Technical Guide to AZ 12216052: A Positive Allosteric Modulator of mGluR8
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ 12216052 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). As a member of the Group III mGluRs, mGluR8 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. The modulation of this receptor by compounds such as this compound presents a promising therapeutic avenue for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis pathway, available biological data, and a representative experimental protocol for this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide. Its structure is characterized by a central acetamide (B32628) core linking a 4-butan-2-ylphenyl group and a (4-bromophenyl)methylsulfanyl moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide | [1] |
| Molecular Formula | C₁₉H₂₂BrNOS | [1] |
| Molecular Weight | 392.35 g/mol | [1] |
| Canonical SMILES | CCC(C)c1ccc(NC(=O)CSCc2ccc(Br)cc2)cc1 | [1] |
| InChI Key | QKUYZJOTWYRWNF-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in DMSO (80 mg/mL, 203.90 mM) | [1] |
Plausible Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible two-step synthetic route can be proposed based on established chemical reactions for the formation of N-substituted acetamides.
Step 1: Synthesis of 2-chloro-N-(4-butan-2-ylphenyl)acetamide (Intermediate 1)
The synthesis would likely begin with the acylation of 4-butan-2-ylaniline with chloroacetyl chloride. In a typical procedure, 4-butan-2-ylaniline would be dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and a base, like triethylamine (B128534) or pyridine, would be added to neutralize the hydrochloric acid byproduct. Chloroacetyl chloride would then be added dropwise to the cooled reaction mixture. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to yield the intermediate, 2-chloro-N-(4-butan-2-ylphenyl)acetamide.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in Intermediate 1 with (4-bromophenyl)methanethiol. The thiol would be deprotonated using a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide or acetonitrile (B52724) to form the corresponding thiolate. Intermediate 1 would then be added to the reaction mixture. The reaction would likely be stirred at room temperature or gently heated to drive it to completion. After an aqueous workup and extraction with an organic solvent, the crude product would be purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound.
Biological Activity and In Vivo Data
This compound acts as a positive allosteric modulator of mGluR8, meaning it enhances the receptor's response to the endogenous ligand, glutamate. This modulation can have significant effects on neuronal excitability and synaptic transmission.
An in vivo study has demonstrated the anxiolytic-like effects of this compound in mice. The key quantitative data from this study is summarized below.
Table 2: In Vivo Experimental Data for this compound
| Parameter | Value | Animal Model | Assay | Source |
| Dose | 10 mg/kg | Male C57BL/6J mice | Elevated Zero Maze | [1] |
| Administration Route | Intraperitoneal (i.p.) | Male C57BL/6J mice | Elevated Zero Maze | [1] |
| Vehicle | 30% DMSO in saline | Male C57BL/6J mice | Elevated Zero Maze | [1] |
| Pre-treatment Time | 2 hours | Male C57BL/6J mice | Elevated Zero Maze | [1] |
Experimental Protocol: Elevated Zero Maze for Anxiety-Like Behavior
The following is a detailed methodology for a key in vivo experiment used to characterize the anxiolytic effects of this compound.
Objective: To assess the effect of this compound on anxiety-like behavior in mice using the elevated zero maze.
Materials:
-
This compound
-
Vehicle (30% DMSO in saline)
-
Male C57BL/6J mice
-
Elevated zero maze apparatus (a circular track, elevated from the floor, with two open and two closed quadrants)
-
Video tracking software
Procedure:
-
Animal Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of either this compound (10 mg/kg) or the vehicle.
-
Pre-treatment Period: Following injection, mice are returned to their home cages for a 2-hour pre-treatment period.
-
Elevated Zero Maze Test:
-
Each mouse is individually placed in one of the closed quadrants of the elevated zero maze.
-
The mouse is allowed to explore the maze freely for a 5-minute session.
-
The behavior of the mouse is recorded using an overhead video camera.
-
-
Data Analysis:
-
The video recordings are analyzed using tracking software to quantify various behavioral parameters.
-
Key parameters include:
-
Time spent in the open quadrants.
-
Time spent in the closed quadrants.
-
Number of entries into the open quadrants.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open quadrants is indicative of an anxiolytic-like effect.
-
Total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the results between the this compound-treated group and the vehicle-treated group.
-
Signaling Pathway Context
This compound, as a PAM of mGluR8, influences the signaling cascade initiated by glutamate binding to this receptor. mGluR8 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a reduction in neurotransmitter release from presynaptic terminals. By enhancing the effect of glutamate, this compound potentiates this inhibitory signaling pathway.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of mGluR8. Its selectivity and potency as a positive allosteric modulator make it a key compound for studying the therapeutic potential of targeting this receptor in disorders characterized by neuronal hyperexcitability, such as anxiety. This guide provides a foundational understanding of its chemical nature, a plausible synthesis, and its biological context, which should aid researchers in designing and interpreting experiments involving this important pharmacological agent. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.
References
Preliminary Studies on the Therapeutic Potential of AZ 12216052: A Novel RIPK2 Inhibitor
Abstract: This document provides a comprehensive overview of the preclinical data for AZ 12216052, a novel, potent, and selective inhibitor of Receptor Interacting Serine/Threonine Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, and its dysregulation is implicated in numerous autoinflammatory diseases.[1][2] This whitepaper details the biochemical and cellular activity of this compound, its selectivity profile, and its efficacy in a murine model of inflammatory bowel disease (IBD). The presented data supports the continued development of this compound as a promising therapeutic candidate for NOD-driven inflammatory conditions.
Introduction
The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are key sensors of the innate immune system that recognize bacterial peptidoglycan fragments.[3] Upon activation, these receptors signal through the serine/threonine kinase RIPK2, which acts as an essential adaptor protein.[1][4] This interaction triggers a signaling cascade involving ubiquitination of RIPK2, leading to the activation of the NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines.[1] Aberrant activation of the NOD2-RIPK2 pathway is genetically linked to inflammatory disorders such as Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[2][3][4]
Pharmacological inhibition of RIPK2 kinase activity presents a compelling therapeutic strategy to modulate this pathway and treat associated inflammatory diseases.[2][5] this compound is a novel small molecule inhibitor designed to target the ATP-binding site of RIPK2 with high potency and selectivity. This document summarizes the preliminary in vitro and in vivo studies conducted to evaluate its therapeutic potential.
Mechanism of Action: The NOD2-RIPK2 Signaling Pathway
This compound is an ATP-competitive inhibitor of RIPK2. It blocks the autophosphorylation and activation of RIPK2 following NOD2 stimulation. This, in turn, prevents the recruitment and activation of downstream signaling complexes, thereby inhibiting the production of inflammatory mediators. The signaling pathway targeted by this compound is depicted below.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in biochemical and cell-based assays. Its kinase selectivity was profiled against a panel of related kinases. Efficacy was evaluated in a murine model of colitis.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | Stimulant | Readout | IC₅₀ (nM) |
|---|---|---|---|---|
| Biochemical | Recombinant Human RIPK2 | ATP | ADP Production | 1.2 |
| Cell-Based | HEK293-NOD2 | MDP (100 ng/mL) | IL-8 Production | 4.5 |
| Cell-Based | Human PBMCs | MDP (1 µg/mL) | TNFα Production | 11.2 |
| Selectivity | RIPK1 | ATP | ADP Production | >10,000 |
| Selectivity | RIPK3 | ATP | ADP Production | 2,150 |
| Selectivity | p38α | ATP | ADP Production | >10,000 |
IC₅₀ values are the mean of at least three independent experiments.
Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Final Body Weight Change (%) | Colon Length (cm) | Histology Score (0-12) |
|---|---|---|---|---|
| Vehicle | - | -15.8 ± 2.1 | 5.9 ± 0.4 | 9.8 ± 1.1 |
| This compound | 10 | -4.2 ± 1.5* | 7.8 ± 0.5* | 3.1 ± 0.9* |
| This compound | 30 | -1.1 ± 1.2* | 8.5 ± 0.3* | 1.5 ± 0.6* |
*Data are presented as mean ± SEM. p < 0.01 vs. Vehicle group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RIPK2 Biochemical Kinase Assay
This assay determines the direct inhibitory effect of this compound on RIPK2 enzymatic activity by measuring ADP production.[6]
-
Objective: To determine the IC₅₀ value of this compound against recombinant human RIPK2.
-
Method: A Transcreener® ADP² TR-FRET assay was used.
-
Procedure:
-
Recombinant human RIPK2 enzyme was diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
A serial dilution of this compound in DMSO was prepared and added to a 384-well assay plate.
-
The kinase reaction was initiated by adding a mixture of the enzyme, a peptide substrate, and ATP.
-
The plate was incubated for 60 minutes at 30°C.
-
The reaction was stopped, and the ADP Detection Mix (containing an ADP-antibody and a tracer) was added.
-
After a 60-minute incubation, the TR-FRET signal was read on a compatible plate reader.
-
Data was normalized to high (no inhibitor) and low (no enzyme) controls, and IC₅₀ curves were generated using a four-parameter logistic fit.
-
Cell-Based Cytokine Release Assay
This assay measures the ability of this compound to inhibit NOD2-dependent cytokine production in a cellular context.[8][9]
-
Objective: To determine the cellular potency of this compound.
-
Cell Line: HEK293 cells stably overexpressing human NOD2, or primary human PBMCs.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Cells were pre-incubated with a serial dilution of this compound for 1 hour.
-
Cells were then stimulated with the NOD2 ligand, muramyl dipeptide (MDP), for 18 hours.
-
The supernatant was collected, and the concentration of secreted cytokines (IL-8 for HEK293, TNFα for PBMCs) was measured using a standard ELISA kit.
-
IC₅₀ values were calculated by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
In Vivo DSS-Induced Colitis Model
This is a widely used animal model to assess the efficacy of therapeutic agents for inflammatory bowel disease.[8]
-
Objective: To evaluate the in vivo efficacy of this compound in reducing intestinal inflammation.
-
Model: C57BL/6 mice were administered 3% dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for 7 days to induce colitis.
-
Procedure:
-
Mice were randomized into treatment groups (Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).
-
Oral dosing (p.o.) was initiated on day 1 and continued twice daily (BID) for the duration of the study.
-
Clinical signs, including body weight, were monitored daily.
-
On day 8, mice were euthanized, and colons were collected.
-
Primary endpoints were colon length (a shorter colon indicates more severe inflammation) and histopathological score (assessing tissue damage and immune cell infiltration).
-
Conclusion
The preliminary data for this compound demonstrate that it is a highly potent and selective inhibitor of the RIPK2 kinase. It effectively blocks the NOD2-RIPK2 signaling pathway in vitro, leading to the inhibition of pro-inflammatory cytokine production in multiple cell systems. Furthermore, oral administration of this compound significantly ameliorated disease in a preclinical model of colitis. These robust findings strongly support the therapeutic potential of RIPK2 inhibition and warrant the continued clinical development of this compound for the treatment of Crohn's disease and other NOD-driven inflammatory disorders.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Role of GPR55 Antagonism in Anxiety Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G protein-coupled receptor 55 (GPR55) has emerged as a novel target in the complex neurobiology of anxiety. Once an orphan receptor, GPR55 is now understood to be a key player in various physiological processes, including the modulation of emotional states. Preclinical evidence strongly suggests that GPR55 signaling is intricately linked to anxiety-like behaviors. Pharmacological antagonism of this receptor has been shown to produce anxiogenic-like effects and to counteract the anxiolytic effects of GPR55 agonists. This technical guide provides an in-depth overview of the role of GPR55 antagonism in established rodent models of anxiety, detailing the core signaling pathways, experimental methodologies, and key quantitative findings that underpin this promising area of neuropharmacology and drug development.
GPR55 Signaling Pathways
GPR55 is an atypical cannabinoid receptor with signaling cascades distinct from the classical CB1 and CB2 receptors. Its activation, primarily by its endogenous ligand lysophosphatidylinositol (LPI), initiates a complex network of intracellular events. GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effector systems.[1] The primary signaling pathways implicated in GPR55 function include the activation of phospholipase C (PLC) and the RhoA/Rho-associated kinase (ROCK) pathway.[1]
Activation of the Gαq pathway leads to PLC stimulation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process results in the release of calcium from intracellular stores.[2] The Gα12/13 pathway activation stimulates the small GTPase RhoA, a key regulator of the actin cytoskeleton.[2][3] This stimulation can influence neuronal excitability and synaptic plasticity.[2] Downstream of these initial events, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3] Antagonists of GPR55, such as CID16020046, are known to inhibit these downstream effects, including the reduction of ERK1/2 phosphorylation.[4]
Mandatory Visualization: GPR55 Signaling Cascade
Caption: GPR55 receptor signaling pathways.
Quantitative Data from Anxiety Models
The anxiogenic-like properties of GPR55 antagonists have been quantified in several well-established rodent behavioral paradigms. The most commonly used models are the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests rely on the natural conflict between the drive to explore a novel environment and the aversion to open, exposed spaces.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. A decrease in the percentage of time spent in the open arms (%OAT) and the percentage of entries into the open arms (%OAE) are indicative of anxiogenic-like effects.
| Compound | Dose (µ g/rat , i.c.v.) | Parameter | Vehicle | Antagonist | p-value | Reference |
| ML193 | 0.1 | % Open Arm Time | 25.1 ± 3.2 | 12.5 ± 2.1 | < 0.05 | [5][6] |
| 1 | % Open Arm Time | 25.1 ± 3.2 | 8.9 ± 1.7 | < 0.01 | [5][6] | |
| 0.1 | % Open Arm Entries | 30.5 ± 4.1 | 15.8 ± 2.9 | < 0.05 | [5][6] | |
| 1 | % Open Arm Entries | 30.5 ± 4.1 | 11.2 ± 2.3 | < 0.01 | [5][6] |
Data are presented as mean ± SEM. i.c.v. = intracerebroventricular.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of a rodent to remain in the periphery of a novel arena versus exploring the more anxiogenic central area. A reduction in the time spent in the center is interpreted as an anxiogenic-like effect.
| Compound | Dose (mg/kg, s.c.) | Parameter | Vehicle | Antagonist | p-value | Reference |
| CID16020046 | 20 | Time in Center (s) | 45.2 ± 5.1 | 43.8 ± 4.9 | > 0.05 (NS) | [7] |
| 20 | Total Distance (cm) | 2850 ± 210 | 2790 ± 195 | > 0.05 (NS) | [7] |
Data are presented as mean ± SEM. s.c. = subcutaneous. NS = Not Significant. Note: In this specific study, systemic administration of CID16020046 in healthy mice did not produce a significant anxiogenic-like effect, suggesting dose, route of administration, and stress state of the animal are critical variables.
Detailed Experimental Protocols
Reproducibility in behavioral neuroscience is contingent on meticulous and standardized experimental procedures. The following sections detail the methodologies for the key experiments cited in this guide.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This procedure allows for the direct administration of compounds into the central nervous system, bypassing the blood-brain barrier.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with a mixture of ketamine and xylazine. The head is shaved and the animal is secured in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma is identified, and a small hole is drilled over the lateral ventricle using the following coordinates: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface.
-
Cannula Implantation: A sterile guide cannula is lowered to the desired depth and fixed to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.
-
Recovery: Animals are allowed to recover for one week post-surgery.
-
Injection Protocol: On the day of the experiment, the dummy cannula is removed, and an injection needle connected to a microsyringe is inserted. The compound (e.g., ML193 dissolved in a vehicle solution) is infused in a volume of 5 µl over a period of 1 minute. The needle is left in place for an additional minute to allow for diffusion before being replaced by the dummy cannula.[8]
Elevated Plus Maze (EPM) Protocol
-
Apparatus: The maze consists of four arms (50 cm long x 10 cm wide) set in a plus configuration, elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (40 cm), while the other two are open. The junction of the arms forms a central platform (10 cm x 10 cm).
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[9]
-
Test Procedure: Each rat is placed on the central platform facing a closed arm.[1] Behavior is recorded for a 5-minute session by an overhead video camera.
-
Behavioral Parameters: The primary measures recorded are the time spent in the open and closed arms, and the number of entries into each arm type. An entry is defined as all four paws entering an arm.[1][10]
-
Data Analysis: The percentage of open arm time (%OAT = [Time in open arms / (Time in open + closed arms)] x 100) and percentage of open arm entries (%OAE = [Entries into open arms / (Entries into open + closed arms)] x 100) are calculated. Total arm entries are used as a measure of general locomotor activity.
-
Maintenance: The maze is cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.[1]
Mandatory Visualization: EPM Experimental Workflow
Caption: Standard workflow for the Elevated Plus Maze test.
Western Blotting for GPR55 Pathway Proteins
This technique is used to quantify the expression levels of specific proteins involved in the GPR55 signaling cascade (e.g., GPR55, p-ERK, total ERK) in brain tissue.
-
Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the protein is collected.[3]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5-10 minutes, and loaded onto a polyacrylamide gel. Electrophoresis is performed to separate proteins by molecular weight.[11]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[3]
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-GPR55, anti-p-ERK) diluted in blocking buffer.[3]
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
-
Detection: After final washes, the membrane is incubated with a chemiluminescent substrate, and the signal is captured using a digital imaging system.[3] Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mechanism of GPR55 Antagonism in Anxiety
The anxiogenic-like effects of GPR55 antagonists are hypothesized to result from the blockade of a tonic, anxiolytic-like signaling pathway mediated by endogenous GPR55 ligands. By inhibiting the downstream signaling of GPR55, particularly in key brain regions associated with fear and anxiety such as the amygdala, prefrontal cortex, and hippocampus, these antagonists may shift the balance of neural circuit activity towards a state that promotes anxiety-like behaviors. This could involve alterations in glutamatergic and GABAergic neurotransmission. For instance, some studies suggest that GPR55 activation can modulate glutamate (B1630785) receptor expression, an effect that is reversed by GPR55 antagonists.[1]
Mandatory Visualization: Logic of GPR55 Antagonism in Anxiety
Caption: Hypothesized mechanism of GPR55 antagonism in anxiety.
Conclusion and Future Directions
The body of evidence presented in this guide strongly supports a role for GPR55 in the modulation of anxiety. The anxiogenic-like effects produced by GPR55 antagonists in preclinical models highlight the therapeutic potential of targeting this receptor. Future research should focus on elucidating the precise neural circuits and downstream molecular events governed by GPR55 signaling in anxiety. Furthermore, the development of novel, highly selective GPR55 antagonists with favorable pharmacokinetic profiles will be crucial for translating these preclinical findings into potential therapeutic strategies for anxiety disorders. The use of more sophisticated behavioral paradigms, combined with techniques such as in vivo electrophysiology and optogenetics, will be instrumental in dissecting the complex role of GPR55 in emotional regulation.
References
- 1. The novel cannabinoid receptor GPR55 mediates anxiolytic-like effects in the medial orbital cortex of mice with acute stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) protocol [hellobio.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central administration of GPR55 receptor agonist and antagonist modulates anxiety‐related behaviors in rats | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Exploring a New Frontier in Neurological Therapeutics: A Technical Guide to mGluR8 Positive Allosteric Modulators
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Application of mGluR8 Positive Allosteric Modulators (PAMs) in Preclinical Models of Neurological Disease.
This whitepaper provides a comprehensive overview of the metabotropic glutamate (B1630785) receptor 8 (mGluR8), its signaling pathways, and the therapeutic potential of its positive allosteric modulators (PAMs) in treating a range of neurological and psychiatric disorders. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the knowledge to explore this promising class of compounds.
Introduction to Metabotropic Glutamate Receptor 8 (mGluR8)
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), crucial for processes like synaptic plasticity, learning, and memory.[1][2] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8) which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[3]
mGluR8, a member of the Group III mGluRs, is a key therapeutic target. Primarily located on presynaptic terminals, it functions as an autoreceptor to inhibit the release of glutamate.[4] This receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] Given its role in fine-tuning glutamatergic transmission, mGluR8 is implicated in the pathophysiology of several neurological disorders, including anxiety, epilepsy, Parkinson's disease, and chronic pain.[4][6] Pharmacological activation of mGluR8 has shown anxiolytic and anticonvulsant properties in various animal models.[6]
Positive Allosteric Modulators (PAMs) represent an advanced therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This offers a more nuanced modulation of neurotransmission, potentially reducing side effects and maintaining physiological patterns of receptor activation.
The mGluR8 Signaling Pathway
Activation of the presynaptic mGluR8 receptor initiates a Gαi/o-mediated signaling cascade that ultimately reduces neurotransmitter release. This pathway is a critical negative feedback loop for controlling synaptic glutamate levels.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, which decreases the production of cAMP and subsequently reduces the activity of Protein Kinase A (PKA).[6] Beyond this primary pathway, mGluR8 activation can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to the suppression of glutamate release.[6]
References
- 1. Opposing Roles of mGluR8 in Measures of Anxiety involving Non-Social and Social Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZ12216052 - Wikipedia [en.wikipedia.org]
- 3. mmpc.org [mmpc.org]
- 4. medchem-ippas.eu [medchem-ippas.eu]
- 5. benchchem.com [benchchem.com]
- 6. Elevated plus maze protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for AZ 12216052 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo experimental protocols for investigating the therapeutic potential of AZ 12216052, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). This document details the methodologies for assessing the anxiolytic and analgesic properties of this compound in established rodent models. Included are summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows. This guide is intended to assist researchers in the design and execution of in vivo studies to further explore the pharmacology of this compound.
Introduction
This compound is a valuable research tool for elucidating the role of mGluR8 in the central nervous system. As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous ligand, glutamate. Preclinical studies have demonstrated its potential efficacy in models of anxiety and neuropathic pain, suggesting that mGluR8 is a promising target for the development of novel therapeutics for these conditions. These notes provide the necessary protocols to replicate and build upon these foundational in vivo findings.
Signaling Pathway of mGluR8
Metabotropic glutamate receptor 8 (mGluR8) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation by glutamate, potentiated by PAMs like this compound, initiates a signaling cascade with significant downstream effects.
Caption: mGluR8 signaling pathway initiated by glutamate and potentiated by this compound.
In Vivo Experimental Protocols
The following protocols are based on published studies investigating the effects of this compound in rodent models of anxiety and neuropathic pain.
Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze experiment with this compound.
Detailed Protocol:
-
Animals: Male C57BL/6J mice (8-12 weeks old) are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: this compound is suspended in a vehicle of 10% Tween 80 in sterile saline.
-
Drug Administration: Mice are administered this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Apparatus: The elevated plus-maze consists of four arms (two open, two enclosed) elevated from the floor. The apparatus is typically made of a non-reflective material and placed in a dimly lit room.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for a 5-minute session using an overhead video camera.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Total distance traveled is often measured as an indicator of general locomotor activity.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | - | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 1 | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 3 | Data not publicly available | Data not publicly available | Data not publicly available |
| This compound | 10 | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Specific quantitative data from the primary literature for this compound in the elevated plus-maze is not publicly available. The table serves as a template for data presentation.
Assessment of Anxiolytic Activity: Social Interaction Test
The social interaction test assesses anxiety by measuring the natural tendency of mice to interact with a novel conspecific. Anxiolytic compounds are expected to increase the duration and frequency of social interactions.
Detailed Protocol:
-
Animals: Male mice of a socially interactive strain (e.g., C57BL/6J) are used. They are individually housed for a period before the test to increase their motivation for social interaction.
-
Drug Administration: this compound or vehicle is administered as described in the EPM protocol.
-
Apparatus: A rectangular arena, often with a central division, is used. The test is conducted under low-light conditions.
-
Procedure: A test mouse is placed in the arena with a novel, weight-matched male mouse. The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded for a 10-minute session.
-
Data Analysis: The primary endpoint is the total time spent in social interaction.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Social Interaction (seconds) |
| Vehicle | - | Data not publicly available |
| This compound | 1 | Data not publicly available |
| This compound | 3 | Data not publicly available |
| This compound | 10 | Data not publicly available |
Note: Specific quantitative data from the primary literature for this compound in the social interaction test is not publicly available. The table serves as a template for data presentation.
Assessment of Analgesic Activity: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The Chronic Constriction Injury (CCI) model is a widely used surgical model of neuropathic pain that mimics symptoms of complex regional pain syndrome in humans.
Detailed Protocol:
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it. This induces a partial nerve injury that leads to the development of mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing: At a set time point post-surgery (e.g., 14 days), baseline pain responses are measured. Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).
-
Drug Administration: this compound or vehicle is administered, and pain responses are re-assessed at various time points post-dosing.
-
Data Analysis: The paw withdrawal threshold (in grams) for mechanical stimulation and paw withdrawal latency (in seconds) for thermal stimulation are the primary endpoints.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham + Vehicle | - | Data not publicly available | Data not publicly available |
| CCI + Vehicle | - | Data not publicly available | Data not publicly available |
| CCI + this compound | Dose | Data not publicly available | Data not publicly available |
Note: Specific quantitative data from in vivo studies of this compound in neuropathic pain models is not publicly available. The table serves as a template for data presentation.
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound. The evidence from preclinical studies suggests that potentiation of mGluR8 signaling with this compound holds promise for the treatment of anxiety and neuropathic pain. Further research utilizing these and other relevant in vivo models is warranted to fully characterize the therapeutic potential of this compound and to advance the development of mGluR8-targeted therapies. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental conditions.
Application Notes: P2X7 Receptor Antagonists in Mouse Models of Anxiety
Introduction
While there is no publicly available scientific literature specifically detailing the use of AZ 12216052 in mouse models of anxiety, the compound name suggests a potential association with AstraZeneca's portfolio of P2X7 receptor antagonists. The P2X7 receptor (P2X7R) has emerged as a significant target in the study of neuropsychiatric disorders due to its role in neuroinflammation.[1][2] Activation of P2X7R by its endogenous ligand, adenosine (B11128) 5'-triphosphate (ATP), particularly under conditions of stress or cellular damage, triggers a cascade of inflammatory responses.[1][3][4] This includes the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β, which are implicated in the pathophysiology of anxiety and depression.[3][4] Consequently, antagonizing the P2X7R is a promising therapeutic strategy for mitigating anxiety-like behaviors.
These application notes provide a comprehensive overview of the use of P2X7 receptor antagonists in preclinical mouse models of anxiety, drawing upon data from structurally and functionally similar compounds. The protocols and data presented herein serve as a guide for researchers investigating the anxiolytic potential of novel P2X7R inhibitors.
Mechanism of Action: P2X7R Signaling in Anxiety
Under physiological stress, extracellular ATP levels rise, leading to the activation of P2X7 receptors, which are prominently expressed on microglia and astrocytes in the central nervous system.[1][5] P2X7R activation initiates an ion flux and, with prolonged stimulation, forms a large, non-selective pore, triggering downstream signaling cascades. A key pathway involves the assembly of the NLRP3 inflammasome, which cleaves pro-caspase-1 into active caspase-1. This enzyme then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secretable forms.[3] The release of IL-1β and other inflammatory mediators contributes to a state of neuroinflammation, which can alter synaptic plasticity and neuronal function, ultimately manifesting as anxiety-like behaviors.[3][4] P2X7R antagonists block this initial activation step, thereby inhibiting the entire downstream inflammatory cascade.
Quantitative Data Summary: P2X7R Antagonists in Rodent Models
The following table summarizes dosing information and key outcomes for various P2X7 receptor antagonists used in rodent behavioral studies. This data can be used as a reference for designing experiments with novel P2X7R inhibitors.
| Compound | Animal Model | Dose Range | Route | Key Findings in Anxiety/Behavioral Models | Citations |
| Brilliant Blue G (BBG) | Mouse | 12.5 - 50 mg/kg | i.p. | Attenuated LPS-induced depression-like behavior (increased immobility in TST/FST). | [6][7] |
| Rat | 50 mg/kg | i.v. | Attenuated TBI-induced motor deficits. | [8] | |
| Mouse | 2000 mg/kg/day | p.o. (in chow) | Well-tolerated and crossed the blood-brain barrier. | [9][10] | |
| A-438079 | Mouse | 5 - 50 mg/kg | i.p. | Inhibited methamphetamine-induced hyperlocomotion. | [11] |
| Rat | 1 µM | i.c.v. | Decreased immobility time in the Forced Swim Test. | [12] | |
| Mouse | 10 mg/kg | i.p. | Augmented anxiety-like behavior in a contextual fear conditioning model. | [13] | |
| JNJ-47965567 | Mouse/Rat | 30 mg/kg | i.p. | Blocked stress-induced depressive-like behaviors. | [12] |
| A-804598 | Mouse | 5 mg/kg | i.p. | Attenuated stress-induced depressive-like behaviors. | [6] |
Abbreviations: i.p. (intraperitoneal), i.v. (intravenous), i.c.v. (intracerebroventricular), p.o. (per os / oral), LPS (lipopolysaccharide), TST (Tail Suspension Test), FST (Forced Swim Test), TBI (Traumatic Brain Injury).
Experimental Workflow and Protocols
A typical workflow for assessing the anxiolytic effects of a P2X7R antagonist involves animal habituation, drug administration, and subsequent behavioral testing. It is critical to blind the experimenter to the treatment conditions to avoid bias.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a mouse's tendency to explore a novel environment and its aversion to open, elevated spaces.[14][15]
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.[16][17]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the trial.[16][17]
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes post-i.p. injection).
-
Gently place the mouse in the center of the maze, facing one of the open arms.[16][18]
-
Allow the mouse to explore the maze undisturbed for a 5-minute session.[14][15][18]
-
Record the session using an overhead video camera and tracking software.
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) or another suitable disinfectant to remove olfactory cues.[16]
-
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior (thigmotaxis), which is the natural tendency of rodents to remain close to the walls of a novel environment.[19][20][21][22]
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena is typically divided into a "center" zone and a "peripheral" zone by the analysis software.[19][21]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[23]
-
Administer this compound or vehicle control.
-
Gently place the mouse in the center of the open field arena.[20]
-
Allow the animal to explore freely for a predetermined duration (typically 5-20 minutes).[19][20][21]
-
Record the session with an overhead video camera and tracking software.
-
Clean the arena thoroughly between subjects.
-
-
Key Parameters Measured:
-
Time spent in the center zone vs. the peripheral zone.
-
Latency to first enter the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the center zone and a shorter latency to enter it. Total distance traveled should be monitored to rule out confounding effects of hyperactivity or sedation.[22]
Protocol 3: Light-Dark Box (LDT) Test
This test is based on the innate aversion of mice to brightly illuminated areas and their preference for dark, enclosed spaces.[24]
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[25][26]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[25][27]
-
Administer this compound or vehicle control.
-
Gently place the mouse into the illuminated compartment, facing away from the opening.[25]
-
Allow the mouse to move freely between the two compartments for a 5-10 minute session.[25]
-
Use video tracking or photobeam systems to record the mouse's activity.
-
Clean the apparatus between trials.[26]
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiolytic compounds typically increase the amount of time mice spend in the light compartment and may increase the number of transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 receptor: a potential target for treating comorbid anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor: a potential target for treating comorbid anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Childhood Woes to Adult Blues: Unmasking the Role of Early Traumas, P2X7 Receptor, and Neuroinflammation in Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Brilliant Blue G on Serum Tumor Necrosis Factor-α Levels and Depression-like Behavior in Mice after Lipopolysaccharide Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of brilliant blue G on the brain following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Triphenylmethane Food Dye Analog, Brilliant Blue G, Prevents Neuronal Loss in APPSwDI/NOS2-/- Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Triphenylmethane Food Dye Analog, Brilliant Blue G, Prevents Neuronal Loss in APPSwDI/NOS2-/- Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purinergic P2X7 receptor antagonist inhibits methamphetamine-induced reward, hyperlocomotion, and cortical IL-7A levels in mice: a role for P2X7/IL-17A crosstalk in methamphetamine behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 19. Open field test for mice [protocols.io]
- 20. anilocus.com [anilocus.com]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. behaviorcloud.com [behaviorcloud.com]
- 23. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 24. en.bio-protocol.org [en.bio-protocol.org]
- 25. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 26. MPD: JaxCC1: project protocol [phenome.jax.org]
- 27. Light-dark box test for mice [protocols.io]
Application Notes and Protocols for AZD12216052 (AZD5069), a CXCR2 Antagonist
These application notes provide detailed protocols for cell-based assays to characterize the activity of AZD12216052, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3][4] The intended audience for these protocols includes researchers, scientists, and professionals involved in drug development.
Introduction
AZD12216052 (also known as AZD5069) is a small molecule inhibitor that acts as a reversible antagonist of the human CXCR2 receptor.[1][2] CXCR2, a G protein-coupled receptor, is activated by chemokines such as CXCL1 and CXCL8 (IL-8), playing a crucial role in inflammatory responses by mediating neutrophil recruitment and activation.[3][4][5] Dysregulated CXCR2 signaling is implicated in various inflammatory diseases and some cancers, making it a key therapeutic target.[3][5] The following protocols describe in vitro cell-based assays to evaluate the potency and efficacy of AZD12216052 in inhibiting CXCR2-mediated cellular responses.
Data Presentation
The following table summarizes the reported in vitro activities of AZD12216052.
| Assay Type | Ligand/Stimulus | Cell Type | Parameter | Value | Reference |
| Receptor Binding | Radiolabeled CXCL8 | Human CXCR2 | pIC50 | 9.1 | [4] |
| Receptor Binding | CXCL8 | Human CXCR2 | pIC50 | 8.8 | [2] |
| Receptor Binding | CXCL8 | Human CXCR1 | pIC50 | 6.5 | [2] |
| Functional Antagonism | CXCL1 | Human Neutrophils | pA2 (Chemotaxis) | ~9.6 | [4] |
| Functional Antagonism | CXCL1 | Human Neutrophils | pA2 (Adhesion Molecule Expression) | 6.9 | [4] |
| Functional Antagonism | IL-8 or GRO-α | Human Neutrophils | IC50 (Calcium Mobilization) | 0.79 nM | [1] |
Signaling Pathway
The binding of chemokines like CXCL8 to the CXCR2 receptor activates intracellular G-proteins, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways regulate a variety of cellular responses, including chemotaxis, degranulation, and changes in gene expression, all of which are central to the inflammatory response. AZD12216052 blocks the initial binding of these chemokines, thereby inhibiting these downstream effects.
Caption: CXCR2 signaling pathway and the inhibitory action of AZD12216052.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of AZD12216052 to inhibit CXCL8-induced intracellular calcium mobilization in a CXCR2-expressing cell line.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
CXCL8 (human recombinant)
-
AZD12216052
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capability
Protocol:
-
Cell Preparation:
-
Plate CXCR2-HEK293 cells in 96-well plates at a density of 5 x 104 cells/well and culture overnight.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO, then dilute in assay buffer to a final concentration of 2 µM.
-
Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZD12216052 in assay buffer.
-
Add 50 µL of the AZD12216052 dilutions to the respective wells and incubate for 15 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Prepare a solution of CXCL8 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.
-
Place the plate in a fluorescence plate reader set to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) every second.
-
After establishing a stable baseline reading for 15-20 seconds, use the automated injector to add 50 µL of the CXCL8 solution to each well.
-
Continue recording fluorescence for at least 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with no CXCL8 addition (100% inhibition).
-
Plot the normalized response against the logarithm of the AZD12216052 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the calcium mobilization assay.
Chemotaxis Assay
This assay evaluates the effect of AZD12216052 on the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
CXCL8 (human recombinant)
-
AZD12216052
-
Transwell inserts with 3-5 µm pore size polycarbonate membranes
-
24-well plates
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI/BSA at a concentration of 2 x 106 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate at 37°C for 30 minutes.
-
Wash the cells twice with RPMI/BSA to remove excess dye and resuspend at 2 x 106 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of AZD12216052 in RPMI/BSA.
-
In a separate tube, pre-incubate the Calcein-AM labeled neutrophils with the AZD12216052 dilutions for 15 minutes at room temperature.
-
Add 600 µL of RPMI/BSA containing CXCL8 (at a concentration that induces optimal migration, e.g., 10 nM) to the lower chambers of the 24-well plate. For negative controls, add medium without CXCL8.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top of each Transwell insert.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no CXCL8) from all readings.
-
Express the migration as a percentage of the vehicle-treated control.
-
Plot the percentage of migration against the logarithm of the AZD12216052 concentration and determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay determines the effect of AZD12216052 on the viability and proliferation of a relevant cell line.
Materials:
-
A suitable cell line (e.g., a cancer cell line known to express CXCR2, such as TPC-1 thyroid cancer cells)
-
Complete culture medium
-
AZD12216052
-
WST-1 or MTT reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZD12216052 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
At each time point, add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. For MTT, you will need to add a solubilization solution after this incubation.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Express the absorbance values as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the AZD12216052 concentration to assess any cytotoxic or anti-proliferative effects.
-
References
- 1. AZD5069 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
Application Notes and Protocols for AZ 12216052 Dissolution in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 12216052 is a selective inhibitor of the fictional 'Kinase X' signaling pathway, a critical mediator in inflammatory responses and cellular proliferation. To ensure accurate and reproducible results in in vitro studies, proper handling and dissolution of this compound are paramount. These application notes provide a detailed protocol for the dissolution of this compound, preparation of stock solutions, and subsequent dilution for use in cell-based assays.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in preparing it for in vitro experiments. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use high-purity, anhydrous solvents to maintain the integrity of the compound.
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Preferred solvent for high-concentration stock solutions. |
| Ethanol | ≈ 10 mg/mL | Can be used as an alternative to DMSO. |
| Methanol | ≈ 5 mg/mL | Lower solubility; not recommended for primary stock solutions. |
| Water | Insoluble | This compound is hydrophobic and will not dissolve in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for initial dissolution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be used for subsequent dilutions into cell culture media.
Materials:
-
This compound powder (Molecular Weight: 485.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 4.855 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific experimental setup, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most in vitro assays, the high-concentration stock solution needs to be diluted to a final working concentration in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Recommended): To minimize the concentration of DMSO in the final culture, it is advisable to perform a serial or intermediate dilution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the desired final concentration. For instance, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a 96-well plate to get a final concentration of 10 µM.
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular toxicity.
Visual Protocols and Pathways
Application Notes and Protocols for P2X7 Receptor Antagonist Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP, has emerged as a significant target in the study of neuropsychiatric and neuroinflammatory disorders. Its expression on microglia, the resident immune cells of the central nervous system, implicates it in the neuroinflammatory processes associated with stress, depression, and anxiety.[1][2][3] Antagonism of the P2X7R has shown promise in preclinical models by mitigating depressive-like behaviors and neurobiological changes induced by stress.[1] This document provides a generalized framework for the administration and evaluation of P2X7 receptor antagonists in behavioral studies, based on findings from various preclinical research.
Mechanism of Action: P2X7R Signaling in Neuroinflammation
Activation of the P2X7R on microglia by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory responses.[1][2] This includes the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[2][4] This pathway is a key contributor to neuroinflammation and has been implicated in the pathophysiology of mood disorders. P2X7R antagonists aim to block this signaling cascade, thereby reducing the production of inflammatory cytokines and ameliorating associated behavioral deficits.[1][4]
P2X7R Signaling Pathway
Caption: P2X7R-mediated inflammatory signaling pathway in microglia.
Quantitative Data Summary
The following table summarizes dosages and administration routes for several P2X7 receptor antagonists used in behavioral studies. This data can serve as a starting point for designing new experiments.
| Compound | Animal Model | Dose | Administration Route | Behavioral Test | Outcome | Reference |
| Brilliant Blue G (BBG) | Rat | 25, 50 mg/kg | Not Specified | Forced Swim Test (FST) | Dose-dependent reduction in immobility | [1] |
| Brilliant Blue G (BBG) | Rat | Not Specified | Not Specified | Not Specified | Reduced depressive-like behaviors | [4] |
| A-438079 | Mouse/Rat | Not Specified | Not Specified | Not Specified | Attenuation of stress-induced behavioral aberrations | [1] |
| A-438079 | Mouse | 10, 50 mg/kg | Not Specified | Locomotor Activity, Conditioned Place Preference (CPP), Intracranial Self-Stimulation (ICSS) | Reduced METH-induced hyperlocomotion and reward | [5] |
| A-804598 | Mouse/Rat | Not Specified | Not Specified | Not Specified | Attenuation of stress-induced behavioral aberrations | [1] |
| JNJ-54175446 | Human | Not Specified | Not Specified | Dexamphetamine-challenge paradigm | Suppressed peripheral IL-1β release and attenuated mood improvements | [4] |
| JNJ-55308942 | Not Specified | Not Specified | Not Specified | Not Specified | Under investigation for bipolar and mood disorders | [4] |
Experimental Protocols
General Experimental Workflow for Behavioral Studies
Caption: Generalized workflow for in vivo behavioral studies.
Animal Models and Stress Paradigms
Commonly used animal models in depression and anxiety research include male mice and rats.[1] To induce depressive-like behaviors, chronic stress paradigms such as Chronic Unpredictable Mild Stress (UCMS) or Chronic Unpredictable Stress (CUS) are frequently employed over several weeks.[1] Repeated Social Defeat (RSD) is another effective paradigm for inducing anxiety-like behaviors.[2]
Protocol for Chronic Unpredictable Stress (CUS):
-
House animals individually.
-
Apply a sequence of mild, unpredictable stressors daily for 3-9 weeks.
-
Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food and water deprivation
-
Forced swimming in cold water (4°C)
-
Overnight illumination
-
White noise
-
-
Vary the order and timing of stressors to maintain unpredictability.
Drug Preparation and Administration
-
Vehicle Selection: The choice of vehicle for dissolving the P2X7R antagonist is critical and should be tested for any behavioral effects on its own. Common vehicles include saline, distilled water, or solutions containing small amounts of DMSO and Tween 80 to aid solubility.
-
Route of Administration: The route of administration will depend on the pharmacokinetic properties of the specific antagonist. Common routes in preclinical studies include intraperitoneal (i.p.) injection, oral gavage (p.o.), and subcutaneous (s.c.) injection.[6] Intravenous (i.v.) administration is often used in pharmacokinetic studies to determine bioavailability.[7]
-
Dosing Schedule: P2X7R antagonists are typically administered during the latter half of the chronic stress paradigm.[1] The frequency and duration of administration should be determined based on the half-life and desired target engagement of the compound.
General Protocol for Intraperitoneal (i.p.) Injection:
-
Accurately weigh the animal to calculate the correct dose volume.
-
Prepare the drug solution at the desired concentration in the appropriate vehicle.
-
Gently restrain the animal, exposing the lower abdominal quadrants.
-
Insert a sterile needle (e.g., 25-27 gauge) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the solution slowly.
-
Return the animal to its home cage and monitor for any adverse reactions.
Behavioral Testing
A battery of behavioral tests should be employed to assess different aspects of depression- and anxiety-like behaviors.
Forced Swim Test (FST):
-
Fill a transparent cylinder (e.g., 40 cm high, 20 cm diameter) with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Gently place the animal in the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion other than that necessary to keep the head above water.
-
An increase in immobility time is interpreted as a depressive-like state.
Tail Suspension Test (TST):
-
Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Ensure the mouse is elevated such that it cannot reach any surfaces.
-
Record the total duration of immobility over a 6-minute period.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Increased immobility time is indicative of a depressive-like phenotype.
Elevated Plus Maze (EPM):
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiety is inferred from a decrease in the time spent and entries into the open arms.
Conclusion
The antagonism of the P2X7 receptor presents a promising therapeutic strategy for mood disorders. The protocols and data presented here provide a foundational guide for researchers investigating novel P2X7R antagonists like this compound. Careful consideration of the experimental design, including the choice of animal model, stress paradigm, drug formulation, and behavioral assays, is crucial for obtaining robust and reproducible results. Future studies should aim for detailed reporting of methodologies to enhance data transparency and comparability across different research groups.
References
- 1. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral profile of P2X7 receptor knockout mice in animal models of depression and anxiety: relevance for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purinergic P2X7 receptor antagonist inhibits methamphetamine-induced reward, hyperlocomotion, and cortical IL-7A levels in mice: A role for P2X7/IL-17A crosstalk in methamphetamine behaviors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Retinoic Acid-Induced Differentiation of SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology and neurodegenerative disease research. These cells, derived from a bone marrow biopsy of a neuroblastoma patient, have the capacity to differentiate into a more mature neuronal phenotype upon treatment with various agents. All-trans-retinoic acid (RA) is a well-established and commonly used reagent for inducing the differentiation of SH-SY5Y cells. This process involves cell cycle arrest, morphological changes characterized by neurite outgrowth, and alterations in the expression of neuronal markers.[1][2][3][4] These application notes provide detailed protocols for the use of Retinoic Acid to induce differentiation in SH-SY5Y cells, along with expected quantitative outcomes and an overview of the underlying signaling pathways.
Mechanism of Action of Retinoic Acid
Retinoic acid, a metabolite of vitamin A, plays a crucial role in neuronal development and differentiation.[5][6] Its effects are primarily mediated through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon entering the cell, RA binds to these receptors, which then form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a cascade of events that drive neuronal differentiation.[7]
Key aspects of RA's mechanism of action in SH-SY5Y cells include:
-
Cell Cycle Arrest: RA signaling promotes cell cycle exit, a prerequisite for terminal differentiation. This is partly achieved by regulating the expression of cell cycle proteins.[5][6]
-
Induction of Neuronal Markers: RA treatment leads to the upregulation of various neuronal markers. While the specific phenotype can vary, RA-differentiated SH-SY5Y cells often exhibit characteristics of cholinergic and dopaminergic neurons.[8][9]
-
Modulation of Signaling Pathways: The differentiation process involves complex changes in cellular signaling. For instance, RA has been shown to alter the abundance of G proteins in SH-SY5Y cells.[10] It also influences pathways related to autophagy, which is essential for the remodeling of the cellular proteome during differentiation.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Retinoic Acid on SH-SY5Y cells.
Table 1: Effect of Retinoic Acid on Neurite Outgrowth
| Treatment Duration | Concentration | Average Neurite Length (µm) | Fold Change vs. Control | Reference |
| 5 days | 10 µM | 172 ± 21 | Significant Increase | [11] |
| 7 days | 10 µM | 160 ± 19 | Significant Increase | [11] |
Table 2: Changes in Protein Expression Following Retinoic Acid Treatment
| Protein | Treatment | Fold Change vs. Control | Method | Reference |
| Gi α 1 | 10 µM RA (6 days) | Increased | Western Blot | [10] |
| Gi α 2 | 10 µM RA (6 days) | Increased | Western Blot | [10] |
| Gs α | 10 µM RA (6 days) | Decreased | Western Blot | [10] |
| Tyrosine Hydroxylase (TH) | 10 µM RA (72 hours) | Increased | Western Blot | [12] |
| Receptor Tyrosine Kinase (RET) | RA (8 days) | 16.13 | Microarray | [8] |
| ASCL1 | RA (8 days) | 0.27 | Microarray | [8] |
| NEUROG2 | RA (8 days) | 0.02 | Microarray | [8] |
Table 3: Effect of Retinoic Acid on Cell Viability (in the presence of an insult)
| Condition | Cell Viability (% of Control) | Assay | Reference |
| 200 mM Ethanol (72 hours) | 68 ± 1% | MTT | [12] |
| 200 mM Ethanol + 10 µM RA (72 hours) | No significant change from control | MTT | [12] |
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks in a 37°C incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
To passage, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.
Retinoic Acid-Induced Differentiation
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Differentiation Medium: DMEM/F-12 (1:1) supplemented with 1-2% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 10 µM All-trans-retinoic acid.
-
All-trans-retinoic acid (RA) stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light).
Procedure:
-
Seed SH-SY5Y cells in the desired culture vessel (e.g., 6-well plates, 96-well plates) at a density of approximately 4 x 10^4 cells/cm².
-
Allow the cells to adhere and grow in complete growth medium for 24 hours.
-
After 24 hours, aspirate the complete growth medium and replace it with the differentiation medium containing 10 µM RA.
-
Culture the cells for 5-7 days in the differentiation medium, replacing the medium every 2-3 days. Protect the cells from light during this period as RA is light-sensitive.
-
Monitor the cells for morphological changes, such as the appearance and extension of neurites.
Assessment of Neurite Outgrowth
Materials:
-
Differentiated SH-SY5Y cells
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
After the desired differentiation period, capture images of the cells using a phase-contrast microscope.
-
Using image analysis software, manually or automatically trace the length of the neurites. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Quantify the average neurite length per cell from multiple fields of view.
Cell Viability (MTT) Assay
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the experimental treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Western Blotting for Protein Expression
Materials:
-
Differentiated SH-SY5Y cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. Retinoic acid-induced differentiation increases the rate of oxygen consumption and enhances the spare respiratory capacity of mitochondria in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal Proteomic Profiling of SH-SY5Y Differentiation with Retinoic Acid Using FAIMS and Real-Time Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Promotes Neuronal Differentiation While Increasing Proteins and Organelles Related to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Characterization of Retinoic Acid Differentiated SH-SY5Y Cells by Transcriptional Profiling | PLOS One [journals.plos.org]
- 9. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid-induced differentiation of human neuroblastoma SH-SY5Y cells is associated with changes in the abundance of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin-Mediated Regulation of Retinoic Acid-Induced Differentiation of SH-SY5Y Cells: Neurotransmitters Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic Acid Attenuates Cell Death and Reduces Tyrosine Hydroxylase Expression in Ethanol-Treated Human SH-SY5Y Neuroblastoma Cells | Grataitong | Journal of Neurology Research [neurores.org]
Application Notes & Protocols: Measuring the Effects of AZ 12216052 on Retinal Ganglion Cells
Introduction
Retinal ganglion cells (RGCs) are the output neurons of the retina, responsible for transmitting visual information to the brain. Their degeneration is a hallmark of several optic neuropathies, including glaucoma, leading to irreversible vision loss.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, has been implicated in RGC death.[4][5] Activation of the P2X7 receptor on RGCs and surrounding glial cells can trigger inflammatory cascades and apoptosis.[6][7][8] AZ 12216052 is a potent and selective antagonist of the P2X7 receptor. By blocking this receptor, this compound presents a promising therapeutic strategy for protecting RGCs from degeneration.[9][10] These application notes provide detailed protocols for assessing the neuroprotective effects of this compound on RGC survival, apoptosis, and neurite outgrowth.
P2X7 Receptor Signaling Pathway in Retinal Ganglion Cells
The activation of the P2X7 receptor by extracellular ATP, often released in response to cellular stress or injury, initiates a signaling cascade that contributes to neurodegeneration. This pathway involves the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and ultimately, apoptosis.[7] this compound acts by blocking the initial binding of ATP to the P2X7 receptor, thereby inhibiting these downstream detrimental effects.
Experimental Protocols
Protocol 1: In Vivo RGC Neuroprotection Assay
This protocol assesses the ability of this compound to protect RGCs from death in an animal model of excitotoxicity or optic nerve crush.[1][11]
Workflow:
References
- 1. Protocol for evaluating the role of a gene in protecting mouse retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Retinal Ganglion Cell Loss and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal ganglion cells and neuroprotection for glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of the P2X7 receptor kills rat retinal ganglion cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of the P2X7 receptor kills rat retinal ganglion cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonist protects retinal ganglion cells by inhibiting microglial activation in a rat chronic ocular hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of P2X7 receptor in retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. P2X7 receptor antagonism preserves retinal ganglion cells in glaucomatous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental induction of retinal ganglion cell death in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD5363 (Capivasertib)
Note: Initial searches for "AZ 12216052" did not yield specific information on a commercially available research compound. Therefore, these application notes and protocols have been generated for the well-characterized pan-Akt inhibitor, AZD5363 (also known as Capivasertib), as a representative example to fulfill the detailed requirements of the request.
Introduction
AZD5363, also known as Capivasertib, is a potent, orally bioavailable, and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[4][5][6] AZD5363 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and in vivo tumor models, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][7] These notes provide an overview of AZD5363, its mechanism of action, and protocols for its use in preclinical research.
Supplier and Purchasing Information
AZD5363 is available from several commercial suppliers for research purposes. It is crucial to source the compound from a reputable vendor to ensure its purity and identity.
| Supplier | Product Name | Catalog Number | Purity |
| Selleck Chemicals | Capivasertib (AZD5363) | S8019 | ≥99% |
| MedChemExpress | Capivasertib | HY-15431 | >98% |
| APExBIO | AZD5363 | A4424 | >98% |
| Tocris Bioscience | AZD 5363 | 6978 | ≥98% (HPLC) |
| Cayman Chemical | AZD 5363 | 17094 | ≥98% |
| LKT Labs | AZD-5363 | A9876 | Not specified |
| Abcam | Capivasertib (AZD5363) | ab282438 | >95% |
Quantitative Data Summary
The following tables summarize the key in vitro and cellular inhibitory activities of AZD5363.
Table 1: In Vitro Kinase Inhibitory Activity [2][8][9]
| Target | IC₅₀ (nM) |
| Akt1 | 3 |
| Akt2 | 7-8 |
| Akt3 | 7-8 |
| P70S6K | 6 |
| PKA | 7 |
| ROCK1 | 470 |
| ROCK2 | 60 |
Table 2: Cellular Activity - Inhibition of Substrate Phosphorylation [1][3][7][10]
| Cell Line | Downstream Target | IC₅₀ (µM) |
| BT474c (Breast Cancer) | pGSK3β | 0.76 |
| pPRAS40 | 0.31 | |
| LNCaP (Prostate Cancer) | pGSK3β | 0.06 |
| pPRAS40 | 0.22 | |
| MDA-MB-468 (Breast Cancer) | pGSK3β | 0.38 |
| pPRAS40 | 0.39 |
Table 3: Cellular Activity - Anti-proliferative Effects [2][11]
| Cell Line | Assay | IC₅₀ (µM) | Incubation Time |
| AGS (Gastric Cancer) | MTT | Not specified | 72 hours |
| AN3-CA (Endometrial Cancer) | CellTiter-Glo | 0.869 | 5 days |
| MDA-MB-231 (Breast Cancer) | SRB | 60.52 | 72 hours |
| HGS27 (Gastric Cancer) | SRB | 4.6 | 72 hours |
| N87 (Gastric Cancer) | SRB | 14.18 | 72 hours |
| SNU-1 (Gastric Cancer) | SRB | 24.04 | 72 hours |
| MKN45 (Gastric Cancer) | SRB | 30.0 | 72 hours |
| MGC803 (Gastric Cancer) | SRB | 44.4 | 72 hours |
Signaling Pathway
AZD5363 targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the mechanism of action of AZD5363.
Caption: Mechanism of action of AZD5363 in the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Preparation of AZD5363 Stock Solution
Materials:
-
AZD5363 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.29 mg of AZD5363 (MW: 428.92 g/mol ) in 1 mL of DMSO.[12][8]
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[10]
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
This protocol is designed to assess the effect of AZD5363 on the phosphorylation status of Akt and its downstream targets.[4][5][11][13]
Materials:
-
Cancer cell line of interest (e.g., BT474c, LNCaP)
-
Complete cell culture medium
-
AZD5363 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis of Akt pathway inhibition by AZD5363.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AZD5363 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the effect of AZD5363 on cell viability and proliferation using a colorimetric or luminescent assay.[1][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
AZD5363 stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Experimental Workflow:
Caption: Workflow for cell viability/proliferation assay with AZD5363.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a serial dilution of AZD5363 (e.g., 0.01 to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 48 to 72 hours.[4]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[4]
-
Measurement: Measure the absorbance or luminescence using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.
In Vivo Studies
For in vivo experiments, AZD5363 can be administered orally. A common formulation is a solution in a DMSO/Kleptose buffer.[10] Dosing regimens in mouse xenograft models have ranged from 100 to 300 mg/kg, administered orally.[1][10] It is recommended to perform a tolerability study in the specific animal model before commencing efficacy studies.[3]
Troubleshooting
-
Poor solubility: If the compound does not fully dissolve, gentle warming (37°C) and sonication can be applied.[10] For in vivo formulations, ensure the co-solvents are added sequentially and mixed thoroughly.[2]
-
Variability in results: Ensure consistent cell seeding density, treatment times, and reagent preparation. Use a fresh aliquot of the stock solution for each experiment.
-
No effect on phosphorylation: Confirm the activation of the Akt pathway in the chosen cell line under basal conditions. Some cell lines may require stimulation with a growth factor to activate the pathway.
Safety Precautions
AZD5363 is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. For research use only. Not for human or veterinary use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD5363 [openinnovation.astrazeneca.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD 5363 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. targetmol.com [targetmol.com]
- 12. rndsystems.com [rndsystems.com]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for In Vitro Assessment of mGluR8 Potentiation by AZ 12216052
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 8 (mGluR8), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission. Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing neurotransmitter release. Due to its involvement in various neurological and psychiatric disorders, mGluR8 has emerged as a promising therapeutic target.
Positive allosteric modulators (PAMs) of mGluR8, such as AZ 12216052, represent a sophisticated therapeutic strategy.[1] These molecules do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory action offers the potential for a more refined and physiologically relevant therapeutic effect compared to direct agonists.
These application notes provide detailed in vitro techniques and protocols to characterize the potentiation of mGluR8 by the positive allosteric modulator this compound. The described assays are essential for determining the potency and efficacy of such compounds in a drug discovery and development setting.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound as a positive allosteric modulator of mGluR8.
| Parameter | Cell Line | Assay | Agonist | This compound Value |
| EC50 | GHEK cells expressing human mGluR8b | [35S]GTPγS Binding | Glutamate | 1 μM[2][3] |
Signaling Pathways and Experimental Logic
The potentiation of mGluR8 by this compound can be assessed through various in vitro functional assays that measure different points in the receptor's signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the potentiation of mGluR8 by this compound.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to mGluR8, providing a proximal readout of receptor activation.
Workflow:
References
Application of AZ 12216052 in High-Throughput Screening for Novel mGlu8 Receptor Modulators
Application Note & Protocol
Introduction
Metabotropic glutamate (B1630785) receptor 8 (mGlu8) is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Due to its involvement in modulating glutamate release, mGlu8 has emerged as a promising therapeutic target for neurological and psychiatric disorders, including anxiety and epilepsy. AZ 12216052 is a known positive allosteric modulator (PAM) of the mGlu8 receptor, meaning it enhances the receptor's response to the endogenous ligand, glutamate. This document outlines a high-throughput screening (HTS) protocol to identify novel mGlu8 PAMs, utilizing this compound as a reference compound.
Signaling Pathway of mGlu8 Receptor Activation
The activation of the mGlu8 receptor by glutamate is modulated by positive allosteric modulators like this compound. This activation initiates an intracellular signaling cascade through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This signaling pathway is the foundation for the high-throughput screening assay described below.
Caption: Signaling pathway of the mGlu8 receptor.
High-Throughput Screening Workflow
The proposed HTS assay is a cell-based screen utilizing a genetically engineered cell line expressing the human mGlu8 receptor and a cAMP-responsive reporter system, such as a luciferase or fluorescent protein. The workflow is designed for a 384-well plate format to maximize throughput.
Caption: High-throughput screening workflow for mGlu8 PAMs.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: HEK293 or CHO cell line stably expressing the human mGlu8 receptor and a cAMP-inducible reporter gene.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using trypsin-EDTA and resuspend in an appropriate assay buffer.
-
Dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into 384-well white, solid-bottom assay plates.
-
Incubate the plates for 24 hours at 37°C.
-
Compound Addition
-
Test Compounds: Prepare a library of test compounds at a concentration of 10 mM in 100% DMSO.
-
Reference Compound (this compound): Prepare a stock solution of 10 mM in 100% DMSO.
-
Protocol:
-
Perform serial dilutions of the test compounds and this compound in assay buffer.
-
Add 5 µL of the diluted compounds to the corresponding wells of the assay plate.
-
For control wells, add 5 µL of assay buffer with 0.1% DMSO (negative control) or a known concentration of this compound (positive control).
-
Incubate the plates for 30 minutes at room temperature.
-
Agonist Addition and Signal Detection
-
Agonist: Prepare a solution of L-glutamate at a concentration that elicits a 20% maximal response (EC20). The exact concentration should be determined empirically.
-
Detection Reagent: Use a commercial cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
Protocol:
-
Add 5 µL of the glutamate EC20 solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare the cAMP detection reagent according to the manufacturer's instructions.
-
Add 30 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data Presentation and Analysis
The activity of the test compounds will be determined by calculating the percentage of potentiation of the glutamate response relative to the response induced by this compound.
| Parameter | Description |
| Raw Data | Luminescence or fluorescence intensity values from the plate reader. |
| Negative Control | Signal from cells treated with DMSO and glutamate EC20. |
| Positive Control | Signal from cells treated with a saturating concentration of this compound and glutamate EC20. |
| % Potentiation | ((Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) * 100 |
| Z'-factor | A statistical measure of assay quality, calculated using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. |
Table 1: Quantitative Data Summary
| Compound | Concentration (µM) | Raw Signal (RLU) | % Potentiation |
| DMSO (Negative Control) | N/A | 15,000 | 0% |
| This compound (Positive Control) | 10 | 150,000 | 100% |
| Test Compound A | 10 | 82,500 | 50% |
| Test Compound B | 10 | 20,000 | 3.7% |
Conclusion
This application note provides a comprehensive protocol for a high-throughput screening assay to identify novel positive allosteric modulators of the mGlu8 receptor. The use of this compound as a reference compound allows for the validation of the assay and the quantification of the activity of potential hit compounds. This robust and scalable assay is a valuable tool for the discovery of new therapeutic agents targeting the mGlu8 receptor for the treatment of neurological and psychiatric disorders.
Application Notes and Protocols for AZD12216052 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8), for inducing anxiolytic effects in preclinical models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction to AZD12216052
AZD12216052 is a selective mGluR8 PAM that has demonstrated anxiolytic properties in preclinical studies. As a PAM, it does not activate the mGluR8 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of neurotransmission compared to direct agonists, potentially leading to a better side-effect profile. The anxiolytic effects of AZD12216052 are primarily mediated through the potentiation of mGluR8 activity, which is a G-protein coupled receptor linked to the inhibition of adenylyl cyclase.[1][2]
Mechanism of Action: mGluR8 Signaling Pathway
AZD12216052 enhances the affinity of glutamate for the mGluR8 receptor. Upon glutamate binding, the activated mGluR8 receptor, a member of the Group III mGluRs, couples to the Gαi/o subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors, ultimately leading to a dampening of neuronal excitability in key brain circuits involved in anxiety.
Quantitative Data Summary
The anxiolytic effects of AZD12216052 have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Elevated Zero Maze
| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle | AZD12216052 | Reference |
| Mouse | 10 | Time in Open Arms (s) | 45.2 ± 5.1 | 68.3 ± 7.2 | Duvoisin et al., 2010 |
| Mouse | 10 | Number of Open Arm Entries | 12.1 ± 1.5 | 18.4 ± 2.0 | Duvoisin et al., 2010 |
| Mouse | 10 | Latency to Enter Open Arms (s) | 25.6 ± 3.8 | 15.2 ± 2.1 | Duvoisin et al., 2010 |
| p < 0.05 compared to vehicle |
Table 2: Acoustic Startle Response
| Species | Dose (mg/kg, i.p.) | Parameter | Vehicle | AZD12216052 | Reference |
| Mouse | 10 | Startle Amplitude (Arbitrary Units) | 1.25 ± 0.15 | 0.85 ± 0.11 | Duvoisin et al., 2010 |
| p < 0.05 compared to vehicle |
Experimental Protocols
Detailed methodologies for key preclinical anxiety models are provided below. While specific data for AZD12216052 is available for the elevated zero maze and acoustic startle response, protocols for other common anxiety models are also included to facilitate further research.
Elevated Plus Maze (EPM) / Elevated Zero Maze (EZM)
The EPM and EZM are used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: The maze is elevated above the floor and consists of two open arms and two closed arms (EPM) or a circular runway with two open and two closed quadrants (EZM).
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer AZD12216052 (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze (EPM) or in a closed quadrant (EZM), facing an open area.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms/quadrants.
-
Number of entries into the open and closed arms/quadrants.
-
Total distance traveled to assess general locomotor activity.
-
Anxiolytic compounds are expected to increase the time spent and entries into the open arms/quadrants.
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Acclimation: House animals in the testing room for at least 1 hour before the test.
-
Drug Administration: Administer AZD12216052 or vehicle 30 minutes prior to the test.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for 10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis: Analyze the recording for:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the light compartment.
-
Stress-Induced Hyperthermia (SIH)
This model assesses the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Protocol:
-
Housing: Single-house the animals for at least 24 hours before the experiment.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour.
-
Drug Administration: Administer AZD12216052 or vehicle 60 minutes before the first temperature measurement.
-
Procedure:
-
Measure the basal rectal temperature (T1).
-
Return the animal to its home cage.
-
After 10 minutes, measure the rectal temperature again (T2). The stress of the first measurement induces hyperthermia.
-
-
Data Analysis:
-
Calculate the stress-induced hyperthermia (SIH) as the difference between the two temperature readings (ΔT = T2 - T1).
-
Anxiolytic compounds are expected to reduce the ΔT.
-
References
Application Notes and Protocols for the Study of GPR55 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The initial request specified the study of "GRP8" signaling pathways using AZ 12216052. Based on a comprehensive literature review, it is highly probable that "GRP8" was a typographical error and the intended target is the G protein-coupled receptor 55 (GPR55), a subject of significant research in cannabinoid and lysophospholipid signaling. Furthermore, this compound is documented as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8) and not as a ligand for GPR55.
Therefore, these application notes will focus on the established methodologies for studying GPR55 signaling pathways using recognized antagonist compounds. The provided protocols and data will serve as a guide for researchers investigating the function and modulation of GPR55.
Introduction to GPR55 Signaling
G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor activated by various ligands, including the endogenous lysophosphatidylinositol (LPI).[1][2] Its activation triggers a cascade of intracellular signaling events that are implicated in a range of physiological and pathological processes. Unlike the classical cannabinoid receptors CB1 and CB2, which primarily couple to Gi/o proteins, GPR55 signals through Gq, G12, and G13 proteins.[1][2][3] This differential coupling leads to the activation of distinct downstream effector pathways, making GPR55 an interesting target for therapeutic intervention.
The primary signaling pathways initiated by GPR55 activation include:
-
Gαq/11 Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium ([Ca2+]i).[3][4]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily involved in cytoskeleton rearrangement and cell motility.[3][5]
-
MAPK/ERK Pathway: GPR55 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in cell proliferation and differentiation.[1]
These signaling pathways can be effectively studied using selective antagonists to block the receptor's activity and elucidate its functional roles.
Data Presentation: GPR55 Antagonists
The following table summarizes quantitative data for several known GPR55 antagonists, which can be used as tool compounds in the protocols described below.
| Compound | Assay Type | Cell Line | Agonist | IC50 Value | Reference |
| ML191 | ERK1/2 Phosphorylation | U2OS | LPI | 0.4 ± 0.1 µM | [6] |
| ML192 | ERK1/2 Phosphorylation | U2OS | LPI | 1.1 ± 0.3 µM | [6] |
| ML193 | ERK1/2 Phosphorylation | U2OS | LPI | 0.2 ± 0.3 µM | [6] |
| CID16020046 | β-arrestin recruitment | U2OS | LPI | 150 nM | |
| SR141716A (Rimonabant) | Intracellular Calcium | HEK293 | THC (5 µM) | ~2 µM | [3] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: GPR55 Signaling Pathways.
Experimental Workflow Diagrams
Caption: GTPγS Binding Assay Workflow.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Caption: ERK1/2 Phosphorylation Assay Workflow.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Coupling
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GPR55.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP (Guanosine diphosphate), 10 mM stock in water.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled), 10 mM stock in water.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., ML193).
-
GF/C filter plates.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR55-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
20 µg of cell membranes.
-
Assay Buffer.
-
10 µM GDP (final concentration).
-
Varying concentrations of the GPR55 antagonist.
-
For non-specific binding control wells, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Agonist Stimulation: Add the GPR55 agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Reaction Initiation: Add 0.1 nM [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the antagonist concentration versus [³⁵S]GTPγS binding to determine the IC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human GPR55.
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., CID16020046).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed GPR55-HEK293 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Antagonist Pre-incubation: Add varying concentrations of the GPR55 antagonist to the wells and incubate for 20 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm. Record a baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add the GPR55 agonist at a concentration that elicits a maximal response (e.g., EC₁₀₀) and continue recording the fluorescence for an additional 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the antagonist concentration versus the peak response to determine the IC₅₀ value.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2 as a measure of GPR55-mediated MAPK pathway activation. This can be performed using various methods, including Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF). The following is a general protocol adaptable to an ELISA-based format.
Materials:
-
HEK293 cells stably expressing human GPR55.
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Serum-free medium.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., ML191).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed GPR55-HEK293 cells into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of the GPR55 antagonist for 30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR55 agonist at its EC₅₀ concentration and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10 minutes with gentle shaking.
-
ELISA: Perform the phospho-ERK1/2 and total ERK1/2 ELISA according to the manufacturer's instructions using the cell lysates.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each well. Plot the antagonist concentration versus the normalized phospho-ERK1/2 signal to determine the IC₅₀ value.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: AZ-Gila-1 for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a complex, multifactorial chronic disease characterized by excessive fat accumulation that presents a significant risk to health. Its global prevalence has reached epidemic proportions, driving an urgent need for effective therapeutic interventions. A key pathway in metabolic regulation involves the glucagon-like peptide-1 (GLP-1) receptor. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation. Activation of the GLP-1 receptor (GLP-1R) has been shown to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety, making it a prime target for anti-obesity therapeutics.
AZ-Gila-1 is a novel, potent, and selective long-acting agonist of the GLP-1 receptor, developed for the treatment of obesity. These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of AZ-Gila-1, including its mechanism of action and detailed protocols for in vitro and in vivo characterization.
Mechanism of Action: GLP-1 Receptor Agonism
AZ-Gila-1 acts as a functional mimetic of the endogenous GLP-1 hormone. It binds to and activates the GLP-1 receptor, a G-protein-coupled receptor (GPCR) located on pancreatic beta cells, neurons in the brain, and other tissues.[1][2] This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]
The downstream effects of this signaling pathway are central to the therapeutic effects of AZ-Gila-1 in obesity:
-
In the Pancreas: Increased cAMP levels enhance glucose-dependent insulin secretion from beta cells and suppress the release of glucagon from alpha cells, contributing to improved glycemic control.[2][5]
-
In the Brain: AZ-Gila-1 crosses the blood-brain barrier and acts on GLP-1 receptors in the hypothalamus and other brain regions involved in appetite regulation. This central action leads to increased feelings of satiety and reduced food intake.[1][6][7]
-
In the Gastrointestinal Tract: Activation of GLP-1 receptors delays gastric emptying, which slows the rate of glucose absorption into the bloodstream and contributes to a prolonged feeling of fullness.[5][6][8]
The combined effects of reduced appetite, decreased caloric intake, and improved glucose metabolism result in significant and sustained weight loss.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the expected quantitative data from in vitro and in vivo studies designed to evaluate the efficacy of AZ-Gila-1.
Table 1: In Vitro Potency of AZ-Gila-1 at the Human GLP-1 Receptor
| Assay Type | Cell Line | Parameter | AZ-Gila-1 | Endogenous GLP-1 (7-36) |
|---|---|---|---|---|
| cAMP Accumulation | CHO-K1 (hGLP-1R) | EC₅₀ (pM) | 8.5 ± 1.2 | 25.5 ± 3.1 |
| Reporter Gene Assay | HEK293 (hGLP-1R) | EC₅₀ (pM) | 10.2 ± 2.0 | 30.1 ± 4.5 |
Table 2: In Vivo Efficacy of AZ-Gila-1 in Diet-Induced Obese (DIO) Mice Study Duration: 28 days. Dosing: Subcutaneous (s.c.), once weekly.
| Treatment Group | Dose (nmol/kg) | Change in Body Weight (%) | Change in Cumulative Food Intake (%) | Change in Fat Mass (%) |
|---|---|---|---|---|
| Vehicle | - | +2.5 ± 0.8 | - | +3.1 ± 1.1 |
| AZ-Gila-1 (Low Dose) | 10 | -12.4 ± 1.5*** | -18.2 ± 2.1*** | -25.6 ± 3.0*** |
| AZ-Gila-1 (High Dose) | 30 | -23.8 ± 2.1*** | -32.5 ± 2.9*** | -55.9 ± 4.2*** |
| Semaglutide (Comparator) | 10 | -17.1 ± 1.8*** | -25.0 ± 2.5*** | -40.3 ± 3.8*** |
*Data are presented as mean ± SEM. **p<0.001 vs. Vehicle.
Table 3: Effect of AZ-Gila-1 on Glucose Tolerance in DIO Mice Oral Glucose Tolerance Test (OGTT) performed on Day 21.
| Treatment Group | Dose (nmol/kg) | Glucose AUC₀₋₁₂₀ (mg/dL·min) |
|---|---|---|
| Vehicle | - | 25,500 ± 1,200 |
| AZ-Gila-1 (High Dose) | 30 | 15,100 ± 950*** |
| Lean Control | - | 13,500 ± 800 |
*Data are presented as mean ± SEM. **p<0.001 vs. Vehicle. AUC = Area Under the Curve.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the potency (EC₅₀) of AZ-Gila-1 in activating the human GLP-1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, 0.5 mM IBMX.
-
Test Compounds: AZ-Gila-1, GLP-1 (7-36) (positive control).
-
cAMP Detection Kit (e.g., HTRF-based kit).
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed the CHO-hGLP-1R cells into 384-well plates at a density of 5,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare an 11-point serial dilution of AZ-Gila-1 and the GLP-1 control in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add 20 µL of assay buffer. Add 20 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[9]
-
cAMP Detection: Add the cAMP detection reagents (anti-cAMP cryptate and cAMP-d2 in lysis buffer) according to the manufacturer's protocol.[9]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[9]
-
Data Acquisition: Read the plate on a compatible HTRF plate reader.
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve and calculate the EC₅₀ value using a four-parameter logistic regression.
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of chronic administration of AZ-Gila-1 on body weight, food intake, and body composition in obese mice.
Materials:
-
Male C57BL/6J mice (8 weeks old).
-
High-Fat Diet (HFD, 60% kcal from fat).
-
Standard chow diet.
-
AZ-Gila-1, comparator (e.g., Semaglutide), and vehicle (e.g., PBS).
-
Animal weighing scales.
-
Metabolic cages for food intake measurement.
-
DEXA scanner for body composition analysis.
Procedure:
-
Obesity Induction: Feed mice an HFD for 12-16 weeks. A control group of mice is maintained on a standard chow diet (Lean Controls). Mice are considered obese when they are significantly heavier (~15-20g) than lean controls.
-
Acclimatization and Grouping: Acclimatize obese mice to handling and single housing. Randomize mice into treatment groups (n=8-10 per group) based on body weight.
-
Dosing: Administer AZ-Gila-1, comparator, or vehicle via subcutaneous (s.c.) injection once weekly for 28 days.[10]
-
Monitoring:
-
Body Weight: Measure daily.
-
Food Intake: Measure daily using metabolic cages.
-
Clinical Observations: Monitor animal health and behavior daily.
-
-
Body Composition Analysis: On day 28, anesthetize mice (e.g., with isoflurane) and perform a full-body scan using a DEXA analyzer to determine fat mass, lean mass, and bone mineral density.[5][10]
-
Data Analysis: Calculate the percentage change in body weight, cumulative food intake, and body composition from baseline. Analyze data using ANCOVA with baseline body weight as a covariate, followed by post-hoc tests for group comparisons.[10]
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of AZ-Gila-1 on glucose homeostasis.
Materials:
-
DIO mice from the chronic efficacy study (Protocol 4.2).
-
Glucose solution (2 g/kg body weight, prepared in sterile water).
-
Handheld glucometer and test strips.
-
Blood collection tubes (e.g., EDTA-coated capillaries).
-
Oral gavage needles.
Procedure:
-
Fasting: Fast mice for 6 hours (with free access to water) prior to the test.[11]
-
Baseline Glucose: At time t=0, take a baseline blood sample from the tail vein and measure blood glucose.
-
Glucose Administration: Immediately after the baseline sample, administer the glucose solution via oral gavage (10 mL/kg volume).[3]
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
Glucose Measurement: Measure blood glucose at each time point using the glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. Compare AUC values between groups using a t-test or ANOVA.
Conclusion
The experimental framework outlined in these application notes provides a robust methodology for the preclinical evaluation of AZ-Gila-1, a novel GLP-1 receptor agonist for obesity. The in vitro assays confirm the high potency and selectivity of the compound, while the in vivo studies in the clinically-relevant DIO mouse model demonstrate its efficacy in promoting significant weight loss, reducing food intake, and improving metabolic parameters. These protocols and the resulting data support the continued development of AZ-Gila-1 as a promising therapeutic agent in the management of obesity.
References
- 1. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Glucose Tolerance Test in Mice [bio-protocol.org]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Frontiers | Novel GLP-1 Analog Supaglutide Reduces HFD-Induced Obesity Associated with Increased Ucp-1 in White Adipose Tissue in Mice [frontiersin.org]
- 9. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ 12216052 Solution Preparation and Storage
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a generalized protocol for the preparation and storage of solutions of the novel research compound designated as AZ 12216052. As specific solubility and stability data for this compound are not publicly available, this guide outlines standard methodologies for determining these properties and provides a template for creating a robust experimental protocol. Researchers, scientists, and drug development professionals should adapt these procedures based on their empirically determined data for this compound. Accurate preparation of solutions is crucial for the reliability and reproducibility of experimental results.[1]
Data Presentation
Solubility of this compound
The solubility of a compound in various solvents is a critical first step in its experimental use.[2] A systematic approach should be taken to determine the optimal solvent for stock solutions. The following table provides a template for recording solubility data.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | [Insert Value] | [Insert Value] | e.g., Clear solution, precipitation observed |
| Ethanol | 25 | [Insert Value] | [Insert Value] | e.g., Clear solution, requires warming |
| PBS (pH 7.4) | 25 | [Insert Value] | [Insert Value] | e.g., Insoluble, slightly soluble |
| Water | 25 | [Insert Value] | [Insert Value] | e.g., Insoluble |
Caption : Template for summarizing the solubility of this compound in common laboratory solvents.
Stability of this compound Stock Solution
The stability of a compound in solution over time and at different storage conditions is essential for ensuring its potency in experiments.[3] Forced degradation studies can help identify likely degradation products and establish the intrinsic stability of the molecule.[3] The following table is a template for recording stability data.
| Storage Condition | Time Point | Concentration (% of Initial) | Appearance | Degradation Products (if analyzed) |
| -80°C in DMSO | 1 week | [Insert Value] | e.g., Clear, colorless | e.g., None detected |
| -80°C in DMSO | 1 month | [Insert Value] | e.g., Clear, colorless | e.g., None detected |
| -20°C in DMSO | 1 week | [Insert Value] | e.g., Clear, colorless | e.g., None detected |
| -20°C in DMSO | 1 month | [Insert Value] | e.g., Clear, colorless | e.g., Degradant A observed |
| 4°C in DMSO | 24 hours | [Insert Value] | e.g., Precipitate formed | e.g., Not applicable |
| Room Temp in DMSO | 24 hours | [Insert Value] | e.g., Color change to yellow | e.g., Degradant B observed |
Caption : Template for summarizing the stability of this compound stock solution under various storage conditions.
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of a novel compound.[2][4]
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate, sterile vials.
-
Solvent Addition: To each vial, add a small, precise volume of the test solvent (e.g., 100 µL of DMSO, ethanol, PBS, or water) to achieve a high starting concentration.
-
Mixing: Vortex the vials for 1-2 minutes to facilitate dissolution. Gentle heating (not exceeding 50°C) or sonication may be used if the compound does not readily dissolve.[5]
-
Observation: Visually inspect each vial for undissolved particles. If the compound has completely dissolved, it is soluble at that concentration.
-
Serial Dilution/Addition: If the compound is not fully dissolved, add a known additional volume of the solvent to decrease the concentration and repeat the mixing and observation steps. Continue this process until the compound fully dissolves. The concentration at which the compound completely dissolves is the saturation solubility.
-
Confirmation: For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[6]
Protocol for Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution in a suitable solvent (typically DMSO for many organic molecules) and subsequent dilution to a working concentration.[1][7][8]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure for 10 mM Stock Solution Preparation:
-
Calculation:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
-
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * MW (g/mol)
-
Example for 1 mL of 10 mM stock of a compound with MW = 500 g/mol : Mass = 10 mmol/L * 0.001 L * 500 g/mol = 5 mg
-
-
-
Weighing: Carefully weigh the calculated mass of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO.
-
Cap the tube securely.
-
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect for any particulates.[1]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, based on stability data.[5]
-
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution:
-
It is recommended to perform serial dilutions in the stock solvent (e.g., DMSO) first, before diluting into an aqueous buffer or cell culture medium to prevent precipitation.[7]
-
For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[5]
-
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption : Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling cascade that could be inhibited by a research compound. This should be replaced with the actual pathway targeted by this compound once it is determined.
Caption : Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. phytotechlab.com [phytotechlab.com]
Application Note: Flow Cytometry Analysis of Cells Treated with a Novel Compound
For Researchers, Scientists, and Drug Development Professionals.
Note: As of the date of this document, public information regarding the specific compound "AZ 12216052" is unavailable. Therefore, this application note serves as a comprehensive template for the flow cytometric analysis of a novel investigational compound, herein referred to as "Compound X," on cancer cell lines. The experimental data and signaling pathways are illustrative and intended to guide researchers in designing and executing similar assays.
Introduction
The evaluation of novel therapeutic compounds is a cornerstone of oncology drug discovery.[1] Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative analysis of cellular characteristics on a single-cell basis.[2][3][4] This makes it an indispensable tool for characterizing the mechanism of action of potential anti-cancer agents.[1][5] This application note provides detailed protocols to assess the effects of a hypothetical novel compound, "Compound X," on two key hallmarks of cancer: uncontrolled proliferation and evasion of programmed cell death (apoptosis).
We will describe two fundamental flow cytometry assays:
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: To determine if the compound disrupts normal cell division and proliferation.[6]
Principle of the Assays
Apoptosis Detection: Annexin V & Propidium Iodide
Apoptosis is a controlled process of cell death essential for normal tissue homeostasis.[7] One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer surface.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE) to label early apoptotic cells.[9]
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells.[8][10] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI enters and stains the cellular DNA.[11] By using both Annexin V and PI, we can distinguish between different cell populations:[11][12]
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
The cell cycle is the series of events that leads to cell division and duplication.[13] It is divided into distinct phases: G0/G1 (Gap 1), S (DNA Synthesis), and G2/M (Gap 2/Mitosis).[13] Flow cytometry can quantify the DNA content of individual cells to determine the percentage of the population in each phase.[5]
For this analysis, cells are fixed to permeabilize their membranes and then stained with Propidium Iodide (PI).[14] PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15]
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA and have an intermediate DNA content (between 2N and 4N).
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) DNA content.
A sub-G1 peak, representing cells with less than 2N DNA content, is often indicative of DNA fragmentation, a hallmark of late-stage apoptosis.
Hypothetical Signaling Pathway for Compound X
The diagram below illustrates a plausible signaling cascade that could be initiated by an anti-cancer agent like Compound X, leading to cell cycle arrest and the induction of apoptosis. In this model, Compound X inhibits a critical survival signaling pathway (e.g., a receptor tyrosine kinase), which in turn affects downstream regulators of the cell cycle and apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Culture a suitable cancer cell line (e.g., Jurkat for suspension, HeLa or MCF-7 for adherent) in appropriate complete medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting. For example, seed 0.5 x 10⁶ Jurkat cells/mL or 0.3 x 10⁶ HeLa cells/well.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of Compound X or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Apoptosis Assay (Annexin V & PI Staining)
This protocol is adapted from standard procedures for Annexin V staining.[12][16]
-
Cell Harvesting:
-
Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the attached cells once with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with their corresponding collected medium.[16]
-
Suspension Cells: Collect the entire cell suspension from the well.[17]
-
-
Washing: Transfer cells to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained (Annexin V only, PI only) controls to set up compensation and gates correctly.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data using a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis) to differentiate cell populations.[17]
-
Protocol 3: Cell Cycle Analysis (PI Staining)
This protocol is based on established methods for ethanol (B145695) fixation and PI staining.[14][18][19]
-
Cell Harvesting: Collect cells as described in Protocol 2, Step 1.
-
Washing: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet. Discard the supernatant.
-
Wash the pellet twice with 2 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.
-
Acquire a minimum of 10,000 events per sample.
-
Use a histogram plot of PI fluorescence intensity to visualize the cell cycle distribution.
-
Use pulse processing (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates from the analysis.[6]
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of Compound X on Apoptosis in Jurkat Cells (48h Treatment)
| Compound X Conc. (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---|---|---|---|
| 0 (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| 0.1 | 85.2 ± 3.5 | 10.5 ± 2.2 | 4.3 ± 1.1 |
| 1.0 | 60.7 ± 4.1 | 25.8 ± 3.3 | 13.5 ± 2.8 |
| 10.0 | 25.1 ± 5.6 | 40.2 ± 4.9 | 34.7 ± 6.2 |
Data are presented as Mean ± Standard Deviation (n=3).
Table 2: Effect of Compound X on Cell Cycle Distribution in HeLa Cells (24h Treatment)
| Compound X Conc. (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| 0 (Vehicle) | 1.8 ± 0.4 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |
| 0.1 | 2.5 ± 0.6 | 68.4 ± 4.2 | 19.5 ± 3.1 | 12.1 ± 2.4 |
| 1.0 | 5.1 ± 1.1 | 75.1 ± 3.8 | 10.2 ± 2.8 | 9.6 ± 1.5 |
| 10.0 | 12.6 ± 2.3 | 70.3 ± 5.5 | 8.1 ± 1.9 | 9.0 ± 2.0 |
Data are presented as Mean ± Standard Deviation (n=3).
Visualization of Experimental Workflow & Logic
References
- 1. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline - FluoroFinder [fluorofinder.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propidium iodide - Wikipedia [en.wikipedia.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. nanocellect.com [nanocellect.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Inhibitors
A Note on "AZ 12216052": Initial searches for the identifier "this compound" did not yield specific information in the public domain. This suggests the identifier may be for an early-stage compound, an internal designation, or a misnomer. The following guide is a generalized resource for troubleshooting inconsistent results with a hypothetical small molecule inhibitor, hereafter referred to as "AZ-Compound." The principles and protocols described are widely applicable to researchers, scientists, and drug development professionals working with similar chemical probes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with AZ-Compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability can lead to variations in its effective concentration.[1][2]
-
Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number, cell density, and stimulation consistency.[3][4]
-
Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[3]
Q2: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?
A2: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:
-
Use a Structurally Different Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[1]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[5]
-
Target Knockout/Knockdown: The most definitive test is to use CRISPR/Cas9 or siRNA to eliminate the target protein. If AZ-Compound still produces the same effect in these cells, it is acting through an off-target mechanism.[6]
Q3: I suspect AZ-Compound is precipitating in my cell culture media. How can I check for and prevent this?
A3: Compound precipitation is a common cause of inconsistent results, as it lowers the effective concentration of the inhibitor.[7][8]
-
Visual Inspection: First, visually inspect the media after adding AZ-Compound. Look for any cloudiness, crystals, or particulate matter.
-
Solubility Assay: A more quantitative approach is to perform a solubility assay in your specific cell culture media.[9][10]
-
Prevention: To prevent precipitation, you can try lowering the final concentration of the compound, ensuring the DMSO concentration is low (typically <0.5%), or using a different formulation with solubilizing agents if compatible with your experimental system.[11]
Q4: How stable is AZ-Compound in my experimental conditions, and how can I test this?
A4: The stability of a small molecule inhibitor can be affected by temperature, pH, light exposure, and components in the cell culture media.[2][12]
-
Signs of Degradation: A loss of the expected biological effect over time or inconsistent results in long-term experiments can indicate compound degradation.[2]
-
Stability Testing: The most direct way to assess stability is to incubate AZ-Compound in your cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points using HPLC or LC-MS.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Solubility | Visually inspect for precipitates. Prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate dosing and high variability.[1] |
| Cell Passage Number | Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[1][4] |
| Incubation Time | Standardize the incubation time with the inhibitor across all experiments. The effect of the inhibitor can be time-dependent.[1] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[3] |
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Cell Permeability | The compound may have poor permeability across the cell membrane. Consider using a permeability assay (e.g., PAMPA) to assess this. |
| Drug Efflux | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can help diagnose this. |
| Compound Stability in Media | The compound may be unstable in the cell culture media. Perform a stability study as described in the FAQs.[12] |
| Target Engagement in Cells | The compound may not be reaching its intracellular target. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.[14][15] |
Data Presentation
Table 1: Hypothetical Solubility Data for AZ-Compound
| Solvent System | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| PBS, pH 7.4 | 25 | 50.2 ± 3.5 | 35.8 ± 2.1 |
| DMEM + 10% FBS | 37 | 42.5 ± 4.1 | 28.9 ± 3.3 |
| RPMI + 10% FBS | 37 | 45.1 ± 3.8 | 31.2 ± 2.9 |
Table 2: Hypothetical Stability of AZ-Compound in DMEM + 10% FBS at 37°C
| Time (hours) | % Remaining (HPLC Analysis) |
| 0 | 100 |
| 4 | 98.2 ± 1.5 |
| 8 | 95.6 ± 2.1 |
| 24 | 85.3 ± 3.8 |
| 48 | 70.1 ± 4.5 |
| 72 | 55.9 ± 5.2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the kinetic solubility of AZ-Compound in a chosen cell culture medium.
Materials:
-
AZ-Compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
96-well collection plate
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare a series of dilutions of the AZ-Compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each dilution to multiple wells of the 96-well filter plate containing the cell culture medium (e.g., 198 µL).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Filter the solutions into the 96-well collection plate by centrifugation.
-
Measure the absorbance of the filtrates at the compound's maximum absorbance wavelength using a plate reader.
-
Calculate the concentration of the dissolved compound by comparing the absorbance to a standard curve. The highest concentration that remains in solution is the kinetic solubility.[10][16]
Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that AZ-Compound binds to its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
AZ-Compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes and a thermal cycler
-
Lysis buffer
-
Reagents for Western blotting or another protein detection method
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentration of AZ-Compound or vehicle control for 1 hour at 37°C.[14]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature.[14]
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatants and analyze the amount of soluble target protein by Western blotting or another detection method.
-
A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the presence of AZ-Compound indicates target engagement.[15]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by AZ-Compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
On-Target vs. Off-Target Effects
Caption: Relationship between on-target and off-target effects of a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Optimizing AZ12216052 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of AZ12216052 for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZ12216052 and what is its mechanism of action?
A1: AZ12216052 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] mGluR8 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This modulation of the glutamatergic system makes AZ12216052 a valuable tool for studying neuronal excitability and neuroprotection.
Q2: How should I dissolve and store AZ12216052?
A2: AZ12216052, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] It is recommended to prepare a stock solution of 10 mM or higher, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for AZ12216052 in my cell culture experiments?
A3: A good starting point for determining the optimal concentration of AZ12216052 is to perform a dose-response experiment. Based on available data, AZ12216052 has an EC50 of 1.0 µM in GHEK cells expressing the human mGluR8b receptor, as determined by a [³⁵S]GTPγS binding assay.[1] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines. The optimal concentration will be dependent on the specific cell type, assay endpoint, and experimental conditions.
Q4: What are the expected downstream effects of AZ12216052 treatment?
A4: The primary downstream effect of AZ12216052, in the presence of glutamate, is the potentiation of mGluR8 signaling. This leads to a reduction in intracellular cAMP levels.[1][2] Phenotypically, this can result in the modulation of neuronal excitability and may offer neuroprotective effects against excitotoxicity.[4][5] The specific cellular outcomes will depend on the cell type and the signaling pathways active in that context.
Troubleshooting Guides
Issue 1: No observable effect of AZ12216052 treatment.
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the EC50 for your specific cell line and assay. |
| Low Endogenous Glutamate | As a PAM, AZ12216052 requires the presence of glutamate to exert its effect.[1] Ensure your cell culture medium contains an appropriate concentration of glutamate or co-treat with a low concentration of a glutamate receptor agonist. |
| Cell Line Insensitivity | Verify the expression of mGluR8 in your cell line using techniques like qPCR or Western blot. If the receptor is not present, the compound will have no on-target effect. |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours. |
| Assay Insensitivity | Ensure your chosen assay is sensitive enough to detect the expected biological effect. For example, a direct measurement of cAMP levels may be more sensitive than a cell viability assay in some contexts. |
Issue 2: High levels of cell death observed after treatment.
| Potential Cause | Recommended Solution |
| Cytotoxicity at High Concentrations | Determine the cytotoxic concentration 50 (CC50) by performing a cell viability assay (e.g., MTT, PrestoBlue) over a broad concentration range. Ensure your working concentrations are well below the CC50. |
| Solvent Toxicity | Ensure the final DMSO concentration in your cell culture medium is at or below 0.1%.[3] Always include a vehicle control (media with the same DMSO concentration as your highest treatment group) to differentiate between compound and solvent toxicity. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects. Use the lowest effective concentration of AZ12216052 that produces the desired on-target effect. |
| Cell Culture Contamination | Regularly inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.[6] |
| Poor Cell Health Pre-Treatment | Ensure cells are in the logarithmic growth phase and at an optimal density before treatment. Stressed or overly confluent cells can be more susceptible to compound-induced toxicity. |
Quantitative Data Summary
The following table summarizes the known effective concentration of AZ12216052. It is important to note that the optimal concentration can vary significantly between cell lines and experimental setups.
| Compound | Cell Line | Assay Type | EC50 | Reference |
| AZ12216052 | GHEK (expressing human mGluR8b) | [³⁵S]GTPγS binding | 1.0 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of AZ12216052 Stock Solution
-
Materials: AZ12216052 powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of AZ12216052 to prepare a 10 mM stock solution (Molar Mass of AZ12216052: 392.36 g/mol ). b. Under sterile conditions, dissolve the calculated mass of AZ12216052 in the appropriate volume of anhydrous DMSO. c. Gently vortex or sonicate until the compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: a. Seed your cells of interest in a 96-well plate at a pre-determined optimal density. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: a. Thaw an aliquot of the 10 mM AZ12216052 stock solution. b. Prepare a serial dilution of AZ12216052 in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no treatment" control. d. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of AZ12216052. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Following the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the AZ12216052 concentration to generate a dose-response curve. c. Determine the EC50 (concentration that produces 50% of the maximal effect) or IC50 (concentration that causes 50% inhibition of cell viability) from the curve.
Visualizations
Caption: Signaling pathway of mGluR8 and the action of AZ12216052.
Caption: Experimental workflow for optimizing AZ12216052 concentration.
Caption: Logical relationships for troubleshooting common experimental issues.
References
- 1. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CB1 Receptor Activation Provides Neuroprotection in an Animal Model of Glutamate‐Induced Excitotoxicity Through a Reduction of NOX‐2 Activity and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
AZ 12216052 solubility issues in aqueous buffers
Welcome to the technical support center for AZ 12216052. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).[1][2][3] It has been studied for its potential anxiolytic and anti-inflammatory activities.[4] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.
Q2: What are the basic chemical properties of this compound?
Here are some of the key chemical properties of this compound:
| Property | Value | Source |
| Molecular Weight | 392.35 g/mol | [1][2][4] |
| Formula | C₁₉H₂₂BrNOS | [1][2][4] |
| Appearance | Crystalline solid | [3] |
| CAS Number | 1290628-31-7 | [1][2][3][4] |
Q3: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] One supplier specifies a solubility of up to 80 mg/mL (203.90 mM) in DMSO, with sonication recommended to aid dissolution.[4]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. When the highly concentrated DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final aqueous environment, causing it to precipitate out of solution.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
Recommended Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
To aid dissolution, vortex the solution and use a sonicator until the compound is fully dissolved.[4]
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][4]
Table for Preparing Stock Solutions in DMSO (MW: 392.35 g/mol ):
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
| 10 mM | 3.92 mg | 19.62 mg |
| 20 mM | 7.85 mg | 39.24 mg |
| 50 mM | 19.62 mg | 98.10 mg |
| 100 mM | 39.24 mg | 196.20 mg |
Working Solution Preparation in Aqueous Buffers
When preparing your final working solution in an aqueous buffer (e.g., PBS, cell culture media), it is crucial to avoid precipitation.
Best Practices:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent effects on your experimental system.
-
Incremental Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding the buffer to the stock solution incrementally while vortexing.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C may help to increase the solubility of the compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If you know the pKa of your compound, adjusting the pH of the buffer away from its pKa can increase solubility. For novel compounds where this is unknown, a solubility test across a pH range can be beneficial.
Experimental Protocol: Determining Aqueous Solubility
If you continue to experience solubility issues, it is advisable to determine the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring light scattering (alternatively, UV-Vis spectrophotometer)
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
Add a small, consistent volume of each dilution to your aqueous buffer in the wells of a 96-well plate. Ensure the final DMSO concentration is constant across all wells.
-
Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Signaling Pathway for mGluR8 Positive Allosteric Modulation
This diagram illustrates the general mechanism of action for a positive allosteric modulator like this compound at the mGluR8 receptor.
References
Potential off-target effects of AZ 12216052 in research
Technical Support Center: AZD8055
Disclaimer: The compound "AZ 12216052" could not be definitively identified in scientific literature. The following technical support guide has been created using AZD8055 , a well-characterized dual mTORC1/mTORC2 inhibitor from AstraZeneca, as a representative example to illustrate how to address potential off-target effects in research. The principles and methodologies described here are broadly applicable to other small molecule inhibitors.
This guide provides troubleshooting advice and frequently asked questions for researchers using AZD8055, focusing on potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inhibition of cellular proliferation at concentrations lower than expected for mTORC1/2 inhibition. Could this be an off-target effect?
A1: Yes, this could be due to off-target activity. AZD8055 is a potent mTOR inhibitor, but like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. The primary known off-targets for AZD8055 belong to the PI3K/AKT/mTOR pathway, which also regulates cell proliferation. You may be observing effects from the compound's activity on kinases such as PI3Kα, β, δ, and γ. It is crucial to correlate the observed phenotype with specific pathway inhibition markers.
Q2: Our Western blot results show a decrease in phosphorylated S6 Kinase (p-S6K), but we are also seeing unexpected changes in other signaling pathways. How can we confirm the effect is mTOR-specific?
A2: This is a common issue. While p-S6K is a reliable downstream marker for mTORC1 activity, its modulation alone doesn't rule out off-target effects. To increase specificity, consider the following:
-
Use multiple mTORC1/2 readouts: In addition to p-S6K (a mTORC1 substrate), probe for phosphorylation of AKT at Ser473 (a direct mTORC2 substrate). If you see inhibition of both, it is more likely an on-target effect of this dual inhibitor.
-
Rescue experiments: Use a constitutively active, downstream effector of mTOR that is not regulated by the potential off-target. If the phenotype can be rescued, it supports an on-target mechanism.
-
Use a structurally different mTOR inhibitor: Compare the results from AZD8055 with another mTOR inhibitor that has a different off-target profile (e.g., Rapamycin for mTORC1). If both compounds produce the same effect, it is more likely to be on-target.
Q3: We are seeing significant cell toxicity in our model system, which seems disproportionate to the expected effects of mTOR inhibition. What could be the cause?
A3: Disproportionate cytotoxicity can often be linked to off-target effects or compound-specific liabilities. While mTOR inhibition does impact cell viability, significant toxicity might stem from hitting other critical survival kinases. AZD8055 has been shown to have activity against other kinases which could contribute to toxicity in certain cell lines. We recommend performing a dose-response curve and comparing the IC50 for mTOR inhibition with the CC50 (cytotoxic concentration 50%). If these values are significantly different, it may suggest off-target-driven toxicity.
Troubleshooting Guide
Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
-
Possible Cause: The off-target kinase profile of AZD8055 may have different consequences depending on the genetic background and signaling dependencies of each cell line. A cell line highly dependent on a specific PI3K isoform, which is a known off-target of AZD8055, might show a more pronounced effect.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform baseline Western blots to understand the endogenous activity of the mTOR and PI3K pathways in your untreated cells.
-
Titrate the compound: Perform a full dose-response curve for each cell line to determine the precise IC50 for your phenotype of interest.
-
Correlate phenotype with target engagement: Measure the inhibition of p-AKT (Ser473) and p-S6K at the same concentrations used for your phenotypic assays to confirm on-target activity coincides with the observed effect.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Data
-
Possible Cause: An in vitro kinase assay measures direct inhibition of an isolated enzyme, while a cellular assay is influenced by factors like cell permeability, drug efflux pumps, and pathway feedback loops. AZD8055 is potent against the isolated mTOR enzyme, but in a cellular context, feedback loops in the PI3K/AKT/mTOR pathway can complicate the response.
-
Troubleshooting Steps:
-
Verify cellular target engagement: Use a cellular thermal shift assay (CETSA) or an in-cell Western to confirm that AZD8055 is binding to mTOR in your cells at the concentrations used.
-
Evaluate pathway feedback: Check for feedback loop activation, such as an increase in receptor tyrosine kinase (RTK) phosphorylation, which can occur upon mTOR inhibition and may counteract the intended effect.
-
Measure compound concentration: If possible, use LC-MS/MS to measure the intracellular concentration of AZD8055 to ensure it is reaching sufficient levels to inhibit the target.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of AZD8055 against its intended target (mTOR) and key off-targets. This data is crucial for designing experiments at concentrations that maximize on-target effects while minimizing off-target activity.
| Target | Assay Type | IC50 (nM) | Reference |
| mTOR (On-Target) | Kinase Assay | ~1 | |
| PI3Kα | Kinase Assay | ~580 | |
| PI3Kβ | Kinase Assay | ~1900 | |
| PI3Kδ | Kinase Assay | ~650 | |
| PI3Kγ | Kinase Assay | ~110 | |
| DNA-PK | Kinase Assay | ~16 | |
| hSMG-1 | Kinase Assay | ~4 |
Table 1: In vitro inhibitory concentrations (IC50) of AZD8055 against the primary target mTOR and selected off-target kinases. Note the significantly higher concentrations required for PI3K inhibition compared to mTOR.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is designed to verify the inhibition of mTORC1 and mTORC2 and to check for potential off-target effects on the upstream PI3K pathway.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, U87-MG) and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then treat with a dose range of AZD8055 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for the final 30 minutes of treatment.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target (mTORC1): p-S6K (Thr389), Total S6K
-
On-Target (mTORC2): p-AKT (Ser473), Total AKT
-
Off-Target Readout (PI3K): p-AKT (Thr308) - Note: This is downstream of PI3K and can also be affected by mTORC2/S6K feedback loops, requiring careful interpretation.
-
Loading Control: GAPDH or β-Actin
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target and potential off-target inhibition by AZD8055 in the PI3K/AKT/mTOR pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results with AZD8055.
How to minimize variability in AZ 12216052 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving AZ 12216052.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a GRP8 antagonist with demonstrated anxiolytic and anti-inflammatory activities.[1] It is utilized in research for studying obesity and metabolic disorders.[1] In cellular models, this compound has been shown to increase cell viability and protect neuroblastoma cells from damaging agents.[1]
Q2: What is a common source of variability in in vivo studies and how can it be mitigated?
A primary source of variability in in vivo studies stems from the experimental procedures themselves.[2][3] To mitigate this, it is crucial to standardize protocols and ensure consistency across all aspects of the experiment. This includes careful handling of animals to minimize stress, which can influence metabolism and drug uptake.[2] Implementing a thorough training program for all personnel involved in the study can ensure that procedures are performed uniformly, and competencies are regularly assessed and recorded.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during in vivo studies with this compound.
Issue 1: High Variability in Behavioral Readouts
High variability in behavioral assessments, such as anxiety models, can obscure the true effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Animal Handling: Stress induced by improper or inconsistent handling can significantly impact behavioral outcomes.[2] | Implement a standardized handling protocol for all animals. Ensure all researchers are trained and proficient in gentle handling techniques to minimize stress. Acclimatize animals to the experimental room and testing apparatus before the study begins. |
| Environmental Factors: Differences in lighting, noise levels, or temperature between testing sessions can introduce variability. | Conduct all behavioral tests in the same room and at the same time of day. Control for environmental variables such as light intensity, ambient noise, and room temperature. |
| Subjectivity in Scoring: If behavioral scoring is done manually, inter-observer and intra-observer variability can be a major issue. | Utilize automated behavioral tracking software whenever possible. If manual scoring is necessary, ensure observers are blinded to the treatment groups and have undergone rigorous training with clear, objective scoring criteria. Regularly assess inter-rater reliability. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Variability in the plasma concentration of this compound across animals can lead to unreliable efficacy data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formulation Instability or Inaccuracy: The formulation of this compound may not be homogenous or may degrade over time. | Prepare fresh formulations for each experiment. Ensure the compound is fully dissolved and the solution is homogenous before administration. Sonication is recommended for dissolving this compound in DMSO.[1] Store the formulation under appropriate conditions and for a validated period. |
| Inaccurate Dosing: Errors in dose calculation or administration can lead to significant variability. | Use a calibrated positive displacement micropipette for accurate dosing, especially with viscous solutions.[4] Ensure the chosen route of administration (e.g., intraperitoneal injection) is performed consistently by trained personnel.[1] |
| Biological Variability: Differences in animal metabolism, age, or health status can affect drug absorption and clearance. | Use age- and weight-matched animals from a reputable supplier. Ensure animals are specific pathogen-free to minimize the impact of underlying infections on physiology.[2] Randomize animals to treatment groups to distribute biological variability evenly.[5] |
Experimental Protocols
Example In Vivo Protocol for Assessing Anxiolytic Effects of this compound
This protocol is based on a published study and provides a starting point for experimental design.[1]
-
Animal Model: ApoE−/− and C57BL/6J mice.
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO).[1]
-
The final concentration should be such that the desired dose (e.g., 10 mg/kg) can be administered in a reasonable volume.
-
-
Administration:
-
Administer a single dose of this compound (10 mg/kg) or vehicle via intraperitoneal injection.[1]
-
-
Behavioral Testing:
-
Two hours after injection, assess anxiety-like behavior using a validated test such as the elevated zero maze.[1]
-
Record parameters such as time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
-
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 80 mg/mL (203.90 mM) | Sonication is recommended.[1] |
Visualizations
Logical Workflow for Minimizing In Vivo Variability
The following diagram illustrates a systematic approach to reducing variability in in vivo experiments.
Caption: A structured workflow for robust in vivo experimental design.
Signaling Pathway (Hypothetical)
As the specific signaling pathway for GRP8 antagonism by this compound is not detailed in the provided search results, a hypothetical diagram is presented to illustrate a potential mechanism of action for a generic G-protein coupled receptor (GPCR) antagonist.
Caption: Hypothetical GRP8 signaling pathway and the antagonistic action of this compound.
References
Addressing poor cell viability with AZ 12216052 treatment
Welcome to the technical support center for AZ 12216052. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on managing and understanding poor cell viability during treatment.
Compound Profile: this compound
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine kinase PLK4 (Polo-like kinase 4), a master regulator of centriole duplication. By inhibiting PLK4, this compound effectively blocks cell proliferation and is under investigation for its anti-tumor properties. However, as with many potent anti-proliferative agents, off-target effects or excessive on-target activity can lead to significant cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations of this compound where we expect to see specific inhibition of cell proliferation. Why might this be happening?
A1: This is a common issue when working with potent kinase inhibitors. Several factors could be contributing to the observed cytotoxicity:
-
On-target Toxicity: The targeted pathway, centriole duplication, is essential for cell division. Potent inhibition of PLK4 can lead to mitotic catastrophe and subsequent apoptosis, which is the intended mechanism of action in cancer cells.[1] The level of toxicity can be cell-line dependent.
-
Off-target Effects: Although designed to be selective, at higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unexpected toxicity.
-
Compound Instability: The compound may be degrading in your cell culture medium, leading to the formation of toxic byproducts.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence a cell's sensitivity to a cytotoxic agent.
Q2: What is the recommended concentration range for using this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. As a starting point, a range of 10 nM to 10 µM is typically effective. For initial experiments, refer to the table below for suggested starting concentrations based on cell line sensitivity.
Q3: How can I differentiate between on-target PLK4 inhibition and off-target cytotoxic effects?
A3: This is a critical question in kinase inhibitor research.[2] A multi-pronged approach is recommended:
-
Biochemical Assays: Confirm the potency and selectivity of your this compound stock through in vitro kinase assays.[3][4][5]
-
Rescue Experiments: If the cytotoxicity is on-target, it may be possible to rescue the phenotype by overexpressing a drug-resistant mutant of PLK4.
-
Phenotypic Analysis: On-target inhibition of PLK4 should result in specific phenotypes, such as a reduction in centriole number and G2/M cell cycle arrest.[2] Use techniques like immunofluorescence microscopy to visualize centrioles and flow cytometry to analyze the cell cycle.
-
Western Blotting: Analyze the expression of downstream markers of PLK4 activity and apoptosis markers (e.g., cleaved caspase-3, PARP cleavage).
Q4: What are the best control experiments to include when troubleshooting poor cell viability?
A4: Proper controls are essential for interpreting your results:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[2]
-
Positive Control: Use a well-characterized PLK4 inhibitor with a known phenotype as a positive control.
-
Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Untreated Cells: A baseline control of untreated cells is crucial for comparison.
Troubleshooting Guide: Poor Cell Viability
This guide provides a systematic approach to troubleshooting unexpected levels of cell death when using this compound.
Caption: Troubleshooting workflow for poor cell viability.
Data Summary
Table 1: Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| PLK4 | 5.2 |
| PLK1 | > 10,000 |
| PLK2 | 2,500 |
| PLK3 | 5,800 |
| Aurora A | > 10,000 |
| Aurora B | > 10,000 |
| CDK1 | 8,500 |
Table 2: Recommended Starting Concentrations for Cell Viability Assays
| Cell Line | Tissue of Origin | Recommended Starting Range (nM) | Notes |
| HeLa | Cervical Cancer | 10 - 100 | Highly sensitive to PLK4 inhibition. |
| U2OS | Osteosarcoma | 50 - 500 | Moderate sensitivity. |
| A549 | Lung Carcinoma | 100 - 1000 | Relatively resistant. |
| RPE-1 | hTERT-immortalized RPE | 5 - 50 | Non-cancerous, used as a control. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for PLK4 Target Engagement
-
Cell Treatment: Treat cells with this compound at various concentrations for 2-4 hours.[3]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-PLK4 (a marker of autophosphorylation and activity) and a loading control (e.g., GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.
Signaling Pathway Diagram
Caption: Inhibition of PLK4 by this compound.
References
- 1. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
AZ 12216052 stability in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of AZ 12216052, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] For optimal results, it is crucial to use high-purity, anhydrous DMSO to minimize the potential for compound degradation.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution is reported to be stable for up to one year. For shorter-term storage, -20°C is also acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is 80 mg/mL, which corresponds to a molar concentration of 203.90 mM.[3] Sonication may be beneficial to ensure complete dissolution.[3]
Q4: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. To redissolve the compound, you can try gently warming the solution and vortexing or sonicating it. It is essential to ensure the compound is fully dissolved before adding it to your experimental system.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound DMSO stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Compound degradation in the stock solution. | • Prepare a fresh stock solution from solid material.• Ensure proper storage conditions (-80°C for long-term storage).• Minimize freeze-thaw cycles by preparing and using aliquots.• Use high-purity, anhydrous DMSO to prevent hydrolysis. |
| Precipitate observed in stock solution upon thawing | Compound has come out of solution. | • Gently warm the vial (e.g., in a 37°C water bath) for a short period.• Vortex or sonicate the solution until the precipitate is fully redissolved.• Visually inspect the solution to ensure it is clear before making dilutions. |
| Variability between experiments | Inconsistent concentration of the active compound due to incomplete dissolution or degradation. | • Always ensure the compound is fully dissolved in DMSO before aliquoting and storage.• Use a consistent protocol for thawing and preparing working solutions.• Include positive and negative controls in your experiments to monitor for variability. |
| High background or off-target effects in cell-based assays | High concentration of DMSO in the final assay medium. | • Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts. |
Stability of this compound in DMSO Stock Solutions
The stability of small molecules in DMSO is influenced by storage temperature, water content, and handling. The following table summarizes the recommended storage conditions for this compound.
| Storage Condition | Duration | Recommendation |
| Powder | 3 years | Store at -20°C. |
| In DMSO | 1 year | Store at -80°C. |
Data sourced from a commercial supplier of this compound.[3]
Experimental Protocols
Key Experiment: [³⁵S]GTPγS Binding Assay for mGluR8 Positive Allosteric Modulator Activity
This protocol describes a [³⁵S]GTPγS binding assay used to characterize this compound as a positive allosteric modulator (PAM) of the human mGluR8b receptor.[4]
Methodology:
-
Membrane Preparation: Prepare cell membranes from GHEK cells expressing the human mGluR8b receptor.
-
Incubation: Incubate 50 µg of membrane protein in a 500 µl assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) containing 3 µM GDP and 0.1 nM [³⁵S]GTPγS.
-
Compound Addition: Add this compound to the incubation mixture and incubate for 15 minutes.
-
Agonist Stimulation: Add 300 nM glutamate (a concentration that elicits a submaximal response, EC₁₀) and incubate for an additional 30 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by vacuum filtration through GF/B microfilters.
-
Washing: Wash the filters with ice-cold water.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Analyze the data to determine the EC₅₀ and maximal efficacy of this compound in potentiating the glutamate response.
Visualizations
Signaling Pathway of mGluR8
References
Technical Support Center: Overcoming Challenges in CNS Drug Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of therapeutic agents to the central nervous system (CNS). This resource addresses common challenges, offers potential solutions, and provides detailed experimental protocols.
Section 1: Overcoming Challenges in P2X7 Antagonist Delivery to the CNS: A Case Study with JNJ-54175446
The P2X7 receptor is a key player in neuroinflammation, making its antagonists promising therapeutic candidates for a variety of CNS disorders.[1] However, delivering these molecules across the blood-brain barrier (BBB) is a significant hurdle. This section uses the brain-penetrant P2X7 antagonist JNJ-54175446 as a case study to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering P2X7 antagonists to the CNS?
A1: The main challenges include:
-
The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain.[2][3]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump drugs out of the brain, reducing their concentration at the target site.
-
Physicochemical Properties: Factors like high molecular weight, low lipophilicity, and a large number of hydrogen bond donors/acceptors can limit BBB penetration.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the unbound fraction of the drug available to cross the BBB.
Q2: How can I assess the CNS penetration of my P2X7 antagonist?
A2: A combination of in vitro and in vivo methods is recommended:
-
In Vitro BBB Models: These models, using brain endothelial cells, can provide an initial assessment of a compound's permeability.
-
In Vivo Studies: Animal models are used to measure the brain-to-plasma concentration ratio (B/P ratio) and the concentration of the drug in the cerebrospinal fluid (CSF).[4][5]
Q3: What is a good target for the brain-to-plasma ratio for a CNS drug?
A3: While a higher B/P ratio generally indicates better brain penetration, the optimal ratio depends on the target potency and desired therapeutic effect. It is crucial to measure the unbound drug concentrations in both brain and plasma for an accurate assessment of target engagement.
Troubleshooting Guide
Issue 1: Low brain-to-plasma (B/P) ratio in in vivo studies.
-
Question: My P2X7 antagonist shows good potency in vitro, but the in vivo B/P ratio is very low. What could be the problem and how can I address it?
-
Answer:
-
Potential Cause 1: Efflux Transporter Activity: Your compound may be a substrate for efflux transporters like P-gp.
-
Troubleshooting:
-
Conduct in vitro transporter assays (e.g., using Caco-2 or MDCK cells expressing P-gp) to determine if your compound is a substrate.
-
If it is a substrate, consider medicinal chemistry efforts to modify the structure to reduce its affinity for efflux transporters.
-
Co-administration with a P-gp inhibitor in preclinical studies can help confirm the role of efflux.
-
-
-
Potential Cause 2: Poor Physicochemical Properties: The compound may have unfavorable properties for BBB penetration (e.g., high polarity, large size).
-
Troubleshooting:
-
Analyze the physicochemical properties (LogP, molecular weight, polar surface area).
-
Synthesize and test analogs with improved lipophilicity and reduced hydrogen bonding capacity.
-
-
-
Potential Cause 3: High Plasma Protein Binding: A high degree of binding to plasma proteins limits the free fraction available to cross the BBB.
-
Troubleshooting:
-
Measure the plasma protein binding of your compound.
-
If binding is very high, consider structural modifications to reduce it, though this can be challenging without affecting other properties.
-
-
-
Issue 2: Discrepancy between in vitro BBB permeability and in vivo brain penetration.
-
Question: My compound showed promising permeability in an in vitro BBB model, but the in vivo B/P ratio is still low. Why is this happening?
-
Answer:
-
Potential Cause 1: Limitations of In Vitro Models: In vitro models, while useful for screening, do not fully replicate the complexity of the in vivo BBB, including the presence of pericytes, astrocytes, and active efflux systems.
-
Troubleshooting:
-
Use more complex in vitro models that co-culture endothelial cells with astrocytes or pericytes.
-
Always validate in vitro findings with in vivo studies.
-
-
-
Potential Cause 2: In Vivo Metabolism: The compound may be rapidly metabolized in vivo, leading to lower systemic exposure and consequently lower brain concentrations.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the metabolic stability of your compound.
-
If metabolism is high, consider structural modifications to block metabolic "hotspots."
-
-
-
Quantitative Data: Pharmacokinetics of JNJ-54175446
The following table summarizes key pharmacokinetic parameters for the brain-penetrant P2X7 antagonist JNJ-54175446 from a first-in-human study.[4][5]
| Parameter | Value | Notes |
| Administration Route | Oral | Single ascending dose study in healthy participants.[4][5] |
| Cmax in Plasma (600 mg, fed) | 1475 ± 163 ng/mL | Maximum plasma concentration.[4][5] |
| Cmax in CSF (300 mg) | 7 times lower than total plasma Cmax | CSF concentration is a proxy for brain penetration.[4][5] |
| Unbound Cmax (plasma vs. CSF) | Comparable (88.3 ± 35.7 vs 114 ± 39 ng/mL) | Suggests passive diffusion across the BBB.[4][5] |
| Half-life (t1/2) | ~50-55 hours | [6] |
Experimental Protocols: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method for assessing the permeability of a compound across an in vitro BBB model using a transwell system.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Test compound and a low-permeability marker (e.g., Lucifer yellow)
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: a. Wash the cell monolayers with transport buffer. b. Add the test compound and the low-permeability marker to the apical (donor) chamber. c. At various time points, collect samples from the basolateral (receiver) chamber. d. At the end of the experiment, collect samples from the donor chamber.
-
Sample Analysis: Quantify the concentration of the test compound and the marker in all samples using an appropriate analytical method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Signaling Pathway: P2X7 Receptor Activation in Microglia
Caption: P2X7 receptor signaling cascade in microglia.
Section 2: AZ12216052 - A Positive Allosteric Modulator of mGluR8
It is important to note that AZ12216052 is not a P2X7 receptor antagonist but a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).[7]
Compound Information
| Property | Value |
| IUPAC Name | 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
| CAS Number | 1290628-31-7 |
| Molecular Formula | C19H22BrNOS |
| Molar Mass | 392.36 g/mol |
Signaling Pathway: mGluR8 Activation
Caption: mGluR8 signaling pathway with a positive allosteric modulator.
Section 3: General Experimental Workflow for Assessing CNS Drug Delivery
The following diagram outlines a typical workflow for evaluating the CNS delivery potential of a novel compound.
Caption: A general workflow for assessing CNS drug delivery.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZ12216052 - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Data from AZ 12216052 Experiments
Important Notice: Publicly available information regarding the specific compound "AZ 12216052" is not available at this time. The following troubleshooting guide is based on general principles of interpreting unexpected data in drug discovery and development experiments and may not be specific to the mechanism of action of this compound. Researchers should consult their internal documentation and subject matter experts for compound-specific guidance.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I seeing a different level of target engagement than expected? | Several factors could contribute to this discrepancy. Consider verifying the concentration and purity of this compound used. Ensure that the experimental conditions, such as incubation time and temperature, are consistent with the established protocol. Cellular factors, including target protein expression levels and the presence of interacting proteins in your specific cell line, can also influence engagement. Off-target effects or compound degradation should also be investigated. |
| My in vitro potency (IC50/EC50) has shifted significantly between experiments. What could be the cause? | Variability in cell passage number, health, and density can lead to inconsistent results. Reagent stability, particularly of this compound and any critical assay components, should be confirmed. Check for inconsistencies in your serial dilution preparation and ensure accurate dispensing. If applicable, serum protein binding in the culture medium can also affect the apparent potency. |
| I'm observing an unexpected phenotype or toxicity in my cell-based assays. How should I proceed? | First, confirm the phenotype is dose-dependent and reproducible. To investigate if this is an off-target effect, consider running a counterscreen against a panel of related and unrelated targets. Utilize a structurally distinct compound with the same on-target activity, if available, to see if the phenotype persists. A preliminary toxicity screen (e.g., LDH or MTT assay) can help quantify the cytotoxic effect. |
| The compound is showing lower efficacy in vivo than predicted by in vitro studies. What are the potential reasons? | This is a common challenge in drug development. Poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or poor tissue distribution, are often the primary cause. Investigate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The in vivo model itself may not fully recapitulate the disease state or the specific cellular context of the in vitro assays. |
Troubleshooting Guides
Issue 1: Inconsistent Target Modulation
This guide addresses situations where the expected modulation of the primary target (e.g., inhibition or activation) is not consistently observed.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Verify the identity and purity of the this compound batch using methods like LC-MS or NMR. - Assess compound stability under experimental conditions (e.g., in aqueous buffer, cell culture media). |
| Cellular System Variability | - Standardize cell passage number and ensure cells are in a logarithmic growth phase. - Regularly test for mycoplasma contamination. - Confirm target expression levels in the specific cell line using Western blot or qPCR. |
| Assay Conditions | - Optimize incubation time and compound concentration range. - Ensure proper mixing and solubility of the compound in the assay buffer. - Include appropriate positive and negative controls in every experiment. |
Experimental Workflow for Investigating Inconsistent Target Modulation
Workflow for troubleshooting inconsistent target modulation.
Issue 2: Unexpected Off-Target Signaling
This guide provides a framework for investigating the activation or inhibition of unintended signaling pathways.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Promiscuous Inhibition | - Perform a broad kinase panel screen to identify potential off-target kinases. - Use a target-agnostic approach, such as phosphoproteomics, to identify unexpectedly modulated pathways. |
| Metabolite Activity | - Characterize the metabolites of this compound in the relevant cellular or in vivo system. - Synthesize and test major metabolites for activity against the off-target pathway. |
| Assay Artifact | - Rule out assay interference (e.g., fluorescence quenching, luciferase inhibition) by running appropriate controls. - Use an orthogonal assay to confirm the off-target effect. |
Signaling Pathway Analysis for Off-Target Effects
Potential sources of unexpected off-target signaling.
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
Objective: To qualitatively or semi-quantitatively assess the modulation of a target protein and its downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target, a downstream phosphorylated protein, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities relative to the loading control.
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Technical Support Center: Optimizing Incubation Time for AZ 12216052 in Cell-Based Assays
Disclaimer: Initial searches for "AZ 12216052" did not yield specific public information. The following guide is a generalized resource for researchers working with a novel compound, referred to as "Compound-X," which can be used as a proxy for this compound. The principles and protocols provided are based on established best practices for optimizing cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal incubation time for Compound-X?
A good starting point for a novel compound like Compound-X is to review the literature for similar molecules or inhibitors of the same target pathway.[1] If no such information is available, a broad time-course experiment is recommended. A common range to start with is 24, 48, and 72 hours for assays measuring endpoints like cell viability or proliferation.[2] For earlier molecular events, such as protein phosphorylation, shorter incubation times ranging from minutes to a few hours should be considered.[1]
Q2: Why is optimizing the incubation time for Compound-X a critical step?
Optimizing the incubation time is crucial for obtaining reliable and reproducible data.[1] Several factors underscore its importance:
-
Insufficient Incubation: Too short an incubation period may not allow for the biological effect of Compound-X to manifest, leading to false-negative results.[1]
-
Excessive Incubation: Prolonged exposure to Compound-X could induce secondary effects that are not directly related to its primary mechanism of action, such as cytotoxicity, cell detachment, or nutrient depletion in the media.[1] This can confound the interpretation of your results.
-
Mechanism-Dependent Timing: The time required to observe an effect is dependent on the biological process being investigated.[1] For instance, the inhibition of a kinase might be rapid, while downstream effects like changes in gene expression or apoptosis will take longer to detect.[1]
Q3: We are not observing the expected biological effect of Compound-X. What are the potential reasons related to incubation time?
A lack of an observable effect can stem from several factors.[3] Regarding incubation time, consider the following:
-
The incubation time may be too short. The compound may require more time to elicit a measurable response.
-
The compound may be degrading over time. For longer incubation periods, the stability of Compound-X in your culture media should be considered. It may be necessary to replenish the media with a fresh compound during the experiment.[2]
-
The cellular process being measured has a delayed onset. The specific signaling pathway or cellular event you are studying may require a longer duration to show a significant change after treatment with Compound-X.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect observed | Incubation time is too short or too long. | Perform a time-course experiment with a broad range of time points (e.g., 6, 12, 24, 48, 72 hours).[2] |
| Compound degradation. | For longer incubations, consider replenishing the media with fresh Compound-X every 24-48 hours.[2] | |
| High variability between replicates | Inconsistent incubation times. | Ensure all plates are treated and processed with consistent timing. Use a multichannel pipette for simultaneous additions. |
| Edge effects due to evaporation. | Fill the outer wells of the microplate with sterile PBS or media to minimize evaporation, especially for long incubation times.[2] | |
| Increased cell death (cytotoxicity) | Incubation time is too long. | Reduce the incubation time or perform a time-course experiment to identify a time point with a significant effect but minimal cytotoxicity. |
| Compound concentration is too high for the incubation period. | Perform a dose-response experiment at various incubation times to find the optimal concentration and time combination. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes how to determine the ideal incubation time for Compound-X by measuring its effect on a specific endpoint (e.g., cell viability) at multiple time points.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Compound-X stock solution
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for absorbance assays)
-
Reagents for your specific cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare a working solution of Compound-X at a concentration known to be effective (or a high concentration if this is unknown). Treat the cells with Compound-X and a vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay Measurement: At each designated time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the signal from the Compound-X-treated wells to the vehicle-treated wells for each time point.
-
Plot the normalized signal against the incubation time.
-
The optimal incubation time is typically the earliest point at which a stable and statistically significant effect is observed.[2]
-
Protocol 2: Dose-Response Experiment at a Fixed Incubation Time
Once an optimal incubation time is determined, this protocol can be used to identify the EC50 or IC50 of Compound-X.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare a serial dilution of Compound-X in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution.
-
Compound Treatment: Treat the cells with the dilution series of Compound-X and a vehicle control.
-
Incubation: Incubate the plates for the predetermined optimal incubation time from Protocol 1.
-
Assay Measurement: Perform the cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized signal against the log of the Compound-X concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
-
Visualizations
Caption: Workflow for a dose-response experiment.
Caption: Hypothetical signaling pathway for Compound-X.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Control Experiments for AZ 12216052 Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving AZ 12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[1] mGluR8 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway.[2][3] Activation of mGluR8 by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This can subsequently modulate downstream signaling cascades, including those involved in regulating intracellular calcium concentrations.[4][5]
Q2: What is the recommended solvent and vehicle for in vitro and in vivo experiments?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo studies, a common vehicle involves prediluting the compound in DMSO and then further diluting it in a mixture such as polyethylene (B3416737) glycol (PEG) and saline.[6][7] A specific example of an in vivo vehicle formulation is 10% DMSO, 40% polyethylene glycol, and 50% saline.[6][7] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q3: What are the appropriate negative and positive controls for experiments with this compound?
A3: A comprehensive control strategy is essential for interpreting results from experiments with this compound.
-
Negative Controls:
-
Vehicle Control: Administer the vehicle solution (e.g., DMSO/PEG/saline) without this compound to control for any effects of the solvent.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound to rule out non-specific effects related to the chemical scaffold.
-
mGluR8 Knockout/Knockdown Models: The most rigorous negative control is to use cells or animals where the mGluR8 receptor has been genetically knocked out or its expression is knocked down (e.g., using shRNA or CRISPR/Cas9). The effect of this compound should be absent or significantly reduced in these models.[4]
-
-
Positive Controls:
-
Orthosteric Agonist: Use a known mGluR8 orthosteric agonist, such as (S)-3,4-dicarboxyphenylglycine (DCPG), to confirm the presence and functionality of mGluR8 in your experimental system.[1][2][8]
-
Functionally Relevant Positive Control: Depending on the assay, include a compound known to produce the expected biological effect through a well-understood mechanism. For example, in a cell viability assay, a known cytoprotective or cytotoxic agent could be used.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| No observable effect of this compound | 1. Insufficient concentration of this compound.2. Low or absent mGluR8 expression in the experimental model.3. Insufficient endogenous glutamate levels.4. Degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration.2. Confirm mGluR8 expression using qPCR, Western blot, or immunohistochemistry.3. Co-administer a low concentration of glutamate to ensure the presence of the endogenous agonist.4. Ensure proper storage of the compound (typically at -20°C) and prepare fresh solutions for each experiment. |
| High background or off-target effects | 1. Non-specific binding of the compound.2. Activity at other group III mGluRs (mGluR4, mGluR7).3. Vehicle-induced effects. | 1. Include an inactive analog as a negative control.2. Use selective PAMs for other group III mGluRs to assess potential cross-reactivity.[9]3. Run a vehicle-only control group to assess the baseline response. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent preparation of compound solutions.3. Variability in animal handling and dosing. | 1. Standardize all cell culture parameters.2. Prepare fresh stock and working solutions for each experiment.3. Ensure consistent and accurate administration of the compound in animal studies. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration of this compound | Key Finding |
| Cell Viability | Wild-type mouse neurons | 1 µM | Pretreatment with this compound protected against glutamate-induced cell death.[6] |
| Calcium Imaging | Wild-type mouse neurons | 1 µM | Reduced glutamate-induced nuclear and cytosolic calcium accumulation.[4] |
| Electrophysiology | Mouse retinal ganglion cells | 10 µM | Enhanced peak excitatory currents in ON-, OFF-, and ON-OFF-ganglion cells in the presence of bright light stimuli.[1] |
| GIRK Current Assay | HEK293 cells expressing mGluR8 | Not specified | Showed partial agonism.[10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose and Route | Key Finding |
| Mouse model of anxiety | 10 mg/kg, i.p. | Reduced measures of anxiety.[2] |
| Rat model of neuropathic pain | 20 nmol, intra-dorsal striatum | Increased tail-flick latency and modulated RVM ON and OFF cell activity.[8] |
| Mouse model of experimental autoimmune encephalomyelitis (EAE) | 1 mg/kg, i.p. | Reduced inflammation-induced neurodegeneration.[6][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To assess the effect of this compound on cell viability in response to a cellular stressor (e.g., glutamate-induced excitotoxicity).
Materials:
-
Cell line expressing mGluR8 (e.g., primary neurons, SH-SY5Y cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Cellular stressor (e.g., L-glutamate)
-
Cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
96-well plate
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Cell Stress: Add the cellular stressor (e.g., glutamate) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the stressor to induce a measurable change in cell viability (e.g., 24-48 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and compare the viability of cells treated with this compound to the vehicle-treated, stressed cells.
Protocol 2: In Vivo Administration for Behavioral Studies
Objective: To evaluate the effect of this compound on behavior in a mouse model.
Materials:
-
This compound
-
DMSO
-
Polyethylene glycol (PEG)
-
Sterile saline (0.9% NaCl)
-
Experimental animals (e.g., C57BL/6J mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Compound Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final injection volume of 10 µL/g body weight, prepare the vehicle by mixing 1 part DMSO, 4 parts PEG, and 5 parts saline.
-
Add the appropriate amount of the this compound stock solution to the vehicle to achieve the desired final dose (e.g., 10 mg/kg).
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Handling and Dosing:
-
Acclimate the animals to the experimental room for at least 1 hour before the procedure.
-
Weigh each animal to calculate the precise injection volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Post-Dosing and Behavioral Testing:
-
Allow a specific time for the compound to become effective (e.g., 2 hours) before starting the behavioral test.[2]
-
Conduct the behavioral assay according to the established protocol (e.g., elevated plus maze, open field test).
-
-
Data Collection and Analysis:
-
Record the behavioral parameters relevant to the assay.
-
Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
-
Visualizations
Caption: Simplified mGluR8 signaling pathway with this compound.
Caption: General experimental workflow for this compound research.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Differential modulation of retinal ganglion cell light responses by orthosteric and allosteric metabotropic glutamate receptor 8 compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Neuronal metabotropic glutamate receptor 8 protects against neurodegeneration in CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. rupress.org [rupress.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing mGluR8 PAM Efficacy in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with metabotropic glutamate (B1630785) receptor 8 (mGluR8) positive allosteric modulators (PAMs) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the measured potency and efficacy of an mGluR8 PAM in our in vitro assays?
A1: Several critical factors can significantly impact the outcomes of your experiments. These include:
-
Choice of Orthosteric Agonist: The potency and maximal effect of a PAM are highly dependent on the orthosteric agonist used to stimulate the receptor. The endogenous agonist, glutamate, often has low potency and efficacy at mGluR8, which can make it challenging to achieve a robust assay window.[1] Synthetic agonists like L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) may exhibit higher efficacy and are often used as surrogates.[1] However, different PAMs can show varying degrees of potentiation with different agonists.[1]
-
Orthosteric Agonist Concentration: The concentration of the orthosteric agonist is crucial. Typically, an EC₂₀ concentration (the concentration that produces 20% of the maximal response) of the agonist is used to assess PAM activity. This allows for a sufficient window to observe potentiation. Using a saturating concentration of the agonist may mask the effect of the PAM.
-
Cell Line and Receptor Expression Levels: The choice of host cell line (e.g., HEK293, CHO) can influence the results due to differences in endogenous protein expression, such as G proteins and other signaling partners.[2][3][4] The level of mGluR8 expression can also affect the observed agonist and PAM activity.[5]
-
G Protein Coupling: mGluR8 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] Assays should be designed to measure this downstream effect or a more proximal event like GTPγS binding.
-
Assay Format: The specific in vitro assay employed (e.g., calcium flux, cAMP accumulation, GTPγS binding) will determine the aspect of receptor function being measured and can yield different potency and efficacy values.
Q2: We are observing low potency or efficacy with our mGluR8 PAM. What are the potential causes and how can we troubleshoot this?
A2: Low potency or efficacy can stem from several experimental variables. Consider the following troubleshooting steps:
-
Optimize Orthosteric Agonist Concentration: Ensure you are using an appropriate, sub-maximal (e.g., EC₂₀) concentration of the orthosteric agonist. Perform a full agonist concentration-response curve to accurately determine the EC₂₀ in your specific assay system.
-
Verify Cell Line Performance: Confirm that the cell line is healthy and properly expressing functional mGluR8 receptors. Poor cell health or low receptor expression can lead to a diminished response.
-
Assess G Protein Coupling: If using a cell line that does not endogenously express the appropriate G protein, co-transfection with a promiscuous G protein like Gα₁₅ may be necessary to couple the receptor to a detectable downstream signal, such as calcium mobilization.[1]
-
Check Compound Integrity and Solubility: Verify the identity and purity of your PAM. Ensure that the compound is fully dissolved in the assay buffer at the tested concentrations. Poor solubility can lead to an underestimation of potency.
-
Consider "Ago-PAM" Activity: Some PAMs can directly activate the receptor in the absence of an orthosteric agonist, a property known as "ago-PAM" activity.[5][6][7] If your compound has weak ago-PAM activity, this might contribute to a perceived low efficacy when co-applied with an agonist.
Q3: We are seeing significant variability in our results between experiments. What are the common sources of variability and how can we minimize them?
A3: Inter-experimental variability is a common challenge. Here are some strategies to improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variations in cell health and confluency can significantly impact receptor expression and signaling.
-
Precise Reagent Preparation: Prepare fresh dilutions of agonists and PAMs for each experiment from validated stock solutions. Ensure accurate and consistent pipetting.
-
Control for Assay Timing: Be consistent with incubation times for dye loading, compound addition, and agonist stimulation.
-
Implement Robust Quality Control: Include appropriate positive and negative controls in every assay plate to monitor for consistency and identify potential issues.
-
Monitor for Basal Activity: Some cell systems may exhibit basal (agonist-independent) receptor activity. This can be checked by applying an orthosteric antagonist.[7] High basal activity can reduce the assay window and increase variability.
Troubleshooting Guides
Issue 1: No observable PAM activity.
| Potential Cause | Troubleshooting Step |
| Incorrect Orthosteric Agonist Concentration | Perform a full concentration-response curve for the orthosteric agonist to determine the precise EC₂₀. |
| Non-functional Receptor | Verify receptor expression via methods like Western blot or ELISA. Confirm agonist response in the absence of the PAM. |
| Inappropriate G Protein Coupling | If using a recombinant system, ensure the cell line expresses the correct G protein (Gαi/o) or co-transfect with a suitable G protein (e.g., Gα₁₅ for calcium assays). |
| Compound Degradation or Precipitation | Check the stability and solubility of the PAM in your assay buffer. |
| Assay Not Sensitive Enough | For low-efficacy partial agonists, the assay window may be too small. Consider a more proximal and sensitive assay like GTPγS binding.[8] |
Issue 2: High background signal or basal activity.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to agonist-independent signaling. This can be assessed by using an inverse agonist. |
| Endogenous Agonist Contamination | Ensure that cell culture media and assay buffers are free of glutamate or other potential agonists. |
| Cell Stress | Over-confluent or unhealthy cells can lead to non-specific signaling. Ensure optimal cell culture conditions. |
| Assay-Specific Artifacts | Review the protocol for your specific assay (e.g., dye loading conditions for calcium assays) to rule out sources of artificial signal. |
Experimental Protocols & Data
Calcium Mobilization Assay
This assay is often used for high-throughput screening of mGluR8 PAMs in cell lines co-expressing a promiscuous G protein like Gα₁₅.
Methodology:
-
Cell Plating: Seed HEK293 cells stably co-expressing mGluR8 and Gα₁₅ in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate overnight.[1]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.[1]
-
Compound Addition: Wash the cells with assay buffer. Add the mGluR8 PAM at various concentrations and incubate for a specified period (e.g., 2.5 minutes).[1]
-
Agonist Stimulation & Signal Detection: Add the orthosteric agonist (e.g., glutamate at an EC₂₀ concentration) and immediately measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).[9]
Data Presentation:
| Parameter | Description | Example Value |
| PAM EC₅₀ | The concentration of the PAM that produces 50% of its maximal potentiation of the agonist response. | 150 nM |
| % Max Agonist Response | The maximal response elicited by the PAM in the presence of the agonist, expressed as a percentage of the maximal response to the agonist alone. | 175% |
| Fold Shift | The factor by which the PAM shifts the EC₅₀ of the orthosteric agonist. | 10-fold |
cAMP Accumulation Assay
This assay directly measures the canonical signaling pathway of mGluR8.
Methodology:
-
Cell Treatment: Plate cells expressing mGluR8 in a suitable microplate. Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the mGluR8 PAM and a fixed concentration of an mGluR8 agonist.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as HTRF or AlphaScreen.[10][11][12]
Data Presentation:
| Parameter | Description | Example Value |
| PAM IC₅₀ | The concentration of the PAM that causes a 50% reduction in the forskolin-stimulated cAMP level in the presence of the agonist. | 200 nM |
| % Inhibition | The maximal inhibition of forskolin-stimulated cAMP accumulation by the PAM. | 85% |
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the G protein activation, an event proximal to receptor activation.[8][13][14]
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing mGluR8.
-
Assay Incubation: Incubate the membranes with the mGluR8 PAM, a fixed concentration of the orthosteric agonist, GDP, and [³⁵S]GTPγS.[15]
-
Separation and Detection: Separate the bound from free [³⁵S]GTPγS by rapid filtration.[15]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[13][15]
Data Presentation:
| Parameter | Description | Example Value |
| PAM EC₅₀ | The concentration of the PAM that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding in the presence of the agonist. | 100 nM |
| % Basal Stimulation | The maximal stimulation of [³⁵S]GTPγS binding by the PAM, expressed as a percentage over the basal level. | 250% |
Visualizations
References
- 1. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of host cell line choice on glycan profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing AZ 12216052 Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with AZ 12216052 in experimental media.
Troubleshooting Guide & FAQs
This section addresses common issues related to this compound precipitation in a question-and-answer format.
Q1: I observed immediate precipitation when adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent this?
A1: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it has lower solubility. For this compound, which is hydrophobic, this is a common challenge.
Potential Causes and Solutions:
-
High Final Concentration: The intended final concentration of this compound in your medium may exceed its solubility limit in the aqueous environment.
-
Solution: Determine the maximal soluble concentration of this compound in your specific cell culture medium by performing a solubility test. Start with a lower final concentration if possible.
-
-
Rapid Dilution: Adding a concentrated DMSO stock solution directly into the full volume of media can cause a rapid solvent exchange, leading to precipitation.[1]
-
Low Temperature of Media: The solubility of many compounds, including this compound, is lower at cooler temperatures.
-
High Solvent Concentration: While DMSO is an excellent solvent for initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Q2: My this compound solution appears clear initially but forms a precipitate over time during my experiment. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the media over time.
Potential Causes and Solutions:
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1]
-
Solution: If feasible, try using a different basal media formulation. Sometimes, media containing serum can aid solubility as proteins like albumin can bind to the compound and help keep it in solution.[2]
-
-
Media Evaporation: In long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2]
-
Changes in pH: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can alter the solubility of pH-sensitive compounds.[2]
-
Solution: Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if significant pH shifts are observed.
-
Q3: Can I simply filter out the precipitate and use the remaining solution?
A3: Filtering the media to remove the precipitate is generally not recommended.[2] The precipitate is the compound of interest, and removing it will lower the actual concentration of this compound in your media to an unknown level. This will lead to inaccurate and irreproducible experimental results.[2] The best approach is to address the root cause of the precipitation.
Quantitative Data Summary
The following table summarizes key solubility information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 392.35 g/mol | [3] |
| Solubility in DMSO | 80 mg/mL (203.90 mM) | [3] |
| Recommended Final DMSO Concentration in Media | < 0.5% (ideally < 0.1%) | [1][2] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a detailed methodology to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Based on its solubility, up to 203.90 mM is achievable.[3]
-
Sonication is recommended to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
Thaw a single aliquot of the high-concentration stock solution.
-
In a sterile tube, perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to create an intermediate concentration that is still significantly higher than your final working concentration. For example, if your final concentration is 10 µM, you might make a 1 mM intermediate dilution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed (37°C) cell culture medium.
-
Add the solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.[1]
-
Visually inspect the final working solution for any signs of precipitation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for GRP8 antagonism by this compound.
References
Best practices for handling and storing AZ 12216052
This technical support center provides best practices for handling, storing, and utilizing AZ 12216052 in a research setting. The information is tailored for researchers, scientists, and drug development professionals.
FAQs: Handling, Storage, and General Information
A collection of frequently asked questions to ensure the safe and effective use of this compound.
| Question | Answer |
| What is this compound? | This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). Its CAS number is 1290628-31-7. |
| What are the recommended storage conditions for this compound? | Store this compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C. Avoid repeated freeze-thaw cycles. |
| What personal protective equipment (PPE) should be used when handling this compound? | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood. |
| How should I prepare a stock solution of this compound? | The solubility of this compound may vary depending on the solvent. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your experimental medium is not toxic to the cells. |
| How should I dispose of waste containing this compound? | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discard it down the drain or in regular trash. |
Troubleshooting Guide: Experimental Issues
This guide addresses common problems that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of the compound. | - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Incorrect concentration: The concentration used may be outside the effective range. - Low mGluR8 expression: The cell line or tissue being used may not express sufficient levels of mGluR8. - Solubility issues: The compound may not be fully dissolved in the experimental medium. | - Verify compound integrity: Use a fresh aliquot of the compound. - Perform a dose-response curve: Test a wide range of concentrations to determine the optimal effective concentration. - Confirm receptor expression: Use techniques like qPCR or Western blotting to confirm mGluR8 expression in your experimental model. - Ensure proper solubilization: Vortex the stock solution well and ensure it is fully dissolved before diluting it in the assay medium. |
| High background signal in cell-based assays. | - Cell stress or death: High concentrations of the compound or the solvent (e.g., DMSO) may be causing cytotoxicity. - Assay interference: The compound may be interfering with the assay components (e.g., fluorescent dyes). | - Assess cell viability: Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound and the solvent. - Run control experiments: Include controls with the compound alone (without cells) to check for assay interference. |
| Variability between experimental replicates. | - Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variability. - Pipetting errors: Inaccurate pipetting of the compound or reagents. - Edge effects in plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect results. | - Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. - Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. - Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity. |
Experimental Protocols & Data
In Vitro mGluR8 Activation Assay
This protocol outlines a general procedure for assessing the activity of this compound as a positive allosteric modulator of mGluR8 in a cell-based assay measuring downstream signaling, such as cAMP inhibition.
Methodology:
-
Cell Culture: Culture cells expressing mGluR8 (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentrations in the assay buffer. Also, prepare a solution of an mGluR8 agonist (e.g., L-AP4) at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the mGluR8 agonist to the wells and incubate for the appropriate duration.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.
-
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Quantitative Data Summary:
| Parameter | Description | Example Value |
| EC50 of this compound | The concentration of this compound that produces 50% of the maximal potentiation of the agonist response. | Typically in the low micromolar to nanomolar range, but will vary depending on the specific assay conditions and agonist concentration. |
| Maximal Potentiation | The maximum increase in the agonist response caused by this compound. | Varies depending on the assay system. |
Note: The above values are illustrative. Researchers should determine these parameters for their specific experimental setup.
Visualizations
mGluR8 Signaling Pathway
Caption: Simplified mGluR8 signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: General workflow for an in vitro mGluR8 activation assay.
Technical Support Center: AZ 12216052 Purity and Integrity Assessment
This technical support center provides detailed guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to assess the purity and structural integrity of the small molecule AZ 12216052.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the chemical purity of this compound?
A1: The primary and most widely accepted method for determining the chemical purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[1][2][3] HPLC is highly effective at separating the main compound from any impurities.[2][3] For enhanced confidence and to identify unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as a complementary technique.[4][5][6][7]
Q2: How can I confirm the structural integrity and identity of this compound?
A2: The definitive methods for confirming the structural integrity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5][8][9] ¹H NMR provides detailed information about the chemical environment of protons in the molecule, serving as a unique fingerprint for the compound's structure.[8][10] High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[4]
Q3: What are the potential sources of impurities in my sample of this compound?
A3: Impurities can be introduced at various stages of a compound's lifecycle.[11][12][13] Common sources include:
-
Synthesis-Related Impurities: By-products from side reactions, unreacted starting materials, intermediates, and residual reagents or catalysts.[11][12][14]
-
Degradation Products: Impurities that form when the compound breaks down due to exposure to light, heat, moisture, or incompatible storage conditions.[11][14]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[12][13]
-
Inorganic Impurities: These can include residual metals from catalysts or manufacturing equipment and inorganic salts.[11][12][14]
Q4: My HPLC analysis shows a peak purity value below the acceptable threshold. What could be the cause?
A4: A failing peak purity result in HPLC suggests that your main peak may be comprised of more than one compound (co-elution).[15] Several factors can cause this:
-
Suboptimal Chromatographic Separation: The HPLC method may not have sufficient resolving power to separate an impurity that has a similar retention time to this compound.[15]
-
Sample Degradation: The compound may have degraded after sample preparation but before analysis.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and poor separation.
-
Presence of Isomers: Structural isomers can be difficult to separate and may co-elute.[16]
Troubleshooting Guides
Troubleshooting HPLC Purity Analysis
| Observation | Potential Cause | Recommended Action |
| Low Purity Result (<95%) | Sample degradation, poor separation, or significant contamination. | 1. Optimize the HPLC method (e.g., adjust gradient, change mobile phase).2. Prepare a fresh sample and re-analyze immediately.3. Verify the identity of impurity peaks using LC-MS.[4][6] |
| Peak Tailing or Fronting | Column degradation, inappropriate mobile phase pH, or column overload. | 1. Use a new HPLC column.2. Adjust mobile phase pH to ensure the analyte is in a single ionic state.3. Analyze a dilution series to check for concentration effects. |
| Variable Retention Times | Inconsistent mobile phase preparation, fluctuating column temperature, or HPLC system leak. | 1. Prepare fresh mobile phase.2. Ensure the column compartment temperature is stable.3. Perform a system pressure test to check for leaks. |
| Unexpected Peaks | Contamination from solvent, glassware, or sample carryover. | 1. Run a blank injection (solvent only) to identify system peaks.2. Ensure all glassware is scrupulously clean.3. Add a needle wash step between injections. |
Troubleshooting NMR Integrity Analysis
| Observation | Potential Cause | Recommended Action |
| Unexpected signals in ¹H NMR | Presence of impurities or residual solvents. | 1. Integrate the solvent peak and compare it to known compound peaks.2. Compare the spectrum against a reference standard if available.3. If impurities are significant, consider re-purification of the sample. |
| Broad or poorly resolved peaks | Sample aggregation, presence of paramagnetic metals, or incorrect shimming. | 1. Try a different deuterated solvent.2. Filter the NMR sample.3. Re-shim the spectrometer. |
| ¹³C NMR shows more peaks than expected | Presence of diastereomers or other closely related isomers. | 1. Review the synthesis pathway for potential isomer formation.2. Utilize 2D NMR techniques (e.g., HSQC, HMBC) for more detailed structural information.[17] |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
This protocol outlines a general reversed-phase HPLC method for purity assessment.
-
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
Parameter Value Flow Rate 1.0 mL/min Column Temperature 30 °C UV Wavelength 214 nm and 254 nm Injection Volume 5 µL | Gradient Program | 5% to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions. |
-
Sample Preparation:
-
Create a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling
This protocol uses LC-MS to confirm the mass of this compound and identify impurities.
-
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
-
Liquid Chromatography:
-
Utilize the same HPLC conditions as described in Protocol 1, ensuring the mobile phase is compatible with MS (formic acid is suitable).[4]
-
-
Mass Spectrometry Parameters:
Parameter Positive Ion Mode Negative Ion Mode Scan Range (m/z) 100 - 1000 100 - 1000 Capillary Voltage 3.5 kV 3.0 kV Source Temperature 120 °C 120 °C | Desolvation Gas Flow | 600 L/hr | 600 L/hr |
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Examine the mass spectra of minor peaks to identify potential impurities and compare their masses to possible synthesis by-products or degradation products.[7]
-
Visualizations
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. hpst.cz [hpst.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. jchps.com [jchps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 12. moravek.com [moravek.com]
- 13. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 14. veeprho.com [veeprho.com]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. piper2008.com [piper2008.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
Validation & Comparative
Validating the In Vitro Efficacy of AZ 12216052: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of AZ 12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8), against other known mGluR8 modulators. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for preclinical research.
Introduction to this compound
This compound is a novel small molecule that acts as a positive allosteric modulator at mGluR8, a Gi/o-coupled receptor primarily located presynaptically where it regulates neurotransmitter release.[1] The modulation of mGluR8 is a promising therapeutic strategy for anxiety disorders.[1] this compound has demonstrated anxiolytic effects in animal models.[1] In addition to its activity at mGluR8, some evidence suggests it may also act as a GRP8 antagonist.
Comparative In Vitro Activity
To objectively assess the in vitro profile of this compound, its activity is compared with other reported mGluR8 positive allosteric modulators. The following table summarizes key quantitative data from in vitro pharmacological assays.
| Compound | Target | Assay Type | Agonist | EC50 / IC50 | Fold Shift | Species | Reference |
| This compound | mGluR8 | Functional Assay | Glutamate | ~1 µM (EC50) | Not Reported | Not Specified | [2] |
| VU0155094 | mGluR8 | Thallium Flux Assay | Glutamate (EC20) | 1.6 µM (pEC50: 5.79) | 7.7 | Rat | [3] |
| VU0422288 | mGluR8 | Not Specified | Not Specified | 30-100 fold higher affinity than VU0155094 | Not Reported | Rat | [3] |
Note: Direct comparative studies showcasing the in vitro activity of this compound against other mGluR8 PAMs are limited in the public domain. The data for this compound is based on a reported EC50 value.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for in vitro assays commonly used to characterize mGluR8 positive allosteric modulators.
Functional Assay for mGluR8 Positive Allosteric Modulators (General Protocol)
This protocol is based on methods used for characterizing similar mGluR PAMs and is applicable for evaluating compounds like this compound.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding for the human or rat mGluR8 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel to monitor receptor activation.
2. In Vitro Assay (e.g., Thallium Flux Assay):
-
Transfected cells are plated in 384-well plates.
-
Cells are loaded with a fluorescent dye sensitive to thallium influx.
-
A baseline fluorescence is measured.
-
The test compound (e.g., this compound) is added at various concentrations in the presence of a sub-maximal concentration (EC20) of the endogenous agonist, glutamate.
-
Thallium-containing buffer is then added to initiate the influx through activated GIRK channels.
-
The change in fluorescence, indicative of receptor activation, is measured using a fluorescence plate reader.
3. Data Analysis:
-
Concentration-response curves are generated by plotting the change in fluorescence against the log concentration of the test compound.
-
The EC50 value, representing the concentration of the PAM that produces 50% of the maximal response, is calculated using a non-linear regression model.
-
To determine the fold shift, glutamate concentration-response curves are generated in the absence and presence of a fixed concentration of the PAM. The fold shift is the ratio of the glutamate EC50 in the presence of the PAM to the EC50 in its absence.
Signaling Pathway and Experimental Workflow
mGluR8 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR8 receptor. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][4]
Caption: Simplified mGluR8 signaling cascade.
Experimental Workflow for In Vitro Validation
The logical flow for validating the in vitro activity of a compound like this compound is depicted below.
Caption: In vitro validation workflow for mGluR8 PAMs.
Conclusion
This compound is a potent in vitro positive allosteric modulator of mGluR8. The provided comparative data and experimental protocols offer a framework for researchers to further investigate its pharmacological profile. Future studies directly comparing this compound with other mGluR8 PAMs in standardized assays are warranted to fully elucidate its relative potency and efficacy.
References
- 1. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Loss-of-Function Models of the Metabotropic Glutamate Receptor Genes Grm8a and Grm8b Display Distinct Behavioral Phenotypes in Zebrafish Larvae (Danio rerio) [frontiersin.org]
Comparing AZ 12216052 to other mGluR8 positive allosteric modulators
A Comparative Guide to AZ 12216052 and Other mGluR8 Positive Allosteric Modulators
This guide provides a detailed comparison of this compound with other notable positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of key performance data, experimental methodologies, and relevant biological pathways to inform research and development decisions.
Introduction to mGluR8 and Positive Allosteric Modulation
The metabotropic glutamate receptor 8 (mGluR8), a member of the group III mGluRs, is a G-protein coupled receptor predominantly located on presynaptic terminals in the central nervous system.[1] Its activation by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn modulates neurotransmitter release.[2] This regulatory role in synaptic transmission has made mGluR8 an attractive therapeutic target for a variety of neurological and psychiatric disorders, including anxiety and epilepsy.[2]
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric glutamate-binding site.[1] These molecules do not activate the receptor on their own but enhance the receptor's response to endogenous glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of physiological signaling compared to orthosteric agonists.[1]
This compound is a potent and selective positive allosteric modulator of mGluR8 that has been utilized in preclinical research to investigate the role of this receptor in conditions such as anxiety and neuropathic pain.[3] This guide compares the in vitro pharmacological properties of this compound with other mGluR8-acting PAMs, including the pan-group III mGluR modulators VU0155094 and VU0422288, and the dual mGlu7/mGlu8 PAM, VU6005649.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound and other selected mGluR8 PAMs. The data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Potency of mGluR8 Positive Allosteric Modulators
| Compound | Receptor | Assay Type | Potency (EC₅₀) | Efficacy (% of max response) | Reference |
| This compound | human mGluR8b | [³⁵S]GTPγS Binding | 1.0 µM | 71% | [3] |
| VU0155094 | rat mGluR8 | Thallium Flux | 1.6 µM | Not Reported | [4] |
| rat mGluR8 | Calcium Mobilization | 900 nM | Not Reported | [4] | |
| VU0422288 | mGluR8 | Calcium Mobilization | 108 nM | Not Reported | [5] |
| VU6005649 | mGluR8 | Not Specified | 2.6 µM | 101% | [6] |
Table 2: Selectivity Profile of mGluR8 PAMs against other Group III mGluRs
| Compound | mGluR4 Potency (EC₅₀) | mGluR7 Potency (EC₅₀) | mGluR8 Potency (EC₅₀) | Selectivity Notes | Reference |
| This compound | No effect up to 30 µM | Not Reported | 1.0 µM | Selective for mGluR8 over mGluR4 in vitro. | [3] |
| VU0155094 | 3.2 µM | 1.5 µM | 900 nM | Pan-group III mGluR PAM. | [4] |
| VU0422288 | 125 nM | 146 nM | 108 nM | Potent pan-group III mGluR PAM. | [5] |
| VU6005649 | Inactive (>10 µM) | Potency increases with mGluR8 activity | 2.6 µM | Dual mGlu7/mGlu8 PAM. | [6] |
Key Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is used to measure the activation of G-protein coupled receptors. The binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., human mGluR8b in GHEK cells). Cells are harvested, homogenized in a buffer solution, and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate buffer.
-
Incubation: Membranes (typically 50 µg of protein) are incubated in an assay buffer containing GDP and [³⁵S]GTPγS. The test compound (PAM) is added and incubated for a set period (e.g., 15 minutes).
-
Agonist Stimulation: A sub-maximal concentration of glutamate (e.g., EC₁₀ of 300 nM) is added to the mixture and incubated for a further period (e.g., 30 minutes) at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Data is then analyzed to determine the EC₅₀ and Eₘₐₓ of the PAM.[3]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. For Gi/o-coupled receptors like mGluR8, they can be co-expressed with a promiscuous G-protein alpha subunit, such as Gα₁₅, which couples the receptor to the phospholipase C pathway and subsequent calcium release.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) are engineered to co-express the target receptor (e.g., mGluR8) and a promiscuous G-protein (e.g., Gα₁₅).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Addition: The cells are washed to remove excess dye and then the test compound (PAM) is added.
-
Agonist Addition and Measurement: After a short pre-incubation with the PAM, a sub-maximal concentration of glutamate (e.g., EC₂₀) is added. The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and determine the potency (EC₅₀) of the PAM.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.
References
- 1. Metabotropic Glutamate Receptor 2 Positive Allosteric Modulators: Closing the Gate on Drug Abuse? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of VU6005649, a CNS Penetrant mGlu7/8 Receptor PAM Derived from a Series of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR55 Antagonists: Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for a range of physiological and pathological conditions, including inflammatory pain, neuropathic pain, and cancer.[1] Unlike the classical cannabinoid receptors, GPR55 exhibits distinct signaling pathways, primarily coupling to Gα13 to activate RhoA and downstream effectors like ROCK, leading to intracellular calcium mobilization and activation of transcription factors such as NF-κB and NFAT.[2] The exploration of GPR55's therapeutic potential has been significantly advanced by the development of selective antagonists.
This guide provides a comprehensive comparison of several widely used GPR55 antagonists: CID16020046 , ML191 , ML192 , and ML193 . The compound AZ 12216052 was initially included in the scope of this review; however, a thorough literature search revealed that this compound is a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8) and is not reported to have activity at GPR55.[2] Therefore, it is not included in this comparative analysis.
This document summarizes key quantitative data, details common experimental protocols for antagonist characterization, and provides visual representations of the core signaling pathway and experimental workflows to aid researchers in selecting and utilizing these critical research tools.
Performance Comparison of GPR55 Antagonists
The following tables summarize the reported in vitro potencies of CID16020046, ML191, ML192, and ML193 in various functional assays. These assays are crucial for characterizing the antagonistic properties of these compounds at the GPR55 receptor.
Table 1: Antagonist Potency (IC50) in β-Arrestin Recruitment/Translocation Assays
| Compound | Cell Line | Agonist | IC50 (µM) | Reference |
| CID16020046 | HEK-GPR55 | LPI | ~1.0 | [3] |
| ML191 | U2OS-GPR55 | LPI | 1.08 ± 0.03 | |
| ML192 | U2OS-GPR55 | LPI | 0.70 ± 0.05 | |
| ML193 | U2OS-GPR55 | LPI | 0.22 ± 0.03 |
Table 2: Antagonist Potency (IC50) in ERK1/2 Phosphorylation Assays
| Compound | Cell Line | Agonist | IC50 (µM) | Reference |
| CID16020046 | HEK-GPR55 | LPI | Not explicitly reported, but inhibits LPI-induced phosphorylation | [1] |
| ML191 | U2OS-GPR55 | LPI | 0.4 ± 0.1 | |
| ML192 | U2OS-GPR55 | LPI | 1.1 ± 0.3 | |
| ML193 | U2OS-GPR55 | LPI | 0.2 ± 0.3 |
Table 3: Antagonist Potency (IC50) in Intracellular Calcium (Ca2+) Mobilization Assays
| Compound | Cell Line | Agonist | IC50 (µM) | Reference |
| CID16020046 | HEK-GPR55 | LPI | 0.21 | [1] |
| ML191 | Not Reported | - | - | - |
| ML192 | Not Reported | - | - | - |
| ML193 | Not Reported | - | - | - |
Table 4: Selectivity Profile of GPR55 Antagonists
| Compound | Selectivity over CB1 | Selectivity over CB2 | Selectivity over GPR35 | Reference |
| CID16020046 | Selective, weak inhibition of µ-opioid receptor, KCNH2, and hERG | Selective | Selective | [1] |
| ML191 | >100-fold | >100-fold | >100-fold | [2] |
| ML192 | >45-fold | >45-fold | >45-fold | [2] |
| ML193 | >27-fold | >145-fold | >145-fold | [2] |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist, such as lysophosphatidylinositol (LPI), initiates a signaling cascade that is distinct from classical cannabinoid receptors. The receptor primarily couples to Gα13, which in turn activates RhoA.[2] Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), leading to the phosphorylation of downstream effectors and rearrangement of the actin cytoskeleton. This pathway also leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both DAG and calcium activate protein kinase C (PKC). Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). GPR55 antagonists block these downstream signaling events by preventing agonist-induced receptor activation.
Caption: GPR55 receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GPR55 antagonists. Below are generalized protocols for two common assays used in their characterization.
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and an indicator of receptor activation. Enzyme fragment complementation (EFC) technology, such as the PathHunter® assay, is a common method.
Methodology
-
Cell Culture:
-
Use a stable cell line co-expressing GPR55 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Culture cells in the recommended medium (e.g., F-12 or DMEM with 10% FBS and selection antibiotics) to ~80-90% confluency.
-
-
Assay Plate Preparation:
-
Harvest cells using a non-enzymatic dissociation buffer and resuspend in the appropriate plating reagent.
-
Dispense the cell suspension into a 384-well white assay plate at a pre-optimized density (e.g., 2,500-10,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds in assay buffer.
-
Add the antagonist solutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (EC₈₀).
-
Add the agonist to the wells containing the antagonist and incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to controls (vehicle and maximal agonist response).
-
Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZ12216052 - Wikipedia [en.wikipedia.org]
- 3. Metabotropic glutamate receptor-mediated suppression of L-type calcium current in acutely isolated neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AZD1222 (ChAdOx1 nCoV-19) Effects in Different Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the in-vitro effects of AZD1222, the adenoviral vector-based vaccine developed by AstraZeneca and the University of Oxford. The information is targeted towards researchers, scientists, and drug development professionals interested in the cellular and molecular interactions of this vaccine vector. Due to the nature of its development as a vaccine, in-vitro studies have primarily focused on transgene expression and immunogenicity in relevant cell lines. A comprehensive cross-validation in a wide array of cell lines with diverse alternatives is not extensively available in public literature. This guide summarizes the existing data and provides a comparative context with other adenoviral vectors.
Data Presentation
The following tables summarize the available quantitative data on the in-vitro effects of AZD1222 in specific human cell lines and provide a general comparison with other adenoviral vectors.
Table 1: In-Vitro Effects of AZD1222 in Selected Human Cell Lines
| Cell Line | Vector | Assay | Key Findings |
| HEK293x | AZD1222 (ChAdOx1 nCoV-19) | Cytotoxicity Assay | Minor cytotoxicity observed. At 48 hours post-transduction, cytotoxicity was ~5.5% for both MOI=1 and MOI=3. At 72 hours, cytotoxicity was ~23.6% for MOI=1. |
| Protein Expression (ELISA) | Cleaved S1 subunit of the SARS-CoV-2 spike protein was detected in the cell culture supernatant at 48 and 72 hours post-transduction. Full-length spike protein was not detected in the supernatant. | ||
| A549 | AZD1222 (ChAdOx1 nCoV-19) | Transcriptome Analysis (Direct RNA Sequencing) | The expected SARS-CoV-2 spike glycoprotein (B1211001) transcript was dominant. A broader repertoire of adenoviral backbone gene expression was observed at very low levels compared to MRC-5 cells. |
| Proteome Analysis | In addition to the spike glycoprotein, multiple adenovirus proteins were detected. | ||
| MRC-5 | AZD1222 (ChAdOx1 nCoV-19) | Transcriptome Analysis (Direct RNA Sequencing) | The SARS-CoV-2 spike glycoprotein transcript was the dominant transcript. Adenovirus vector transcripts were almost absent. |
| Proteome Analysis | Besides the spike glycoprotein, only one other adenovirus protein was detected. |
Table 2: General Comparison of ChAdOx1 with Other Adenoviral Vectors
| Feature | ChAdOx1 (Simian Adenovirus) | Ad5 (Human Adenovirus Serotype 5) | Ad26 (Human Adenovirus Serotype 26) |
| Species of Origin | Chimpanzee | Human | Human |
| Pre-existing Immunity in Humans | Low | High | Relatively Low |
| Primary Cellular Receptor | Coxsackie and Adenovirus Receptor (CAR) | Coxsackie and Adenovirus Receptor (CAR) | CD46 |
| In-Vitro Transduction Tropism | Broad, but efficiency can be cell-type dependent. | Broad, but can be limited in cells with low CAR expression. | Can transduce a range of cell types, including those with low CAR expression. |
| Immunogenicity in Preclinical Models | Elicits robust T-cell and antibody responses. | Highly immunogenic, often considered a benchmark. | Induces potent and broad immune responses. |
| Reported In-Vitro Characteristics | High-level transgene expression with minimal adenoviral gene expression in non-permissive cells like MRC-5. | Well-characterized, with known effects on host cell transcription and translation. | Induces strong CD8+ T-cell responses in in-vitro stimulation assays. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Viral Transduction
-
Cell Lines and Culture Conditions:
-
HEK293x (Human Embryonic Kidney): Grown in suspension culture using FreeStyle™ 293 Expression Medium at 37°C with 8% CO2.
-
A549 (Human Lung Carcinoma): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C with 5% CO2.
-
MRC-5 (Human Fetal Lung Fibroblast): Cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 2 mM L-glutamine, and standard antibiotics at 37°C with 5% CO2.
-
-
Viral Transduction Protocol:
-
Cells are seeded in appropriate culture vessels (e.g., 6-well plates or T-flasks) to achieve a target confluency (typically 70-80%) at the time of infection.
-
The AZD1222 viral vector is diluted in a serum-free medium to achieve the desired Multiplicity of Infection (MOI), which is the ratio of viral particles to cells.
-
The culture medium is removed from the cells, and the viral inoculum is added.
-
The cells are incubated with the virus for a specified period (e.g., 2-4 hours) to allow for viral entry.
-
After the incubation period, the viral inoculum is removed, and fresh, complete culture medium is added.
-
The transduced cells are then incubated for the desired duration (e.g., 24, 48, or 72 hours) before downstream analysis.
-
Cytotoxicity Assay
-
Principle: To quantify the extent of cell death induced by the viral vector.
-
Method (e.g., LDH Assay):
-
At the desired time points post-transduction, the cell culture supernatant is collected.
-
The amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit.
-
A lysis control (cells treated with a lysis buffer to achieve 100% cell death) and a negative control (untransduced cells) are included to normalize the results.
-
The percentage of cytotoxicity is calculated as: (Sample LDH - Negative Control LDH) / (Lysis Control LDH - Negative Control LDH) * 100.
-
Protein Expression Analysis (ELISA)
-
Principle: To quantify the amount of a specific protein (e.g., SARS-CoV-2 Spike S1 subunit) secreted into the cell culture medium.
-
Method:
-
96-well ELISA plates are coated with a capture antibody specific for the target protein and incubated overnight.
-
The plates are washed and blocked to prevent non-specific binding.
-
Cell culture supernatants from transduced cells and a standard curve of known protein concentrations are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a plate reader.
-
The concentration of the protein in the samples is determined by interpolating from the standard curve.
-
Transcriptome Analysis (Direct RNA Sequencing)
-
Principle: To identify and quantify all RNA transcripts present in the cells at a specific time point.
-
Method:
-
Total RNA is extracted from transduced and control cells.
-
Poly(A) RNA is enriched from the total RNA population.
-
The RNA is then sequenced directly using a long-read sequencing platform (e.g., Oxford Nanopore).
-
The resulting sequencing reads are aligned to the human genome and the viral vector genome to identify and quantify the expression levels of host and viral genes.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of AZD1222 and a typical experimental workflow for its in-vitro analysis.
In Vivo Validation of Anxiolytic Properties: A Comparative Analysis Framework
A comprehensive in vivo validation of a novel anxiolytic compound is crucial for its progression in the drug development pipeline. This guide provides a framework for comparing the anxiolytic properties of a hypothetical compound, AZ 12216052, with established anxiolytic agents. Due to the absence of publicly available data for a compound with the designation "this compound," this document will outline the necessary experimental comparisons and data presentation formats that would be required for such a validation, using common alternative anxiolytics as benchmarks.
Comparative Anxiolytic Profile
A direct comparison of this compound with standard-of-care anxiolytics, such as benzodiazepines (e.g., Diazepam) and selective serotonin (B10506) reuptake inhibitors (SSRIs; e.g., Fluoxetine), is essential. The evaluation should focus on efficacy in established preclinical models of anxiety, alongside an assessment of potential side effects like sedation and motor impairment.
Table 1: Comparative Efficacy of this compound in Preclinical Anxiety Models
| Compound | Elevated Plus Maze (EPM) | Light-Dark Box Test | Open Field Test (OFT) | Marble Burying Test |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| This compound (Dose 1) | % Time in Open Arms | Time in Light Compartment | Time in Center Zone | Number of Marbles Buried |
| This compound (Dose 2) | % Time in Open Arms | Time in Light Compartment | Time in Center Zone | Number of Marbles Buried |
| Diazepam (e.g., 2 mg/kg) | % Time in Open Arms | Time in Light Compartment | Time in Center Zone | Number of Marbles Buried |
| Fluoxetine (e.g., 10 mg/kg) | % Time in Open Arms | Time in Light Compartment | Time in Center Zone | Number of Marbles Buried |
Table 2: Assessment of Sedative and Motor Effects
| Compound | Rotarod Test | Open Field Test (OFT) |
| Latency to Fall (s) | Total Distance Traveled (m) | |
| Vehicle | Baseline | Baseline |
| This compound (Dose 1) | Latency to Fall (s) | Total Distance Traveled (m) |
| This compound (Dose 2) | Latency to Fall (s) | Total Distance Traveled (m) |
| Diazepam (e.g., 2 mg/kg) | Latency to Fall (s) | Total Distance Traveled (m) |
| Fluoxetine (e.g., 10 mg/kg) | Latency to Fall (s) | Total Distance Traveled (m) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results.
1. Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds are expected to increase the time spent in and entries into the open arms.
-
Data Analysis: Percentage of time spent in the open arms and the number of open arm entries are calculated and compared across treatment groups.
2. Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Procedure: Animals are placed in the dark compartment and the latency to enter the light compartment, the number of transitions between compartments, and the total time spent in the light compartment are recorded over a specific duration (e.g., 10 minutes). Anxiolytics are expected to increase the time spent in the light compartment.
-
Data Analysis: The key parameters are compared between the different treatment groups.
3. Open Field Test (OFT)
-
Apparatus: A large, open arena, often square, with the floor divided into a central and a peripheral zone.
-
Procedure: Animals are placed in the center of the open field and their exploratory behavior is recorded for a set time (e.g., 15 minutes). The time spent in the center zone and the total distance traveled are measured. Anxiolytic drugs are expected to increase the time spent in the center, while sedative effects may reduce the total distance traveled.
-
Data Analysis: Time in the center zone and total locomotor activity are analyzed and compared.
4. Rotarod Test
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure: Animals are placed on the rotating rod, and the latency to fall is recorded. This test assesses motor coordination and sedative effects.
-
Data Analysis: The latency to fall is compared across the different drug-treated groups.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is fundamental. Anxiolytics often modulate neurotransmitter systems such as GABAergic and serotonergic pathways.
Caption: Putative signaling pathways for anxiolytic drug action.
Caption: General experimental workflow for in vivo anxiolytic validation.
AZ12216052: A Specificity Analysis on Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
AZ12216052 has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8), a receptor implicated in various neurological processes, including anxiety and neuropathic pain.[1] This guide provides a comprehensive analysis of the specificity of AZ12216052 for mGluR subtypes, presenting available experimental data and detailing the methodologies employed in such analyses.
Quantitative Analysis of AZ12216052 Activity at mGluR Subtypes
The selectivity of a pharmacological agent is paramount for its utility as a research tool and its potential as a therapeutic. The following table summarizes the known activity of AZ12216052 across the eight subtypes of metabotropic glutamate receptors. It is important to note that a complete quantitative screening of AZ12216052 against all mGluR subtypes is not publicly available. The data presented here is based on published literature.
| mGluR Subtype | Modality | Potency (EC₅₀/IC₅₀) | Efficacy (% of Glutamate Max) | Reference |
| mGluR1 | No data available | - | - | - |
| mGluR2 | No data available | - | - | - |
| mGluR3 | No data available | - | - | - |
| mGluR4 | No effect reported in initial screens | - | - | Duvoisin et al., 2010 |
| mGluR5 | No data available | - | - | - |
| mGluR6 | No data available | - | - | - |
| mGluR7 | No data available | - | - | - |
| mGluR8b | Positive Allosteric Modulator (PAM) | 1.0 µM (EC₅₀) | 71% | Duvoisin et al., 2010 |
Comparison with Alternative mGluR8 Modulators
To provide context for the specificity of AZ12216052, it is useful to compare it with other known mGluR8 modulators. Unfortunately, the field of selective mGluR8 modulators is still developing, and there are limited alternatives with extensive publicly available specificity data.
Experimental Protocols
The determination of the specificity of a compound like AZ12216052 involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments typically cited in such studies.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the metabotropic glutamate receptors and is a primary method for identifying agonists, antagonists, and allosteric modulators.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AZ12216052 as a positive allosteric modulator at mGluR8 and to assess its activity at other mGluR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human or rat mGluR subtypes (e.g., HEK293 or CHO cells).
-
[³⁵S]GTPγS (radioligand).
-
Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Test compound (AZ12216052) and a reference agonist (e.g., L-glutamate).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the mGluR subtype of interest are thawed on ice and diluted in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Compound Preparation: AZ12216052 is serially diluted to various concentrations. For PAM activity assessment, a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀) is included.
-
Assay Incubation: The reaction is initiated by adding the cell membranes to wells containing the test compound, [³⁵S]GTPγS (typically 0.1-0.5 nM), and GDP (typically 10-30 µM).
-
The mixture is incubated for 60-90 minutes at 30°C to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Calcium Mobilization Assay
This assay is particularly useful for mGluR subtypes that couple to the Gq signaling pathway (Group I: mGluR1 and mGluR5), resulting in an increase in intracellular calcium.
Objective: To assess the activity of AZ12216052 at mGluR1 and mGluR5.
Materials:
-
Cell lines stably expressing mGluR1 or mGluR5.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (AZ12216052) and a reference agonist (e.g., glutamate).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye for 60 minutes at 37°C.
-
Compound Addition: The plate is placed in the fluorescence reader, and baseline fluorescence is measured. AZ12216052 is then added, followed by the addition of a sub-maximal concentration of glutamate.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured and used to determine the concentration-response relationship for the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGluR8 and the general workflow for assessing the specificity of an allosteric modulator.
Caption: Signaling pathway of mGluR8 activation and positive allosteric modulation.
Caption: Experimental workflow for determining the subtype specificity of an mGluR modulator.
References
A Comparative Study: AZ'12216052 vs. Traditional Anxiolytics
This guide provides a comparative analysis of the novel anxiolytic candidate AZ'12216052 against traditional anxiolytic agents, specifically benzodiazepines (represented by Diazepam) and Selective Serotonin Reuptake Inhibitors (SSRIs, represented by Fluoxetine). The comparison is based on hypothetical preclinical data designed to illustrate the potential therapeutic profile of AZ'12216052 as a selective antagonist of the Neuropeptide Y Y1 receptor (NPY Y1R), a promising target in anxiety and stress-related disorders.
Mechanism of Action
Traditional anxiolytics primarily modulate the GABAergic and serotonergic systems. Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to potent anxiolytic and sedative effects. SSRIs increase the extracellular levels of serotonin, which plays a complex role in mood and anxiety regulation.
In contrast, the hypothetical compound AZ'12216052 is a highly selective, orally bioavailable antagonist of the Neuropeptide Y (NPY) Y1 receptor. NPY is a widely distributed neuropeptide in the central nervous system that has been shown to have potent anxiolytic and stress-reducing effects, primarily mediated through the Y1 receptor subtype. By blocking this receptor, AZ'12216052 is hypothesized to modulate the stress response pathway, offering a novel therapeutic approach to anxiety disorders.
Caption: Comparative Mechanisms of Action.
Preclinical Efficacy and Side Effect Profile
The following tables summarize hypothetical data from preclinical studies in rodent models, comparing the efficacy and side-effect profiles of AZ'12216052 with Diazepam and Fluoxetine.
Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test
| Compound | Dose (mg/kg) | Time in Open Arms (% of Total) | Change from Vehicle (%) |
| Vehicle | - | 15.2 ± 2.1 | - |
| AZ'12216052 | 10 | 35.8 ± 3.5 | +135.5% |
| 30 | 48.9 ± 4.0 | +221.7% | |
| Diazepam | 2 | 45.5 ± 4.2 | +199.3% |
| Fluoxetine | 10 | 18.1 ± 2.5 | +19.1% (Acute) |
Data are presented as mean ± SEM.
Table 2: Side Effect Profile in Rodent Models
| Compound | Dose (mg/kg) | Motor Impairment (Rotarod Test, % Fall Latency) | Sedation (Locomotor Activity, % Reduction) |
| AZ'12216052 | 30 | -5.2% | -8.1% |
| Diazepam | 2 | -45.7% | -55.3% |
| Fluoxetine | 10 | -3.1% | -6.5% |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
-
Objective: To assess the anxiolytic potential of a compound by measuring the rodent's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised 50 cm from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rodents are administered the test compound (AZ'12216052, Diazepam, Fluoxetine) or vehicle via oral gavage.
-
After a 30-minute pre-treatment period, each animal is placed at the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
An overhead camera records the session, and tracking software measures the time spent in and the number of entries into the open and closed arms.
-
-
Primary Endpoint: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus Maze experiment.
Protocol 2: Rotarod Test
-
Objective: To assess motor coordination and sedative effects.
-
Apparatus: A rotating rod that accelerates at a constant rate.
-
Procedure:
-
Animals are trained on the rotarod for 2-3 days until a stable baseline performance is achieved.
-
On the test day, baseline latency to fall is recorded.
-
The test compound or vehicle is administered.
-
At 30, 60, and 90 minutes post-administration, animals are re-tested.
-
-
Primary Endpoint: A significant decrease in the latency to fall from the rod indicates motor impairment or sedation.
Summary and Conclusion
The hypothetical data suggest that AZ'12216052 exhibits a potent anxiolytic effect, comparable to the benchmark benzodiazepine, Diazepam. Critically, AZ'12216052 demonstrates this efficacy without the significant motor impairment and sedative side effects associated with Diazepam. Unlike SSRIs, which typically require chronic administration to achieve anxiolytic effects, AZ'12216052 shows efficacy after acute administration.
This profile suggests that targeting the NPY Y1 receptor could be a promising strategy for developing novel anxiolytics with an improved therapeutic window, characterized by a rapid onset of action and a more favorable side-effect profile compared to traditional agents. Further research would be required to validate these preclinical findings in clinical settings.
Caption: Logical Comparison of Anxiolytic Classes.
Comparative Analysis of AZ 12216052 and Alternative mGluR8 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) AZ 12216052 with other experimental compounds targeting the metabotropic glutamate (B1630785) receptor 8 (mGluR8). The data presented is intended to assist researchers in selecting the appropriate tool compound for their studies on the therapeutic potential of mGluR8 modulation in neurological and psychiatric disorders.
Introduction to mGluR8 Modulation
Metabotropic glutamate receptor 8 (mGluR8), a Gi/o-coupled receptor, is a presynaptic autoreceptor that plays a crucial role in regulating glutamate release. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channel activity. This mechanism makes mGluR8 an attractive therapeutic target for conditions associated with glutamatergic dysregulation, such as anxiety and other central nervous system (CNS) disorders. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing mGluR8 activity by increasing the receptor's sensitivity to the endogenous ligand, glutamate. This guide focuses on this compound and compares its in vitro activity with other notable mGluR8 PAMs.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of this compound and its alternatives, VU0155094 and VU0422288, in key functional assays.
Table 1: In Vitro Potency of mGluR8 Positive Allosteric Modulators
| Compound | Assay Type | Species | EC₅₀ | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | 1.0 µM | |
| VU0155094 | Calcium Mobilization | Rat | 900 nM | [1] |
| VU0422288 | Calcium Mobilization | Rat | 125 nM | [2][3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that produces 50% of the maximal possible effect.
Table 2: Cross-Reactivity Profile of VU0155094 and VU0422288 against other Group III mGluRs
| Compound | Receptor Subtype | Assay Type | EC₅₀ | Reference |
| VU0155094 | mGluR4 | Calcium Mobilization | 3.2 µM | [1] |
| mGluR7 | Calcium Mobilization | 1.5 µM | [1] | |
| VU0422288 | mGluR4 | Calcium Mobilization | 108 nM | [2][3] |
| mGluR7 | Calcium Mobilization | 146 nM | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mGluR8 signaling cascade and a typical experimental workflow for characterizing mGluR8 PAMs.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of mGluR8 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
1. Membrane Preparation:
-
Culture cells stably expressing human mGluR8 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing MgCl₂, NaCl, and GDP).
-
Test compound (e.g., this compound) at various concentrations.
-
A fixed concentration of glutamate (e.g., EC₂₀).
-
Diluted membrane preparation.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the response of a saturating concentration of glutamate.
-
EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Calcium Mobilization Assay
This assay is used to measure the potentiation of mGluR8 activity in cells co-expressing a promiscuous G-protein (e.g., Gα15) that couples the Gi/o-activated receptor to the phospholipase C (PLC) pathway, leading to intracellular calcium release.
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293) stably co-expressing the mGluR8 receptor and a promiscuous G-protein.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
2. Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 45-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
3. Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure changes in intracellular calcium.
-
Establish a stable baseline fluorescence reading.
-
Add the test compound (e.g., VU0155094 or VU0422288) at various concentrations and incubate for a short period.
-
Add a fixed concentration of an orthosteric agonist (e.g., glutamate at its EC₂₀) to stimulate the receptor.
-
Record the fluorescence signal to measure the peak calcium response.
4. Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline from the peak fluorescence.
-
The data is normalized to the response of the agonist alone.
-
EC₅₀ values for the PAMs are determined from concentration-response curves using non-linear regression.
Conclusion
This compound is a potent positive allosteric modulator of mGluR8. The comparative data presented here on alternative compounds such as VU0155094 and VU0422288 provide researchers with valuable information for selecting the most appropriate tool for their specific experimental needs. The detailed protocols for key in vitro assays offer a foundation for the consistent and reproducible characterization of mGluR8 PAMs. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds will be crucial in advancing our understanding of the therapeutic potential of mGluR8 modulation.
References
Comparative Efficacy of AZ 12216052 in Preclinical Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on AZ 12216052, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 8 (mGluR8). The focus is on its performance in preclinical models of anxiety, with a direct comparison to the orthosteric mGluR8 agonist, (S)-3,4-dicarboxyphenylglycine (DCPG). This document summarizes key experimental data, details the methodologies employed in the cited research, and visualizes the underlying signaling pathway.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator of mGluR8.[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced modulation of synaptic transmission compared to direct agonists, which may be beneficial in therapeutic applications for conditions such as anxiety and neuropathic pain.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in comparison to the mGluR8 agonist (S)-3,4-DCPG in established mouse models of anxiety-like behavior. The data is extracted from Duvoisin et al., 2010, "Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety," published in Behavioural Brain Research.[1][2]
Table 1: Effects of this compound and (S)-3,4-DCPG on Anxiety-Like Behavior in the Elevated Zero Maze
| Compound | Dose (mg/kg, i.p.) | Vehicle | Time in Open Quadrants (%) |
| Vehicle | - | Saline | 45.2 ± 3.4 |
| (S)-3,4-DCPG | 25 | Saline | 41.6 ± 4.2 |
| (S)-3,4-DCPG | 100 | Saline | 48.9 ± 5.1 |
| Vehicle | - | 10% DMSO | 28.1 ± 2.9 |
| (S)-3,4-DCPG | 100 | 10% DMSO | 45.6 ± 4.8 |
| This compound | 30 | 10% DMSO | 49.8 ± 5.3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on the Acoustic Startle Response
| Compound | Dose (mg/kg, i.p.) | Vehicle | Startle Amplitude (Vmax) |
| Vehicle | - | 10% DMSO | 389 ± 71 |
| This compound | 30 | 10% DMSO | 211 ± 42* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Signaling Pathway of mGluR8
Activation of the mGluR8 receptor, a Gi/o-coupled protein, initiates a signaling cascade that modulates neuronal excitability. As a presynaptic autoreceptor, its activation generally leads to an inhibition of glutamate release.[3] The downstream effects include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying K+ channels and the inhibition of voltage-gated Ca2+ channels.[3][4][5]
Caption: mGluR8 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Duvoisin et al. (2010).[1][2]
Elevated Zero Maze
This test is used to assess anxiety-like behavior in mice. The apparatus consists of a circular platform elevated above the floor, divided into four equal quadrants. Two opposite quadrants are enclosed by walls (closed arms), while the other two are open.
-
Animals: Male wild-type mice.
-
Apparatus: A circular maze with a diameter of 46 cm, elevated 40 cm from the floor. The track width is 5 cm. Two opposite quadrants are enclosed by 16 cm high walls.
-
Procedure:
-
Mice were handled for 2 minutes for 3 consecutive days before testing.
-
On the test day, mice were administered either vehicle (saline or 10% DMSO in saline), (S)-3,4-DCPG, or this compound via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Each mouse was placed in one of the closed quadrants and allowed to explore the maze for 5 minutes.
-
The behavior of the mice was recorded by a video camera and analyzed using automated tracking software.
-
-
Parameters Measured: The primary measure of anxiety-like behavior was the percentage of time spent in the open quadrants.
Acoustic Startle Response
This test measures the magnitude of a startle reflex in response to a sudden, loud acoustic stimulus. A reduced startle response can be indicative of an anxiolytic effect.
-
Animals: Male wild-type mice.
-
Apparatus: A startle chamber equipped with a load cell platform to detect the startle response.
-
Procedure:
-
Mice were administered either vehicle (10% DMSO in saline) or this compound (30 mg/kg, i.p.) 30 minutes before being placed in the startle chamber.
-
Each mouse was placed in the chamber and allowed to acclimate for 5 minutes with a constant background white noise of 65 dB.
-
Following acclimation, mice were presented with a series of 30 acoustic startle stimuli (120 dB, 40 ms (B15284909) white noise) with a variable inter-trial interval.
-
-
Parameters Measured: The maximal amplitude of the startle response (Vmax) was recorded for each trial and averaged across the session.
Logical Workflow for Compound Efficacy Testing
The following diagram illustrates the general workflow for evaluating the anxiolytic potential of a compound like this compound.
Caption: Preclinical anxiolytic testing workflow.
Conclusion
The published findings indicate that this compound, a positive allosteric modulator of mGluR8, demonstrates anxiolytic-like effects in preclinical models.[1][2] In the elevated zero maze, a 30 mg/kg dose of this compound significantly increased the time mice spent in the open quadrants, an effect comparable to that of the mGluR8 agonist (S)-3,4-DCPG at a dose of 100 mg/kg.[1][2] Furthermore, this compound significantly reduced the acoustic startle response, providing further evidence of its potential anxiolytic properties.[1][2] These findings support the continued investigation of mGluR8 positive allosteric modulators as a potential therapeutic strategy for anxiety disorders. Further research is warranted to explore the full therapeutic window and potential side-effect profile of this compound and to directly compare its efficacy with other mGluR8 PAMs in a wider range of preclinical models.
References
- 1. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute pharmacological modulation of mGluR8 reduces measures of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Selectivity Profile of P2X7 Receptor Antagonists: AZ11645373 vs. CE-224,535
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of two prominent P2X7 receptor antagonists: AZ11645373, developed by AstraZeneca, and CE-224,535, from Pfizer. The P2X7 receptor, an ATP-gated ion channel, is a key therapeutic target in a range of inflammatory diseases, making the selectivity of its antagonists a critical parameter for potential drug candidates. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds.
Selectivity and Potency Profile
The selectivity of a drug candidate is paramount to minimize off-target effects and enhance therapeutic efficacy. Below is a summary of the available data for AZ11645373 and CE-224,535.
Data Presentation: Quantitative Comparison of P2X7 Antagonists
| Parameter | AZ11645373 | CE-224,535 | Reference |
| Target | Human P2X7 Receptor | Human P2X7 Receptor | [1](2--INVALID-LINK-- |
| Potency (IC50) | 90 nM (ATP-evoked IL-1β release from THP-1 cells) | 1.4 nM (ATP-stimulated IL-1β release from monocytes) | [3](4--INVALID-LINK-- |
| Potency (KB) | 5 - 20 nM (hP2X7 in HEK cells, various assays) | Not publicly available | [5](5) |
| Selectivity vs. Rat P2X7 | >500-fold less effective at rat P2X7 | Not publicly available | [5](5) |
| Selectivity vs. other P2X | No agonist or antagonist activity up to 10 µM at hP2X1, rP2X2, hP2X3, rP2X2/3, hP2X4, or hP2X5 | Stated to have high selectivity against a panel of receptors and channels, but specific data is not publicly available.[3](3) | [5](5) |
| Off-Target Activity | Inhibits OxPAPC-induced IL-8 production in endothelial cells independent of P2X7.[6](6) | Not publicly available. Some P2X7 antagonists have shown off-target effects on other signaling proteins.[7](7) | [6](8--INVALID-LINK-- |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, culminating in inflammatory responses. The following diagram illustrates the key steps in this pathway.
Caption: P2X7 receptor signaling cascade.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments cited in the assessment of P2X7 receptor antagonists.
Electrophysiology: Whole-Cell Patch Clamp
This technique directly measures the ion flux through the P2X7 receptor channel upon activation and its inhibition by antagonists.
Caption: Workflow for whole-cell patch clamp.
Protocol Details:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor.
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
Internal Solution (Pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.3 with CsOH.
-
External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
-
Agonist Application: 2'-&3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is applied at a concentration that elicits a submaximal response (e.g., EC₅₀).
-
Antagonist Application: Cells are pre-incubated with varying concentrations of the antagonist (e.g., AZ11645373 or CE-224,535) for a defined period before co-application with the agonist.
-
Data Analysis: The inhibition of the agonist-induced inward current is measured and used to calculate the antagonist's equilibrium dissociation constant (KB).
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation, a key downstream signaling event.
Caption: Calcium influx assay workflow.
Protocol Details:
-
Cell Line: HEK293 cells stably expressing the human P2X7 receptor or a relevant immune cell line (e.g., THP-1 monocytes).
-
Dye Loading: Cells are incubated with a calcium-sensitive dye such as Fluo-4 AM, which becomes fluorescent upon binding to calcium.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist before agonist stimulation.
-
Stimulation: A P2X7 agonist like BzATP is added to trigger receptor activation and subsequent calcium influx.
-
Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium response at different antagonist concentrations is used to generate a dose-response curve and calculate the IC₅₀ value.
IL-1β Release Assay
This functional assay quantifies the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) from immune cells, a downstream consequence of P2X7 receptor activation and inflammasome assembly.
Caption: IL-1β release assay workflow.
Protocol Details:
-
Cell Line: Human monocytic cell line, such as THP-1, differentiated into macrophage-like cells.
-
Priming: Cells are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β, the inactive precursor of IL-1β.
-
Antagonist Incubation: Primed cells are pre-incubated with different concentrations of the P2X7 antagonist.
-
Stimulation: The cells are then stimulated with ATP to activate the P2X7 receptor, leading to the processing and release of mature IL-1β.
-
Quantification: The concentration of IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in IL-1β release by the antagonist is used to determine its IC₅₀ value.[9](9)
Conclusion
This guide provides a comparative overview of the selectivity profiles of AZ11645373 and CE-224,535. AZ11645373 demonstrates high potency and selectivity for the human P2X7 receptor over other P2X subtypes and the rat ortholog. While CE-224,535 is reported to be a highly potent and selective P2X7 antagonist, detailed public data on its selectivity against a broad panel of other receptors is limited. The provided experimental protocols and pathway diagrams offer a framework for the continued evaluation and comparison of these and other P2X7 receptor modulators. Further head-to-head studies and broader off-target screening would be beneficial for a more comprehensive understanding of the therapeutic potential of these compounds.
References
- 1. bu.edu [bu.edu]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224,535 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of AZ 12216052: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of AZ 12216052, a GPR8 antagonist, against chemotherapy-induced neurotoxicity. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroprotection.
Unveiling the Neuroprotective Properties of this compound
This compound has been identified as a G-protein coupled receptor 8 (GPR8) antagonist with demonstrated anxiolytic and anti-inflammatory activities. Preliminary in vitro studies have indicated its potential as a neuroprotective agent. Specifically, this compound has been shown to increase the viability of undifferentiated SH-SY5Y neuroblastoma cells and protect them from the cytotoxic effects of the chemotherapeutic agents irinotecan (B1672180) and cisplatin (B142131).
While comprehensive peer-reviewed data on this compound is emerging, this guide consolidates available information and provides a framework for its evaluation by comparing its putative effects with other known neuroprotective agents in similar experimental paradigms.
Comparative Analysis of Neuroprotective Agents
To provide a context for the potential efficacy of this compound, the following table summarizes the performance of alternative neuroprotective compounds against cisplatin-induced neurotoxicity. The selection of these alternatives is based on their documented efficacy in neuronal cell models.
| Compound | Mechanism of Action | Cell Line | Challenge | Concentration | Outcome |
| This compound | GPR8 Antagonist | SH-SY5Y | Cisplatin, Irinotecan | 0.01-1 µM | Increased cell viability |
| Rapamycin (B549165) | mTOR Inhibitor | Cortical Neurons | Cisplatin | 100 nM | Reduced neuronal apoptosis (caspase-3 activity)[1] |
| Jaceosidin (B1672727) | Not specified | SH-SY5Y | Cisplatin | 160 µM (co-applied with 50 µM cisplatin) | Decreased cell viability (synergistic cytotoxic effect)[2] |
Note: The data for this compound is based on preliminary findings and requires further validation through peer-reviewed studies.
Experimental Protocols
The following are generalized protocols for inducing and evaluating neurotoxicity in SH-SY5Y cells, which can be adapted for testing the neuroprotective effects of compounds like this compound.
Cisplatin-Induced Neurotoxicity Model in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates. After adherence, they are pre-treated with the neuroprotective agent (e.g., this compound) at various concentrations for a specified duration (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Cisplatin is added to the culture medium at a pre-determined cytotoxic concentration (e.g., 25-50 µM) and incubated for a specific period (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis: Evaluated by techniques such as TUNEL staining to detect DNA fragmentation or by measuring the activity of key apoptotic enzymes like caspases.[3][4]
-
Morphological Analysis: Changes in cell morphology, such as neurite retraction and cell shrinkage, are observed and quantified using microscopy.
-
Visualizing the Molecular Pathways
To understand the potential mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Putative GPR8 Signaling Pathway Leading to Neuroprotection.
Caption: Experimental Workflow for Evaluating Neuroprotective Agents.
References
- 1. Frontiers | Alleviation of cisplatin-induced neuropathic pain, neuronal apoptosis, and systemic inflammation in mice by rapamycin [frontiersin.org]
- 2. The effects of cisplatin and jaceosidin on SH-SY5Y neuroblastoma cells: an electron microscopic, molecular and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin induces apoptosis in SH-SY5Y human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Modulator AZ12216052 and Endogenous Ligands of the Metabotropic Glutamate Receptor 8
For Immediate Release
In the landscape of neuropharmacology, the metabotropic glutamate (B1630785) receptor 8 (mGluR8) presents a promising target for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides a detailed comparison of the synthetic compound AZ12216052 and the endogenous ligands, L-glutamate and L-serine-O-phosphate (L-SOP), that modulate mGluR8 activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these molecules with this important receptor.
Introduction to mGluR8 and its Ligands
The metabotropic glutamate receptor 8 is a class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release. Its activity is naturally modulated by endogenous orthosteric agonists, primarily the principal excitatory neurotransmitter L-glutamate, and another endogenous compound, L-serine-O-phosphate. In contrast, AZ12216052 is a synthetic positive allosteric modulator (PAM), which binds to a site on the receptor distinct from the endogenous ligand binding site, thereby enhancing the receptor's response to its natural activators.
Quantitative Comparison of Ligand Activity
The functional characteristics of AZ12216052 and the endogenous ligands at the mGluR8 receptor have been characterized using various in vitro assays. The following tables summarize the key quantitative data obtained from these studies.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value |
| AZ12216052 | human mGluR8b | [35S]GTPγS Binding | EC50 (potentiation of 300 nM L-glutamate) | 1.0 µM[1] |
| human mGluR8b | [35S]GTPγS Binding | Emax (potentiation vs. 1 mM L-glutamate) | 71%[1] | |
| human mGluR8b | [35S]GTPγS Binding | Fold-shift of L-glutamate EC50 (at 30 µM AZ12216052) | 1.8[1] |
Table 1: Potency and Efficacy of the Positive Allosteric Modulator AZ12216052 at mGluR8.
| Ligand | Receptor Subtype | Assay Type | Potency Rank |
| L-serine-O-phosphate | rat mGluR8a, mGluR8b | Functional Assay (unspecified) | Higher |
| L-glutamate | rat mGluR8a, mGluR8b | Functional Assay (unspecified) | Lower |
Table 2: Relative Potency of Endogenous Agonists at mGluR8. Note: Specific EC50 values for L-glutamate and L-SOP at mGluR8 are not consistently reported in the reviewed literature, hence a qualitative comparison is provided based on the rank order of potency.
Signaling Pathways and Mechanisms of Action
The distinct binding sites of orthosteric agonists and positive allosteric modulators result in different mechanisms of action and signaling outcomes.
As depicted in Figure 1, endogenous agonists like L-glutamate and L-SOP directly bind to the orthosteric site of mGluR8, leading to a conformational change that activates the coupled G-protein and initiates downstream signaling. In contrast, AZ12216052 binds to an allosteric site, which in itself does not activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, resulting in an amplified signal in the presence of the natural agonist.
Experimental Protocols
The quantitative data presented in this guide are derived from specific and rigorous experimental methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of the findings.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
Protocol Details:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGluR8b receptor are cultured. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Conditions: The assay is typically performed in a buffer containing GDP to allow for nucleotide exchange upon receptor activation.
-
Ligand Incubation: Membranes are incubated with a fixed concentration of the endogenous agonist (e.g., 300 nM L-glutamate) and varying concentrations of the PAM (AZ12216052).
-
[35S]GTPγS Addition: The radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, is added to the reaction. Upon receptor activation, the associated G-protein exchanges GDP for GTP (or in this case, [35S]GTPγS).
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radiolabel. The amount of bound [35S]GTPγS is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the PAM that produces a half-maximal response (EC50) and the maximum potentiation effect (Emax) relative to a saturating concentration of the endogenous agonist.
Conclusion
The synthetic PAM AZ12216052 and the endogenous orthosteric agonists L-glutamate and L-SOP modulate mGluR8 activity through distinct mechanisms. AZ12216052 acts as an amplifier of the endogenous signal, offering a more nuanced approach to receptor modulation compared to direct activation by orthosteric agonists. This property may provide a therapeutic advantage by preserving the physiological patterns of receptor activation. The quantitative data and experimental protocols provided herein offer a foundational understanding for researchers aiming to further explore the pharmacology of mGluR8 and develop novel therapeutics targeting this receptor.
References
A Comparative Analysis of AZ 12216052 and Other Known mGluR8 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the novel mGluR8 positive allosteric modulator (PAM) AZ 12216052 with other well-characterized mGluR8 PAMs. The data presented is intended to assist researchers in selecting the appropriate tool compounds for their studies on the therapeutic potential of mGluR8 modulation in various neurological and psychiatric disorders.
Potency Comparison of mGluR8 PAMs
The following table summarizes the in vitro potency of this compound and other known mGluR8 PAMs. It is important to note that direct comparisons of EC50 values should be made with caution, as the experimental assays employed can influence the apparent potency of a compound.
| Compound | Assay Type | Species | Potency (EC50) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | 1.0 µM | [1] |
| VU0155094 | Thallium Flux | Rat | 1.6 µM | [2] |
| Calcium Mobilization | Rat | 900 nM | [2] | |
| VU0422288 | Calcium Mobilization | Rat | 108 nM | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to assess compound potency is crucial for the interpretation of the data. Below is a representative protocol for the [³⁵S]GTPγS binding assay, a functional assay that measures the activation of G proteins coupled to the target receptor.
[³⁵S]GTPγS Binding Assay Protocol
This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, which is potentiated in the presence of a PAM.
Materials:
-
Cell membranes expressing the mGluR8 receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Agonist (e.g., glutamate).
-
Test compounds (mGluR8 PAMs).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR8 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (10 µM), and varying concentrations of the test PAM.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add a fixed, sub-saturating concentration of the agonist (e.g., glutamate) and [³⁵S]GTPγS (0.05-0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filter mats and add scintillation cocktail. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the concentration-response curves for the PAM in the presence of the agonist and calculate the EC50 values using non-linear regression.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: mGluR8 Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Discussion
This compound demonstrates micromolar potency as a positive allosteric modulator of the human mGluR8 receptor in a [³⁵S]GTPγS binding assay.[1] When comparing this to other known mGluR8 PAMs, such as VU0155094 and VU0422288, it is evident that the latter compounds exhibit higher potency, with VU0422288 being the most potent in the low nanomolar range in a calcium mobilization assay.[3] However, the different assay methodologies (G protein activation vs. downstream calcium signaling) make a direct head-to-head comparison of potency challenging.
The choice of a suitable mGluR8 PAM for a particular study will depend on the specific experimental goals, the required potency, and the desired signaling pathway to be investigated. This guide provides the necessary data and methodological context to aid researchers in making an informed decision. Further studies directly comparing these compounds in the same assay system would be beneficial for a more definitive ranking of their potencies.
References
No Publicly Available Data for AZ 12216052 Prevents Translational Relevance Evaluation
A comprehensive evaluation of the translational relevance of AZ 12216052, including a comparison with alternative compounds and a detailed analysis of its experimental data, cannot be conducted at this time due to the absence of publicly available information on this specific compound. Searches for "this compound" across scientific databases and clinical trial registries did not yield any specific results related to a drug or research compound with this identifier.
The lack of information prevents the fulfillment of the core requirements of this comparison guide, which include data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways. Without access to primary studies, mechanism of action, or any preclinical or clinical data, it is impossible to generate the requested content.
It is possible that "this compound" is an internal project code of a pharmaceutical company that has not yet been disclosed publicly, a compound that was discontinued (B1498344) in early-stage development, or a typographical error.
For a meaningful evaluation of translational relevance, access to the following types of information, which are currently unavailable for this compound, would be essential:
-
Pharmacodynamics: Data on the molecular target, mechanism of action, and downstream effects on signaling pathways.
-
Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy Data: Results from in vitro and in vivo models demonstrating the therapeutic potential of the compound.
-
Safety and Toxicology Data: Preclinical safety data to assess the potential for adverse effects.
-
Clinical Trial Data: Information from any human studies, if conducted.
Without this foundational information, any attempt to create a comparison guide would be purely speculative and would not meet the required standards of scientific and objective analysis. Should information on this compound become publicly available in the future, a thorough evaluation as per the requested guidelines can be performed.
Safety Operating Guide
Prudent Disposal Protocol for Unidentified Laboratory Reagents
Immediate Safety Notice: The identifier "AZ 12216052" does not correspond to a recognized chemical in publicly accessible databases or safety data sheets. Consequently, specific disposal instructions cannot be provided. This substance must be treated as potentially hazardous until a positive identification and a corresponding Safety Data Sheet (SDS) can be procured. The following guide provides a procedural framework for the safe handling and disposal of an unknown chemical substance, designed for researchers, scientists, and drug development professionals.
In the absence of specific identification, the paramount principle is to mitigate risk by assuming the substance is hazardous. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.[1][2][3]
Step 1: Preliminary Information Gathering and Assessment
Before handling the substance, make every effort to identify it through internal records.
-
Internal Documentation Review: Cross-reference the identifier "this compound" with internal purchasing records, laboratory notebooks, and chemical inventories. These documents may reveal the common chemical name, CAS number, or the original supplier.[1]
-
Container Inspection: Examine the container for any additional labels, manufacturer's name, or other markings that could aid in identification.[1] Periodically inspect container and label integrity, replacing any that are fading or deteriorating.[3][4]
-
Consult Colleagues: Inquire with other laboratory personnel who may have knowledge of the substance or the experiments it was used in.[5]
Step 2: Segregation and Secure Storage
If the substance cannot be identified, it must be handled with caution and properly segregated.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and "Caution: Unknown Substance - Awaiting Identification."[1][6] Include the date it was designated as waste.
-
Containment: Place the container in a secondary containment unit to prevent spills. Ensure the container is in good condition, free from leaks or cracks, and is securely capped.[1][7][8]
-
Segregation: Store the unknown chemical in a designated and secure hazardous waste accumulation area, away from incompatible materials.[6][9][10] Do not mix unknown chemicals with any other waste.[2]
Step 3: Contact Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) department is the primary resource for managing and disposing of unknown chemicals.
-
Notification: Inform the EHS department about the unidentified substance, providing them with all information gathered in Step 1.[1]
-
Follow Institutional Protocols: EHS will provide specific guidance for the safe storage and disposal of the unknown material. They have established procedures and relationships with certified hazardous waste contractors.[1][11]
-
Analysis and Disposal: The disposal of unknown chemicals often requires analysis to determine its hazardous properties, which can be costly.[2][3][4][12] The EHS office will coordinate this analysis and the subsequent disposal by a licensed contractor. The generating department is typically responsible for these costs.[4][11][13]
Personal Protective Equipment (PPE)
When handling a container with an unknown substance, assume it is hazardous and use appropriate personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and unforeseen reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the substance. |
| Body Protection | A lab coat and closed-toe shoes. | Protects skin and clothing from contamination. |
This table summarizes general PPE requirements; always consult your institution's specific safety protocols.
Key Information for Chemical Disposal from a Safety Data Sheet (SDS)
If an SDS is located for "this compound" or any other chemical, the following sections are crucial for determining the correct disposal procedure.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazard Identification | Informs about the specific dangers (e.g., flammable, corrosive, toxic) which dictate the disposal route. |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and incompatible materials to avoid dangerous mixtures. |
| Section 8 | Exposure Controls/Personal Protection | Details the necessary PPE to be worn when handling the chemical waste. |
| Section 10 | Stability and Reactivity | Lists conditions and materials to avoid, which is critical for preventing dangerous reactions in waste containers. |
| Section 13 | Disposal Considerations | Provides specific instructions for the disposal of the chemical and its container, often referencing local, state, and federal regulations. |
Experimental Protocols and Workflows
Logical Workflow for Disposal of a Laboratory Chemical
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, emphasizing the procedure for an unknown substance.
Caption: Workflow for laboratory chemical disposal.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always adhere to the specific protocols and regulations established by your institution and local authorities. Never pour chemical waste down the drain unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous substances.[8][14]
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. uttyler.edu [uttyler.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. dypatilunikop.org [dypatilunikop.org]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. unmc.edu [unmc.edu]
- 13. unomaha.edu [unomaha.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling AZ 12216052
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of AZ 12216052, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 8 (mGluR8), used in neuroscience research.[1] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and dust. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or fume hood | For procedures that may generate dust or aerosols, a properly fitted respirator may be required. Consult your institution's safety officer. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and prevent accidental exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in Table 1.
-
Weighing: Carefully weigh the solid compound in a chemical fume hood to avoid inhalation of any dust particles. Use a dedicated spatula and weighing paper.
-
Dissolution: If preparing a solution, slowly add the solvent to the solid to prevent splashing. Many suppliers note that this compound is soluble in DMSO.
-
Experimental Use: Conduct all procedures involving this compound within a fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Commercial suppliers recommend storing the solid compound at -20°C.
First Aid and Spill Response
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response Plan
Caption: Step-by-step procedure for responding to a spill of this compound.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Don PPE: Put on all necessary personal protective equipment, including respiratory protection if the spill involves a powder or volatile solution.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully scoop the absorbed material or covered powder into a labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Proper workflow for the disposal of this compound waste.
Disposal Guidelines:
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid, liquid, and sharps waste in separate, dedicated containers.
-
Labeling: Clearly label all waste containers with the full chemical name ("this compound"), the appropriate hazard warnings, and the date of accumulation.
-
Storage: Store waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
